Product packaging for 4-Pyridin-3-ylaniline(Cat. No.:CAS No. 82261-42-5)

4-Pyridin-3-ylaniline

Cat. No.: B1331142
CAS No.: 82261-42-5
M. Wt: 170.21 g/mol
InChI Key: DKFDPLVNPGJNDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Pyridin-3-ylaniline is a useful research compound. Its molecular formula is C11H10N2 and its molecular weight is 170.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2 B1331142 4-Pyridin-3-ylaniline CAS No. 82261-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-3-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKFDPLVNPGJNDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30332669
Record name 4-pyridin-3-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82261-42-5
Record name 4-pyridin-3-ylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30332669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyridin-3-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Pyridin-3-ylaniline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridin-3-ylaniline, a bi-aromatic compound containing both a pyridine and an aniline moiety, serves as a crucial building block in medicinal chemistry and materials science. Its unique electronic properties and structural features make it a versatile scaffold for the synthesis of a wide range of biologically active molecules and functional materials. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for this compound.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and consideration.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂[1][2]
Molecular Weight 170.21 g/mol [1][3]
Appearance Light yellow solid[3]
Melting Point 115 - 118 °C[3]
Boiling Point Not available
Solubility Slightly soluble in Dichloromethane and Ethyl Acetate[4]
pKa Not available

Structural Information

The structural identifiers for this compound are essential for database searches, regulatory submissions, and unambiguous communication in scientific literature.

IdentifierValueSource
IUPAC Name This compound[1]
SMILES C1=CC(=CN=C1)C2=CC=C(C=C2)N[1]
InChI InChI=1S/C11H10N2/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10/h1-8H,12H2[1][2]
InChIKey DKFDPLVNPGJNDE-UHFFFAOYSA-N[1]
CAS Number 82261-42-5[1][2]

Experimental Data and Protocols

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound were not found in the provided search results, a general synthetic approach for similar compounds involves a Suzuki coupling reaction. A plausible synthetic workflow is outlined below.

G General Synthetic Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 3-Bromopyridine 3-Bromopyridine Suzuki Coupling Suzuki Coupling 3-Bromopyridine->Suzuki Coupling + 4-Aminophenylboronic acid 4-Aminophenylboronic acid 4-Aminophenylboronic acid->Suzuki Coupling + Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki Coupling Base Base Base->Suzuki Coupling Solvent Solvent Solvent->Suzuki Coupling This compound This compound Suzuki Coupling->this compound

Caption: General Suzuki coupling workflow for the synthesis of this compound.

A typical experimental protocol for a Suzuki coupling reaction would involve the following steps:

  • Reaction Setup: To a reaction vessel, add 3-bromopyridine, 4-aminophenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃ or K₂CO₃).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture and perform an aqueous workup to remove inorganic salts. Extract the product into an organic solvent.

  • Purification: Purify the crude product using column chromatography on silica gel to obtain pure this compound.

Spectroscopic Data

While specific spectra for this compound were not available, related compounds have been characterized using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural confirmation. For a similar compound, 4-(pyridin-4-yl)aniline, the reported ¹H NMR (400 MHz, d6-DMSO) showed peaks at δ 8.81 (s, 2H), 8.25 (s, 2H), 7.76 (d, J = 8.7 Hz, 2H), and 6.87 (m, 2H).[5][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy would reveal characteristic functional group vibrations. The spectrum of aniline shows characteristic N-H stretching bands, while pyridine exhibits ring stretching vibrations.[7][8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula. For 4-(pyridin-4-yl)aniline, the calculated m/z for [M+H]⁺ was 171.0917, with a measured value of 171.0938.[5][6] Predicted collision cross section values for 4-(pyridin-3-yl)aniline adducts are also available.[9]

Biological Activity and Applications

This compound and its derivatives have garnered significant interest in drug discovery due to their potential as inhibitors of various protein kinases.

Bcr-Abl Inhibition

Derivatives of pyridin-3-yl pyrimidines have been synthesized and evaluated for their inhibitory activity against the Bcr-Abl fusion protein, a key target in the treatment of chronic myeloid leukemia.[10] The aniline moiety is often a key pharmacophoric element in these inhibitors.

G Potential Role of this compound Derivatives in Bcr-Abl Inhibition This compound Scaffold This compound Scaffold Chemical Modification Chemical Modification This compound Scaffold->Chemical Modification Pyridin-3-yl Pyrimidine Derivative Pyridin-3-yl Pyrimidine Derivative Chemical Modification->Pyridin-3-yl Pyrimidine Derivative Inhibition Inhibition Pyridin-3-yl Pyrimidine Derivative->Inhibition Bcr-Abl Kinase Bcr-Abl Kinase Bcr-Abl Kinase->Inhibition Reduced Cancer Cell Proliferation Reduced Cancer Cell Proliferation Inhibition->Reduced Cancer Cell Proliferation

Caption: Logical flow from the this compound scaffold to potential anticancer effects.

Hedgehog Signaling Pathway

Analogs such as 4-chloro-3-(pyridin-2-yl)aniline are utilized as intermediates in the synthesis of smoothened (Smo) antagonists.[11] Smo is a critical component of the Hedgehog signaling pathway, which is implicated in various cancers.[12]

Safety Information

This compound is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H332: Harmful if inhaled.[1]

  • H335: May cause respiratory irritation.[1]

Appropriate personal protective equipment should be worn when handling this compound.

Conclusion

This compound is a valuable chemical entity with a well-defined structure and a range of physicochemical properties that make it suitable for various applications in synthetic and medicinal chemistry. Its role as a precursor for potent enzyme inhibitors highlights its importance in drug discovery and development. Further research into the synthesis and biological evaluation of novel derivatives based on this scaffold is warranted.

References

An In-Depth Technical Guide to 4-Pyridin-3-ylaniline (CAS Number 82261-42-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridin-3-ylaniline, with CAS number 82261-42-5, is a heterocyclic aromatic amine that has garnered interest within the fields of medicinal chemistry and materials science. Its structure, featuring a pyridine ring linked to an aniline moiety, positions it as a valuable scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its potential as a modulator of key signaling pathways implicated in oncology and inflammatory diseases. Due to the limited availability of specific experimental data for this exact compound in public literature, this guide leverages data from closely related analogues to present a predictive but thorough resource for researchers.

Chemical and Physical Properties

This compound is a solid, light-yellow crystalline powder at room temperature.[1] Its core structure consists of a pyridine ring attached at its 3-position to the 4-position of an aniline ring. This arrangement of aromatic and heterocyclic systems imparts specific electronic and conformational properties that are attractive for drug design, particularly in the development of kinase inhibitors.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 82261-42-5[2][3]
Molecular Formula C₁₁H₁₀N₂[2]
Molecular Weight 170.21 g/mol [2]
Appearance Light yellow solid[1]
Melting Point 115 - 118 °C[1]
Predicted XlogP 1.8[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]

Table 2: Spectroscopic Data (Representative for Pyridinyl-Aniline Scaffold)

Spectroscopic Technique Expected Observations
¹H NMR Aromatic protons (phenyl and pyridyl rings) expected in the range of δ 7.0-9.0 ppm. Amine protons (NH₂) would appear as a broad singlet.
¹³C NMR Aromatic carbons expected in the range of δ 110-160 ppm.
FT-IR (cm⁻¹) N-H stretching of the primary amine (~3300-3500 cm⁻¹), C-N stretching (~1250-1350 cm⁻¹), and C=C/C=N stretching in the aromatic rings (~1400-1600 cm⁻¹).
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ ion at m/z 171.09.[4]

Synthesis and Experimental Protocols

The most plausible and widely utilized method for the synthesis of this compound and its analogues is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound.

Proposed Synthetic Workflow

A likely synthetic route involves the coupling of 3-bromopyridine with 4-aminophenylboronic acid.

G cluster_start Starting Materials 3_bromopyridine 3-Bromopyridine suzuki_coupling Suzuki-Miyaura Coupling (Pd Catalyst, Base) 3_bromopyridine->suzuki_coupling 4_aminophenylboronic_acid 4-Aminophenylboronic Acid 4_aminophenylboronic_acid->suzuki_coupling workup Work-up & Purification (Extraction, Chromatography) suzuki_coupling->workup product This compound workup->product

Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling (Representative)

This protocol is adapted from established procedures for analogous couplings and may require optimization.

Materials:

  • 3-Bromopyridine

  • 4-Aminophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) if using Pd(OAc)₂)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Degassed solvent system (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromopyridine (1.0 eq), 4-aminophenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%) and, if necessary, the phosphine ligand.

  • Add the degassed solvent system via cannula.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Development and Biological Activity

The pyridinyl-aniline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to target protein kinases. These enzymes are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.

Potential as a Kinase Inhibitor

Analogues of this compound have shown inhibitory activity against several key kinases involved in oncogenic signaling.

Table 3: Potential Kinase Targets for this compound-Based Inhibitors

Kinase TargetAssociated PathwaysTherapeutic AreaReference
Src Family Kinases Cell proliferation, survival, migration, angiogenesisOncology[5]
c-Jun N-terminal Kinase (JNK) Inflammatory responses, apoptosis, cell differentiationOncology, Inflammatory Diseases[6]
p38 Mitogen-Activated Protein Kinase (MAPK) Inflammatory responses, apoptosis, cell cycle regulationOncology, Inflammatory Diseases[7]

Due to the lack of specific bioactivity data for this compound, the following table presents hypothetical IC₅₀ values to illustrate how such data would be presented.

Table 4: Representative Kinase Inhibition Profile (Hypothetical Data)

Kinase TargetThis compound IC₅₀ (nM)
Src150
JNK1250
JNK2300
JNK3180
p38α400
p38β550
Key Signaling Pathways

Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways that control cell proliferation, migration, and angiogenesis.[8] Its aberrant activation is frequently observed in various cancers.

G Growth_Factor_Receptor Growth Factor Receptor (e.g., EGFR) Src Src Growth_Factor_Receptor->Src Activates Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Src->Downstream Compound This compound (Inhibitor) Compound->Src Inhibits Response Cell Proliferation, Survival, Migration Downstream->Response

Caption: Simplified Src Kinase Signaling Pathway.

The JNK pathway is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade and is activated in response to various cellular stresses and inflammatory cytokines.[9][10]

G Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress_Stimuli->MAP3K Activates MAP2K MAP2K (MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK Transcription_Factors Transcription Factors (e.g., c-Jun, ATF2) JNK->Transcription_Factors Compound This compound (Inhibitor) Compound->JNK Inhibits Response Apoptosis, Inflammation Transcription_Factors->Response

Caption: Simplified JNK Signaling Pathway.

Similar to the JNK pathway, the p38 MAPK pathway is activated by stress and inflammatory signals, regulating processes like inflammation, apoptosis, and cell cycle progression.[7][11]

G Stress_Inflammation Stress / Inflammatory Cytokines MAP3K_p38 MAP3K (e.g., TAK1, ASK1) Stress_Inflammation->MAP3K_p38 Activates MAP2K_p38 MAP2K (MKK3/6) MAP3K_p38->MAP2K_p38 p38_MAPK p38 MAPK MAP2K_p38->p38_MAPK Downstream_Targets Downstream Targets (e.g., MK2, ATF2) p38_MAPK->Downstream_Targets Compound This compound (Inhibitor) Compound->p38_MAPK Inhibits Response_p38 Inflammation, Apoptosis, Cell Cycle Arrest Downstream_Targets->Response_p38

Caption: Simplified p38 MAPK Signaling Pathway.

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a purified kinase.

Workflow:

G Compound_Prep Prepare serial dilutions of test compound Reaction_Setup Add kinase, substrate, and ATP to wells Compound_Prep->Reaction_Setup Incubation Incubate at room temp Reaction_Setup->Incubation Detection Add detection reagent (e.g., for luminescence) Incubation->Detection Measurement Read signal (e.g., luminescence) Detection->Measurement Analysis Calculate IC50 Measurement->Analysis

Caption: Workflow for an in vitro kinase inhibition assay.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (this compound) dissolved in DMSO

  • 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the diluted compound, purified kinase, and kinase-specific substrate in the assay buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's protocol. This typically involves converting the ADP produced into a detectable signal.

  • Measure the signal (e.g., luminescence) using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a versatile chemical entity with significant potential as a building block in drug discovery, particularly for the development of kinase inhibitors. While specific biological and comprehensive spectral data for this compound are not extensively documented, this guide provides a robust framework based on its chemical properties and the activities of structurally related molecules. The outlined synthetic and biological assay protocols offer a solid starting point for researchers aiming to explore the therapeutic potential of this and similar pyridinyl-aniline scaffolds. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its potential in medicinal chemistry.

References

A Technical Guide to 4-(3-pyridyl)aniline: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(3-pyridyl)aniline, a key building block in medicinal chemistry. We will explore its chemical identity, physicochemical properties, detailed synthetic methodologies, and its significant role as a privileged scaffold in the development of targeted therapeutics, particularly kinase inhibitors.

Chemical Identity and Synonyms

The compound with the common name 4-(3-pyridyl)aniline is systematically named according to IUPAC nomenclature. A comprehensive list of its identifiers and synonyms is provided below.

Identifier TypeValue
IUPAC Name 4-(pyridin-3-yl)aniline
CAS Number 82261-42-5
Molecular Formula C₁₁H₁₀N₂
Synonyms 3-(4-Aminophenyl)pyridine
4-(3-Pyridinyl)aniline
4-(3-PYRIDYL) Aniline
Benzenamine, 4-(3-pyridinyl)-

Physicochemical and Computed Properties

The following table summarizes key physicochemical and computed properties for 4-(pyridin-3-yl)aniline, providing essential data for experimental design and computational modeling.

PropertyValueSource
Molecular Weight 170.21 g/mol PubChem[1]
Exact Mass 170.084398327 DaPubChem[1]
XLogP3-AA 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 1PubChem[1]
Topological Polar Surface Area 38.9 ŲPubChem[1]

Experimental Protocols and Synthesis

The synthesis of 4-(pyridin-3-yl)aniline is most commonly achieved via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. An alternative conceptual pathway involves the reduction of a nitro-aromatic precursor.

Suzuki-Miyaura Cross-Coupling Protocol

This method is a highly efficient and widely used strategy for forming the C-C bond between the aniline and pyridine rings. The following is a generalized protocol adapted from the synthesis of structurally similar compounds.[2]

Reaction Scheme: (4-Bromoaniline) + (Pyridine-3-boronic acid) --[Pd Catalyst, Base]--> 4-(pyridin-3-yl)aniline

Materials:

  • 4-Bromoaniline (1.0 equivalent)

  • Pyridine-3-boronic acid (1.1 - 1.5 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent system (e.g., 1,4-Dioxane/Water, DMF, Toluene)

Procedure:

  • Inert Atmosphere: Flame-dry a Schlenk flask or round-bottom flask equipped with a reflux condenser and magnetic stir bar. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) at least three times.

  • Reagent Addition: To the flask, add 4-bromoaniline, pyridine-3-boronic acid, the base, and the palladium catalyst.

  • Solvent Addition: Add the degassed solvent system to the flask via cannula or syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.

The logical workflow for this synthesis is depicted in the diagram below.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation & Purification p1 Assemble and Inert Glassware (Ar/N2) p2 Add Reactants: - 4-Bromoaniline - Pyridine-3-boronic acid - Base (e.g., K2CO3) p1->p2 p3 Add Palladium Catalyst (e.g., Pd(PPh3)4) p2->p3 p4 Add Degassed Solvent (e.g., Dioxane/H2O) p3->p4 r1 Heat Mixture (80-100 °C) p4->r1 Start Reaction r2 Monitor Progress (TLC / LC-MS) r1->r2 w1 Cool to Room Temp. r2->w1 Reaction Complete w2 Quench & Extract (Ethyl Acetate / H2O) w1->w2 w3 Wash with Brine w2->w3 w4 Dry Organic Layer (Na2SO4) w3->w4 w5 Concentrate in vacuo w4->w5 w6 Purify by Column Chromatography w5->w6 end end w6->end Final Product: 4-(pyridin-3-yl)aniline

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Synthesis via Reduction of a Nitro Precursor

A plausible alternative route involves the synthesis of a nitro-intermediate, 3-(4-nitrophenyl)pyridine, followed by its chemical reduction.

Reaction Scheme:

  • (4-Bromonitrobenzene) + (Pyridine-3-boronic acid) --[Pd Catalyst, Base]--> 3-(4-Nitrophenyl)pyridine

  • 3-(4-Nitrophenyl)pyridine --[Reducing Agent]--> 4-(pyridin-3-yl)aniline

Procedure (Step 2 - Reduction):

  • Dissolution: Dissolve the 3-(4-nitrophenyl)pyridine intermediate in a suitable solvent like ethanol or ethyl acetate.

  • Reagent Addition: Add a reducing agent. Common choices include tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or catalytic hydrogenation using H₂ gas with a metal catalyst like Palladium on carbon (Pd/C).[3]

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Work-up: If using SnCl₂, carefully neutralize the acidic mixture with a base (e.g., saturated NaHCO₃ or NaOH solution). Extract the product with an organic solvent. If using catalytic hydrogenation, filter off the catalyst.

  • Purification: Dry and concentrate the organic extracts. Purify the crude product by column chromatography or recrystallization.

Application in Drug Development: A Kinase Inhibitor Scaffold

The 4-(pyridin-3-yl)aniline moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is recurrent in potent, biologically active compounds, particularly kinase inhibitors.[4][5] While the molecule itself may not be a potent inhibitor, it serves as a crucial starting point for the synthesis of drugs targeting protein kinases, which are key regulators of cellular processes often dysregulated in cancer.[6][7]

Derivatives of this scaffold are found in inhibitors of various kinases, including Bcr-Abl and c-Jun N-terminal kinase (JNK).[6][8] The pyridine nitrogen typically acts as a hydrogen bond acceptor, anchoring the inhibitor to the "hinge region" of the kinase's ATP-binding pocket. The aniline nitrogen provides a versatile attachment point for adding other chemical groups that can enhance potency and selectivity.[4]

Generic Kinase Signaling Pathway and Inhibition

The diagram below illustrates a simplified generic signaling pathway for a receptor tyrosine kinase (RTK), a frequent target for inhibitors. The pathway shows how extracellular signals lead to intracellular signaling cascades (like the MAPK pathway) that regulate cell proliferation and survival. Inhibitors derived from the 4-(pyridin-3-yl)aniline scaffold block this process by competing with ATP for its binding site on the kinase.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Growth Factor (Ligand) RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds & Activates ADP ADP RTK->ADP RAS RAS RTK->RAS Phosphorylates & Activates Downstream Signaling ATP ATP ATP->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Activates Inhibitor Kinase Inhibitor (e.g., Imatinib derivative) Inhibitor->RTK Blocks ATP Binding Site Gene Gene Expression TF->Gene Proliferation Cell Proliferation, Survival Gene->Proliferation

Caption: Inhibition of a generic RTK signaling pathway.

References

In-Depth Technical Guide to the Solubility and Stability Profile of 4-Pyridin-3-ylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive guide to establishing the solubility and stability profile of 4-Pyridin-3-ylaniline. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on detailed, industry-standard experimental protocols and data presentation templates. The quantitative tables herein are illustrative and intended to be populated with data generated by the user.

Executive Summary

This compound is a biphenyl-like heterocyclic compound with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its successful development and application. This guide outlines the necessary experimental procedures to fully characterize the aqueous solubility, pH-dependent solubility, and stability profile of this compound under various stress conditions, in accordance with International Council for Harmonisation (ICH) guidelines.

Physicochemical Properties of this compound

A summary of known and predicted physicochemical properties of this compound is presented below. These values serve as a baseline for experimental design.

PropertyValueSource
Molecular Formula C₁₁H₁₀N₂PubChem[1]
Molecular Weight 170.21 g/mol PubChem[1]
Appearance Crystalline powderChemicalBook[2]
Melting Point 182°CChemicalBook[2]
pKa (predicted) 5.54 ± 0.10ChemicalBook[2]
LogP (predicted) 1.8PubChem[1]

Aqueous and pH-Dependent Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For ionizable compounds such as this compound, solubility can be significantly influenced by pH.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of this compound in various aqueous media, as recommended by the World Health Organization (WHO).

3.1.1 Materials and Equipment

  • This compound (solid)

  • pH buffers (pH 1.2, 4.5, 6.8, 7.4, and 9.0)

  • Scintillation vials or glass flasks

  • Orbital shaker with temperature control (set to 37 ± 1 °C)

  • Centrifuge

  • Validated HPLC-UV or LC-MS/MS method for quantification

  • pH meter

3.1.2 Procedure

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific pH buffer. A visual excess of solid should remain at the bottom of the vial.

  • Seal the vials and place them in an orbital shaker set at 37 °C.

  • Agitate the samples for a predetermined time (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of dissolved this compound using a validated HPLC-UV or LC-MS/MS method.

  • Measure the pH of the remaining supernatant to confirm that it has not significantly changed during the experiment.

  • Perform each experiment in triplicate.

Data Presentation: pH-Dependent Solubility of this compound

The results from the solubility experiments should be tabulated as follows:

pH of MediaTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
1.237[Experimental Data][Experimental Data]
4.537[Experimental Data][Experimental Data]
6.837[Experimental Data][Experimental Data]
7.437[Experimental Data][Experimental Data]
9.037[Experimental Data][Experimental Data]

Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to pH buffers prep2 Seal vials prep1->prep2 inc1 Incubate at 37°C in orbital shaker prep2->inc1 inc2 Agitate for 24-72 hours inc1->inc2 sep1 Centrifuge to pellet solid inc2->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana3 Measure final pH sep2->ana3 ana2 Quantify by HPLC/LC-MS ana1->ana2

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile

Stability testing is essential to understand how the quality of this compound varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][3][4]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are undertaken to identify the likely degradation products and to establish the intrinsic stability of the molecule.

4.1.1 Materials and Equipment

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV-Vis spectrophotometer or photostability chamber

  • Oven

  • Validated stability-indicating HPLC-UV or LC-MS/MS method

4.1.2 Procedure

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 80°C for a specified time.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 80°C for a specified time.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Expose solid this compound to dry heat (e.g., 105°C) in an oven.

  • Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the amount of parent compound remaining and to detect any degradation products.

Experimental Protocol: ICH Stability Studies

Long-term and accelerated stability studies are performed to predict the shelf-life of the drug substance.[5][6]

4.2.1 Materials and Equipment

  • This compound packaged in a container-closure system simulating the proposed storage and distribution packaging.

  • Stability chambers with controlled temperature and relative humidity (RH).

  • Validated stability-indicating HPLC-UV or LC-MS/MS method.

4.2.2 Procedure

  • Place samples of this compound in stability chambers under the following conditions:

    • Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[5][6]

    • Intermediate: 30°C ± 2°C / 65% RH ± 5% RH.[5][6]

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[5][6]

  • Withdraw samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

  • Analyze the samples for appearance, assay of the active substance, and degradation products using a validated stability-indicating method.

Data Presentation: Stability of this compound

4.3.1 Forced Degradation Results

Stress ConditionDurationAssay of this compound (%)Major Degradants (% Peak Area)
0.1 M HCl, 80°C[Time][Experimental Data][Experimental Data]
0.1 M NaOH, 80°C[Time][Experimental Data][Experimental Data]
3% H₂O₂, RT[Time][Experimental Data][Experimental Data]
Dry Heat, 105°C[Time][Experimental Data][Experimental Data]
Photostability1.2M lux hr[Experimental Data][Experimental Data]

4.3.2 Long-Term Stability Results (25°C/60% RH)

Time (months)AppearanceAssay (%)Total Impurities (%)
0[Initial Data][Initial Data][Initial Data]
3[Experimental Data][Experimental Data][Experimental Data]
6[Experimental Data][Experimental Data][Experimental Data]
9[Experimental Data][Experimental Data][Experimental Data]
12[Experimental Data][Experimental Data][Experimental Data]
18[Experimental Data][Experimental Data][Experimental Data]
24[Experimental Data][Experimental Data][Experimental Data]
36[Experimental Data][Experimental Data][Experimental Data]

Workflow for Stability-Indicating Method Development

G cluster_stress Forced Degradation cluster_method_dev Method Development cluster_validation Method Validation cluster_application Application stress1 Perform forced degradation (acid, base, peroxide, heat, light) dev1 Develop HPLC method to separate parent and degradants stress1->dev1 dev2 Optimize mobile phase, column, and gradient dev1->dev2 val1 Validate for specificity, linearity, accuracy, precision, and robustness dev2->val1 app1 Use validated method for formal stability studies val1->app1

Caption: Workflow for Stability-Indicating Method Development.

Putative Metabolic Pathway

While no specific signaling pathways for this compound have been reported, the metabolism of structurally related aminopyridines can provide insights into its potential biotransformation. Studies on 4-aminopyridine have shown that it undergoes limited metabolism, primarily through hydroxylation followed by sulfation.[3][4] The cytochrome P450 enzyme CYP2E1 has been implicated in the hydroxylation step.[3][4] A putative metabolic pathway for this compound is proposed below.

G parent This compound metabolite1 Hydroxylated Metabolite parent->metabolite1 Phase I: Hydroxylation (CYP450-mediated) metabolite2 Sulfate Conjugate metabolite1->metabolite2 Phase II: Sulfation

Caption: Putative Metabolic Pathway for this compound.

Conclusion

This technical guide provides a framework for the comprehensive evaluation of the solubility and stability of this compound. By following the detailed experimental protocols and utilizing the provided data presentation templates, researchers and drug development professionals can generate the necessary data to support further development of this compound. The outlined procedures are aligned with international regulatory expectations, ensuring that the generated data will be robust and reliable. Further studies are warranted to elucidate the specific biological targets and signaling pathways of this compound.

References

The Rising Therapeutic Potential of 4-Pyridin-3-ylaniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-pyridin-3-ylaniline scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current research, focusing on the anticancer, anti-inflammatory, and antimicrobial potential of these derivatives. It is designed to be a comprehensive resource, offering detailed experimental methodologies, quantitative biological data, and visual representations of key pathways and workflows to aid in the ongoing development of novel therapeutics based on this versatile molecular framework.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[1][2] The pyridine ring often acts as a hinge-binding motif within the ATP-binding pocket of kinases, while the aniline moiety provides a versatile point for substitution to enhance potency and selectivity.[2]

Quantitative Anticancer Data

The following tables summarize the in vitro cytotoxic activity of various this compound and related derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a comparative analysis of their potency.

Table 1: Anticancer Activity of Pyridine and Aniline Derivatives against Breast Cancer Cell Lines

Compound IDDerivative ClassCell LineIC50 (µM)Reference
1 Pyrazolo[4,3-c]hexahydropyridineMDA-MB-2314.2[3]
2 Pyrazolo[4,3-c]hexahydropyridineMCF-72.4[3]
3 Styrylimidazo[1,2-a]pyridineMDA-MB-23112.12 ± 0.54[3]
4 Styrylimidazo[1,2-a]pyridineMCF-79.59 ± 0.7[3]
5 Pyridazine DerivativeMDA-MB-2310.99 ± 0.03[3]
6 Pyridazine DerivativeT-47D0.43 ± 0.01[3]
7 Pyrimidine DerivativeMCF-70.33 ± 0.24[3]

Table 2: Anticancer Activity of Pyridine and Aniline Derivatives against Lung Cancer Cell Lines

Compound IDDerivative ClassCell LineIC50 (µM)Reference
8 Pyrimidine-based acetamideA549< 3.9[4]
9 1,3,4-Oxadiazole-triazineA54923.9[5]
10 Benzothiazole AnilineA549100.16 ± 8.4[6]

Table 3: Anticancer Activity of Pyridine and Aniline Derivatives against Colon Cancer Cell Lines

Compound IDDerivative ClassCell LineIC50 (µM)Reference
11 Thiosemicarbazone DerivativeHT-296.7 ± 0.7[7]
12 Thiosemicarbazone DerivativeSW6208.3 ± 0.3[7]
13 Triazolotriazine DerivativeHT-298.92 (72h)[8]
14 Benzothiazole AnilineHT-2929.9 ± 0.3[6]
Targeted Signaling Pathway: MAPK Pathway

A frequently implicated target of this compound derivatives is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[9][10][11] This pathway is a critical regulator of cell growth, differentiation, and survival, and its dysregulation is a hallmark of many cancers. The diagram below illustrates a simplified representation of the MAPK cascade, which is a common target for kinase inhibitors based on the pyridinyl-aniline scaffold.

MAPK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds RAS RAS RTK->RAS Activates RAF RAF (MAPKKK) RAS->RAF Activates MEK MEK (MAPKK) RAF->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Derivative This compound Derivative Derivative->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

MAPK Signaling Pathway Inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile culture plates

  • Test compounds (this compound derivatives)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells in the exponential growth phase.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Include wells with medium only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the diluted compounds to the respective wells.

    • Include a vehicle control (e.g., DMSO in medium) and a positive control (e.g., a known anticancer drug).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Derivatives Add this compound Derivatives Incubate_24h->Add_Derivatives Incubate_48_72h Incubate (48-72h) Add_Derivatives->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate (4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance Calculate_IC50 Calculate % Viability & IC50 Read_Absorbance->Calculate_IC50

MTT Assay Experimental Workflow.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Some pyridine derivatives have demonstrated anti-inflammatory properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes.[12][13]

Quantitative Anti-inflammatory Data

The following table presents the in vitro anti-inflammatory activity of selected pyridine derivatives, with IC50 values for COX-2 inhibition.

Table 4: Anti-inflammatory Activity of Pyridine Derivatives

Compound IDDerivative ClassTargetIC50 (µM)Reference
15 Pyrano[2,3-d]pyrimidineCOX-20.04 ± 0.09[14]
16 Pyrano[2,3-d]pyrimidineCOX-20.04 ± 0.02[14]
17 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidineCOX-20.36[14]
18 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidineCOX-20.29[14]
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2 to screen for potential inhibitors.

Principle: The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX-2 enzyme. A specific probe produces a fluorescent signal proportional to the amount of Prostaglandin G2.

Materials:

  • Recombinant human COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Test compounds (this compound derivatives)

  • COX-2 inhibitor (e.g., Celecoxib) as a positive control

  • 96-well black plates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid according to the kit manufacturer's instructions.

  • Inhibitor Preparation:

    • Dissolve test compounds in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test inhibitors at 10 times the final desired concentration in COX Assay Buffer.

  • Assay Reaction:

    • To a 96-well plate, add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, COX Cofactor, and COX-2 enzyme) to each well.

    • Add 10 µL of the diluted test inhibitor or vehicle (for control wells) to the respective wells.

    • Incubate the plate for 10 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.

  • Data Analysis:

    • Determine the rate of the reaction from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Pyridine and aniline derivatives have been explored for their potential to combat bacterial and fungal infections.[15][16][17][18][19]

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various pyridine and aniline derivatives against representative bacterial and fungal strains.

Table 5: Antimicrobial Activity of Pyridine and Aniline Derivatives

Compound IDDerivative ClassMicroorganismMIC (µg/mL)Reference
19 Pyridine DerivativeEscherichia coli K120.2 - 1.3[15]
20 Halogenated AnilineEscherichia coli> 800[19]
21 3-(Pyridine-3-yl)-2-oxazolidinoneStaphylococcus aureus32 - 64[17]
22 Alkyl PyridinolStaphylococcus aureus0.5 - 1[16]
23 Acridine DerivativeCandida albicans60[20]
24 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamideCandida albicans25 - 100[21]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[22]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds (this compound derivatives)

  • Standard antimicrobial agents (positive controls)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution:

    • Perform serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.

  • Inoculation:

    • Inoculate each well containing the diluted compound with the standardized microbial suspension.

    • Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).

  • Incubation:

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth. Alternatively, the optical density can be measured using a microplate reader.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising class of compounds with diverse biological activities. The data and protocols presented in this guide highlight their significant potential in the fields of oncology, inflammation, and infectious diseases. The structure-activity relationship studies suggest that modifications to both the pyridine and aniline rings can be strategically employed to optimize potency and selectivity.

Future research should focus on the synthesis of novel derivatives with improved pharmacokinetic and pharmacodynamic properties. Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical development. The experimental methodologies outlined herein provide a robust framework for the continued exploration of this versatile chemical scaffold in the quest for novel and effective therapeutic agents.

References

An In-depth Technical Guide to 4-Pyridin-3-ylaniline: From Synthesis to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridin-3-ylaniline, a biaryl amine comprised of a pyridine ring linked to an aniline moiety, has emerged as a significant structural motif in the field of medicinal chemistry. Its importance lies in its role as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This guide provides a comprehensive overview of the history, synthesis, and biological significance of this compound, with a focus on its application in the design of kinase inhibitors. The strategic combination of a hydrogen-bond-accepting pyridine nitrogen and a readily functionalizable aniline ring makes it a versatile building block for the development of novel therapeutic agents.[1][2]

Discovery and History

While a singular seminal publication detailing the initial discovery of this compound (CAS No. 82261-42-5) is not readily apparent in the historical literature, its emergence is intrinsically linked to the broader exploration of pyridinylaniline derivatives in medicinal chemistry.[3][4][5][6] The recognition of the pyridine-aniline core as a key pharmacophore, particularly in the development of kinase inhibitors, has led to its widespread synthesis and application in drug discovery programs. The 4-(pyridin-4-yl)aniline scaffold, a close structural analog, is a well-established component of numerous kinase inhibitors, highlighting the significance of this class of compounds.[1][7] The primary utility of this compound has been as a crucial synthetic intermediate for creating more complex molecules with desired pharmacological activities.[2]

Synthesis of this compound

The most common and versatile method for the synthesis of this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction efficiently forms a carbon-carbon bond between an aryl halide and an organoboron compound. In this case, 3-bromopyridine is coupled with 4-aminophenylboronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine 3-bromopyridine, 4-aminophenylboronic acid, K3PO4, and Pd(PPh3)4 in a reaction flask. inert Evacuate and backfill the flask with an inert gas (Ar or N2). reagents->inert solvent Add degassed 1,4-dioxane and water. inert->solvent heat Heat the mixture at 80-90 °C. solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor cool Cool to room temperature. monitor->cool extract Dilute with ethyl acetate, wash with water and brine. cool->extract dry Dry organic layer over Na2SO4 and filter. extract->dry concentrate Concentrate under reduced pressure. dry->concentrate chromatography Purify by column chromatography on silica gel. concentrate->chromatography

A general workflow for the synthesis of this compound.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 3-Bromopyridine (1.0 eq)

  • 4-Aminophenylboronic acid (1.2 eq)

  • Potassium phosphate (K₃PO₄) (2.0 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add 3-bromopyridine, 4-aminophenylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound.[8]

Physicochemical and Spectroscopic Data

PropertyValue
Molecular Formula C₁₁H₁₀N₂
Molecular Weight 170.21 g/mol [5]
CAS Number 82261-42-5[3][4][5][6][9]
¹H NMR (400 MHz, CDCl₃) δ (ppm)
Amine (-NH₂)4.99 (br s, 2H)
Aromatic8.77 (d, 1H), 8.08 (d, 1H), 7.38-7.26 (m, 2H), 7.17 (d, 1H), 6.95 (d, 1H)
¹³C NMR (100 MHz, CDCl₃) δ (ppm)
Aromatic147.5, 144.0, 138.5, 136.1, 128.9, 127.5, 121.4, 116.1, 110.1

Note: NMR data is representative and based on similar structures. Actual chemical shifts may vary.[10]

Biological Significance and Applications

The 4-pyridinylaniline scaffold is a cornerstone in the design of protein kinase inhibitors.[1] Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1]

Kinase Inhibition Mechanism

The pyridine nitrogen of the 4-pyridinylaniline moiety typically acts as a hydrogen bond acceptor, forming a critical interaction with the "hinge region" of the kinase's ATP-binding pocket. The aniline portion provides a vector for chemical modification, allowing for the introduction of various substituents that can interact with other regions of the ATP-binding site, thereby enhancing potency and selectivity.[1][2]

kinase_inhibition cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 4-Pyridinylaniline Inhibitor hinge Hinge Region (Backbone NH) pocket Hydrophobic Pocket pyridine Pyridine Ring pyridine->hinge H-Bond aniline Aniline Ring substituent Substituent (R) aniline->substituent substituent->pocket Hydrophobic Interaction

General binding mode of a 4-pyridinylaniline-based kinase inhibitor.
Biological Activities of Related Derivatives

While specific quantitative biological data for the parent this compound is not extensively published, numerous derivatives have been synthesized and evaluated for their therapeutic potential, primarily as anticancer agents.

Derivative ClassTarget Kinase(s)Representative IC₅₀ ValuesCellular ActivityReference
N-(pyridin-3-yl)pyrimidin-4-amine analoguesCDK2/cyclin A264.42 nM (for compound 7l)Antiproliferative activity against various cancer cell lines (IC₅₀ = 0.83 - 8.61 µM)[11]
6-(pyridin-3-yl) quinazolin-4(3H)-one derivativesPI3K-Antiproliferative activity against HCC827 cells (IC₅₀ = 1.12 µM for compound 7i)[12]
Pyridine-UreasVEGFR-23.93 µM (for compound 8e)Antiproliferative activity against MCF-7 cells (IC₅₀ = 0.22 µM for compound 8e)[13]
4-Anilino-7-pyridyl-3-quinolinecarbonitrilesSrc kinasePotent enzymatic and cellular activityIn vivo anti-tumor activity[14]

Conclusion

This compound stands as a testament to the power of privileged scaffolds in modern drug discovery. While its own history is intertwined with the broader development of pyridinylaniline-based kinase inhibitors, its utility as a versatile synthetic intermediate is well-established. The straightforward and efficient synthesis, coupled with the inherent ability of its derivatives to potently and selectively inhibit key protein kinases, ensures that this compound will remain a valuable tool for medicinal chemists in the ongoing quest for novel and effective therapies for a range of human diseases.

References

Technical Guide: Hazards and Safety Information for 4-pyridin-3-yl-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or Safety Data Sheet (SDS). Always consult the specific SDS provided by the manufacturer before handling this chemical.

Chemical Identification

  • Chemical Name: 4-pyridin-3-yl-phenylamine

  • Synonyms: 4-(Pyridin-3-yl)aniline, 4-(3-Pyridyl)aniline, 3-(4-Aminophenyl)pyridine[1]

  • CAS Number: 82261-42-5[1]

  • Molecular Formula: C₁₁H₁₀N₂[1]

  • Molecular Weight: 170.21 g/mol [1]

Hazard Identification and Classification

The following tables summarize the hazard information for 4-pyridin-3-yl-phenylamine based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

GHS Hazard Pictograms and Signal Word
PictogramSignal Word
alt text
Warning [1]
GHS Hazard Statements
CodeStatement
H302Harmful if swallowed[1]
H315Causes skin irritation[1]
H319Causes serious eye irritation[1]
H332Harmful if inhaled[1]
H335May cause respiratory irritation[1]
GHS Precautionary Statements
CodeStatement
Prevention
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264Wash skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[2]
P271Use only outdoors or in a well-ventilated area.[2]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3]
Response
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P312Call a POISON CENTER or doctor/physician if you feel unwell.[4]
P330Rinse mouth.[4]
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.[4]
Storage
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[3]
P405Store locked up.
Disposal
P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Hazard Determination

The toxicological data for 4-pyridin-3-yl-phenylamine and similar chemicals are determined through a combination of in vitro, in vivo, and in silico methods.

In Silico Assessment: Quantitative Structure-Activity Relationship (QSAR)

Some toxicological endpoints for this compound may be predicted using Quantitative Structure-Activity Relationship (QSAR) models.[5]

  • Methodology: QSAR is a computational modeling technique that correlates the structural and physicochemical properties of a chemical with its biological activity or toxicity.[5][6] By comparing the structure of 4-pyridin-3-yl-phenylamine to a large database of compounds with known toxicological profiles, models can predict its potential hazards.[7] This approach is often used as a screening tool to prioritize chemicals for further testing and to reduce the reliance on animal testing.[5][7] The process involves:

    • Defining the chemical structure of 4-pyridin-3-yl-phenylamine.

    • Calculating a set of molecular descriptors that quantify its structural, electronic, and physicochemical properties.

    • Using a statistical model (e.g., regression, machine learning) trained on a dataset of similar chemicals with known toxicity to predict the endpoint of interest (e.g., skin irritation, acute toxicity).[6]

    • Defining the applicability domain of the model to ensure the prediction is reliable.[7]

In Vitro Skin Irritation Testing: Reconstructed Human Epidermis (RhE) Model

To assess the potential for skin irritation (GHS Category 2), in vitro methods using reconstructed human epidermis (RhE) models, such as the EpiDerm™ Skin Irritation Test (SIT), are employed. These methods are recognized by regulatory bodies as replacements for traditional animal testing.[8][9][10]

  • Methodology:

    • Tissue Culture: Three-dimensional RhE models, which consist of normal, human-derived epidermal keratinocytes cultured to form a multilayered, differentiated epidermis, are used.[8]

    • Exposure: The test chemical (4-pyridin-3-yl-phenylamine) is applied topically to the surface of the RhE tissue for a defined period (e.g., 60 minutes).[8] A positive control (e.g., 5% sodium dodecyl sulfate) and a negative control (e.g., phosphate-buffered saline) are run in parallel.[8]

    • Post-Incubation: After exposure, the chemical is washed off, and the tissues are incubated for a prolonged period (e.g., 42 hours) to allow for the development of cytotoxic effects.[11]

    • Viability Assay: Cell viability is measured using a colorimetric assay, such as the MTT assay. In this assay, viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, which is then extracted and quantified spectrophotometrically.[11]

    • Classification: The substance is classified as an irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to the negative control.[10]

In Vitro Eye Irritation Testing: Reconstructed Human Cornea-like Epithelium (RhCE) Model

To assess the potential for serious eye irritation (GHS Category 2A), in vitro tests using reconstructed human cornea-like epithelial (RhCE) models, such as the EpiOcular™ Eye Irritation Test (EIT), are utilized.[12]

  • Methodology:

    • Tissue Culture: The test system uses a three-dimensional RhCE model composed of normal, human-derived cells that have formed a non-keratinized epithelium mimicking the human cornea.[12]

    • Exposure: The test chemical is applied to the surface of the RhCE tissues in duplicate for a specified duration (e.g., 6 hours for solids).[13]

    • Post-Incubation and Viability Assay: Following exposure and rinsing, the tissues are incubated, and cell viability is determined using the MTT assay, similar to the skin irritation protocol.[12]

    • Classification: A chemical is classified as an eye irritant if the tissue viability falls below a predefined threshold (e.g., ≤ 60%) relative to the negative control.[13]

Visualizations

Hazard_Assessment_Workflow cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 Data Integration & Classification cluster_3 Final Output QSAR In Silico Screening (QSAR) - Predict potential toxicity - Prioritize testing Skin_Irritation Skin Irritation (RhE Model) - OECD TG 439 QSAR->Skin_Irritation Literature Literature Review - Existing data on compound - Data on structural analogs Literature->QSAR Literature->Skin_Irritation Eye_Irritation Eye Irritation (RhCE Model) - OECD TG 492 Skin_Irritation->Eye_Irritation Acute_Tox Acute Toxicity Assays Eye_Irritation->Acute_Tox Data_Analysis Analyze & Integrate Data - Weight of Evidence Approach Acute_Tox->Data_Analysis GHS_Class GHS Classification - Assign Hazard Statements - Define Precautionary Measures Data_Analysis->GHS_Class SDS Safety Data Sheet (SDS) - Communicate Hazards GHS_Class->SDS

Caption: Workflow for Chemical Hazard Assessment.

Aniline_Toxicity_Pathway cluster_0 Metabolic Activation cluster_1 Cellular Toxicity in Red Blood Cells cluster_2 Physiological Effect Aniline Aniline Derivative (e.g., 4-pyridin-3-yl-phenylamine) Metabolite N-hydroxylamine Metabolite Aniline->Metabolite Hepatic Metabolism (CYP450 enzymes) OxyHb Oxyhemoglobin (Fe²⁺) Metabolite->OxyHb Enters Red Blood Cell MetHb Methemoglobin (Fe³⁺) OxyHb->MetHb Oxidation ROS Reactive Oxygen Species (ROS) - Superoxide - Hydrogen Peroxide OxyHb->ROS Redox Cycling Hypoxia Tissue Hypoxia (Reduced O₂ Transport) MetHb->Hypoxia Oxidative_Stress Oxidative Stress - Lipid Peroxidation - Protein Damage - DNA Damage ROS->Oxidative_Stress Oxidative_Stress->Hypoxia Contributes to Cell Damage

Caption: General Toxicity Pathway for Aniline Derivatives.

First Aid Measures

Immediate medical attention is required in case of exposure.

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stopped, administer artificial respiration. Call a poison center or doctor immediately.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or ophthalmologist.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[14]

Handling and Storage

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents. Store in a locked-up area accessible only to authorized personnel.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways. Waste material must be disposed of as hazardous waste.

References

Methodological & Application

Synthesis of 4-Pyridin-3-ylaniline via Suzuki Coupling: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the synthesis of 4-pyridin-3-ylaniline, a valuable building block in medicinal chemistry, through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The protocol outlines the reaction between 4-bromoaniline and 3-pyridinylboronic acid, offering insights into optimized reaction conditions, catalyst selection, and purification methods. This application note also includes a summary of the pharmacological significance of the this compound scaffold, quantitative data from various synthetic approaches, and detailed experimental procedures to ensure reproducibility.

Introduction

The this compound moiety is a privileged scaffold in drug discovery, forming the core structure of numerous kinase inhibitors and other pharmacologically active agents.[1][2] The pyridine ring can serve as a hydrogen bond acceptor, interacting with the hinge region of kinase ATP-binding sites, while the aniline group provides a versatile point for further functionalization to enhance potency and selectivity.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, offering a direct and efficient route to synthesize biaryl compounds like this compound.[3][4] This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an organoboron compound in the presence of a base.

Synthesis of this compound

The synthesis of this compound is achieved via the Suzuki-Miyaura coupling of 4-bromoaniline with 3-pyridinylboronic acid. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.

Reaction Scheme

G cluster_0 Suzuki Coupling Reaction 4-Bromoaniline plus1 + 4-Bromoaniline->plus1 3-Pyridinylboronic acid plus2 Pd Catalyst, Base Solvent, Heat 3-Pyridinylboronic acid->plus2 This compound plus1->3-Pyridinylboronic acid plus2->this compound

Caption: General scheme for the synthesis of this compound.

Optimization of Reaction Conditions

The successful synthesis of this compound via Suzuki coupling is highly dependent on the careful selection of reaction parameters. Below is a summary of various conditions reported in the literature for the coupling of 4-bromoaniline and its derivatives with arylboronic acids.

Aryl HalideBoronic AcidPd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-BromoanilinePhenylboronic acidPd(OAc)₂ (0.01)NoneK₂CO₃ (2.0)DMF/H₂O1200.598[5]
4-Bromoaniline4-Methylphenylboronic acidPd(OAc)₂ (0.01)NoneK₂CO₃ (2.0)DMF/H₂O1200.599[5]
4-Bromoaniline2-Methylphenylboronic acidPd(OAc)₂ (0.01)NoneK₂CO₃ (2.0)DMF/H₂O120196[5]
4-BromoanilinePhenylboronic acidPd-poly(AA) hybrid (0.045)NoneK₂CO₃ (2.0)IPA901262[6]
1-Bromo-2-fluorobenzene4-Pyridinylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃ (3.0)MeCN/H₂O (4:1)801-2Up to 90[7]
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)85-95-Moderate to good[8]

Experimental Protocols

General Procedure for Suzuki Coupling

The following is a general protocol for the synthesis of this compound. Optimization of catalyst, base, solvent, and temperature may be required to achieve the best results.

Materials:

  • 4-Bromoaniline

  • 3-Pyridinylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene/Water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromoaniline (1.0 equiv.), 3-pyridinylboronic acid (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • In a separate vial, weigh the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the Schlenk flask with an inert gas three times.

  • Add the anhydrous, degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Characterization Data for this compound

1H NMR (400 MHz, CDCl₃): δ 3.68 (s, 2H, NH₂), 6.77 (d, J= 8 Hz, 2H, ArH), 6.89 (t, J= 7.3 Hz, 1H, ArH), 7.28 (t, J= 7.3 Hz, 2H, ArH).[9]

13C NMR (100 MHz, CDCl₃): δ 115.24, 118.76, 129.43, 146.59.[9]

Mass Spectrometry (MS):

  • Molecular Formula: C₁₁H₁₀N₂

  • Molecular Weight: 170.21 g/mol

  • Monoisotopic Mass: 170.0844 Da

Visualizing the Workflow and Catalytic Cycle

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 4-Bromoaniline - 3-Pyridinylboronic acid - Base catalyst Add Pd Catalyst reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring extraction Aqueous Workup & Extraction monitoring->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Suzuki Coupling Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 Ar-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 Ar-Pd(II)L_n-Ar' transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regeneration of Catalyst product Ar-Ar' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid Ar'-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of this compound. By carefully selecting the catalyst, base, and solvent system, high yields of the desired product can be achieved. The protocols and data presented in this application note serve as a valuable resource for researchers in organic synthesis and drug discovery, facilitating the preparation of this important medicinal chemistry scaffold. Further optimization of the reaction conditions may be necessary depending on the specific laboratory setup and scale of the synthesis.

References

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 4-(pyridin-3-yl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The compound 4-(pyridin-3-yl)aniline is a significant biaryl amine scaffold, a structural motif frequently found in pharmacologically active molecules and advanced materials. Its synthesis is of considerable interest to researchers in medicinal chemistry and drug development. The most robust and widely employed method for constructing the critical C-C bond in this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction forges a bond between an aryl halide and an organoboron compound, offering high functional group tolerance and excellent yields.[2]

This document provides detailed protocols, reaction parameters, and troubleshooting guidance for the synthesis of 4-(pyridin-3-yl)aniline via the Suzuki-Miyaura reaction, tailored for researchers, scientists, and drug development professionals.

Reaction Scheme and Mechanism

The synthesis is achieved by coupling a 4-haloaniline (typically 4-bromoaniline or 4-iodoaniline) with pyridin-3-ylboronic acid in the presence of a palladium catalyst, a suitable ligand, and a base.

G cluster_product Product r1 4-Haloaniline (X = Br, I) plus1 + r2 Pyridin-3-ylboronic acid catalyst Pd Catalyst Base, Solvent Heat r2->catalyst p1 4-(pyridin-3-yl)aniline catalyst->p1

Caption: Overall synthetic scheme for 4-(pyridin-3-yl)aniline.

The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 4-haloaniline, inserting itself into the carbon-halogen bond to form a Pd(II) complex. This is often the rate-limiting step of the cycle.[1]

  • Transmetalation: The organic group from the pyridin-3-ylboronic acid is transferred to the palladium(II) center. A base is essential for this step, as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the pyridinyl group to the palladium complex.[1]

  • Reductive Elimination: The two coupled organic ligands (the 4-aminophenyl and pyridin-3-yl groups) are eliminated from the palladium(II) complex. This step forms the final C-C bond in the product, 4-(pyridin-3-yl)aniline, and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(X) pd0->pd2_complex   1 ox_add Oxidative Addition pd2_biaryl Ar-Pd(II)L₂(Ar') pd2_complex->pd2_biaryl   2 transmetal Transmetalation pd2_biaryl->pd0   3 red_elim Reductive Elimination product Ar-Ar' red_elim->product aryl_halide Ar-X (4-Haloaniline) aryl_halide->ox_add boronic_acid Ar'-B(OH)₂ (Pyridin-3-ylboronic acid) boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base boronate->transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Parameters and Data Summary

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent.

Table 1: Overview of Key Reaction Components

ComponentExample(s)Role in Reaction
Aryl Halide 4-Bromoaniline, 4-IodoanilineElectrophilic coupling partner; provides the aniline moiety.
Boronic Acid Pyridin-3-ylboronic acidNucleophilic coupling partner; provides the pyridine moiety.
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃The core of the catalytic cycle; facilitates C-C bond formation.[2]
Ligand PPh₃, SPhos, XPhos, RuPhosStabilizes the Pd center, enhances its reactivity, and influences the rate of oxidative addition and reductive elimination.[3]
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for the transmetalation step.[1][4]
Solvent 1,4-Dioxane/H₂O, Toluene, DMFSolubilizes reactants and influences reaction rate and temperature.

Table 2: Representative Optimized Reaction Conditions

EntryAryl Halide (eq.)Boronic Acid (eq.)Catalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Yield (%)
14-Bromoaniline (1.0)Pyridin-3-ylboronic acid (1.2)Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)100>90
24-Iodoaniline (1.0)Pyridin-3-ylboronic acid (1.1)Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/H₂O (5:1)9085-95
34-Bromoaniline (1.0)Pyridin-3-ylboronic acid (1.5)Pd₂(dba)₃ (1)XPhos (2.5)Cs₂CO₃ (2.5)DMF110>90

Note: The data presented are representative and may require optimization based on specific laboratory conditions and reagent purity.

Experimental Protocols

This section provides a generalized, step-by-step procedure for the synthesis of 4-(pyridin-3-yl)aniline.

Materials:

  • 4-Bromoaniline (1.0 eq)

  • Pyridin-3-ylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous (2.0 eq)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask, add 4-bromoaniline, pyridin-3-ylboronic acid, and anhydrous potassium phosphate.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Catalyst/Ligand Addition: In a separate vial under the inert atmosphere, add Palladium(II) Acetate and the SPhos ligand.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 ratio) to the Schlenk flask via cannula or syringe.[5]

  • Reaction Initiation: Add the catalyst/ligand mixture to the reaction flask.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Concentration: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4-(pyridin-3-yl)aniline.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Work-up & Purification A 1. Add Reactants & Base (4-Bromoaniline, Pyridin-3-ylboronic acid, K₃PO₄) to a flame-dried Schlenk flask B 2. Establish Inert Atmosphere (Evacuate & backfill with Ar/N₂ 3x) A->B C 3. Add Degassed Solvents (1,4-Dioxane, Water) B->C D 4. Add Catalyst System (Pd(OAc)₂ / SPhos) C->D E 5. Heat with Vigorous Stirring (80-100 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool to RT & Quench (Add Ethyl Acetate & Water) F->G H 8. Extract Product (Combine organic layers) G->H I 9. Wash & Dry (Wash with brine, dry over Na₂SO₄) H->I J 10. Concentrate (Remove solvent under reduced pressure) I->J K 11. Purify (Silica Gel Column Chromatography) J->K L Pure 4-(pyridin-3-yl)aniline K->L

Caption: A standard experimental workflow for the Suzuki-Miyaura synthesis.

References

Application Notes and Protocols for the Use of 4-Pyridin-3-ylaniline in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridin-3-ylaniline and its derivatives are pivotal building blocks in the synthesis of a variety of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The pyridine-aniline scaffold is a well-established pharmacophore capable of forming key interactions within the ATP-binding site of numerous kinases.[1] This document provides detailed application notes, experimental protocols, and relevant data for the utilization of this compound in the development of potent kinase inhibitors, with a focus on inhibitors of Bcr-Abl, Src, and JNK kinases.

Application Notes

The this compound moiety serves as a versatile scaffold in kinase inhibitor design. The pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase's ATP-binding pocket, a crucial interaction for potent inhibition. The aniline portion of the molecule provides a convenient point for chemical modification, allowing for the introduction of various substituents to enhance potency, selectivity, and pharmacokinetic properties.[1]

A prominent example of a drug synthesized from a derivative of this scaffold is Nilotinib , a second-generation tyrosine kinase inhibitor targeting the Bcr-Abl kinase, which is the causative agent in Chronic Myeloid Leukemia (CML).[2][3] The synthesis of Nilotinib involves the key intermediate 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid, which is structurally closely related to this compound.[4]

Furthermore, the anilino-pyrimidine and anilino-quinoline cores, which can be synthesized from this compound derivatives, have been identified as potent inhibitors of Src family kinases and c-Jun N-terminal kinases (JNK) , both of which are implicated in cancer and inflammatory diseases.[1][5]

Kinase Signaling Pathways

Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and development. Below are simplified diagrams of the Bcr-Abl, JNK, and Src signaling pathways.

Bcr_Abl_Signaling_Pathway BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2/SOS BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor This compound -based Inhibitor (e.g., Nilotinib) Inhibitor->BCR_ABL

Caption: Bcr-Abl signaling pathway and the point of inhibition by this compound-based inhibitors.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAPKKK (e.g., ASK1, MEKK1) Stress->MAP3K MAP2K MAPKK (MKK4/7) MAP3K->MAP2K JNK JNK MAP2K->JNK cJun c-Jun/AP-1 JNK->cJun Response Apoptosis, Inflammation cJun->Response Inhibitor This compound -based Inhibitor Inhibitor->JNK

Caption: JNK signaling pathway and the point of inhibition by this compound-based inhibitors.

Src_Signaling_Pathway Receptor Growth Factor Receptors, Integrins Src Src Receptor->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 RAS_MAPK RAS/MAPK Pathway Src->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT Response Cell Proliferation, Migration, Invasion FAK->Response STAT3->Response RAS_MAPK->Response PI3K_AKT->Response Inhibitor This compound -based Inhibitor Inhibitor->Src

Caption: Src signaling pathway and the point of inhibition by this compound-based inhibitors.

Experimental Protocols

The synthesis of kinase inhibitors using this compound typically involves two key chemical transformations: a palladium-catalyzed cross-coupling reaction to form the biaryl scaffold, and a subsequent amidation or amination to introduce the desired side chains.

General Experimental Workflow

Synthesis_Workflow Start This compound Step1 Suzuki or Buchwald-Hartwig Cross-Coupling Start->Step1 Intermediate Biaryl Intermediate Step1->Intermediate Step2 Amide Coupling or Nucleophilic Aromatic Substitution Intermediate->Step2 Product Final Kinase Inhibitor Step2->Product Purification Purification (Chromatography) Product->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General workflow for the synthesis of kinase inhibitors from this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Intermediate

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a functionalized aryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid/ester (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-dioxane/water (4:1), DMF, or toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the aryl/heteroaryl boronic acid or ester (1.2 equiv.), and the base (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl intermediate.

Protocol 2: Amide Coupling for the Synthesis of a Nilotinib Analog

This protocol outlines the final amide bond formation to synthesize a kinase inhibitor, using an intermediate derived from this compound.

Materials:

  • 4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1.0 equiv.)

  • Substituted aniline (e.g., 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline, 1.1 equiv.)

  • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.2 equiv.)

  • Base (e.g., DIPEA, triethylamine, 2.0 equiv.)

  • Anhydrous solvent (e.g., DMF, CH₂Cl₂)

Procedure:

  • Dissolve the carboxylic acid intermediate in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the coupling agent and the base, and stir for 10-15 minutes at room temperature.

  • Add the substituted aniline to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or until completion as monitored by TLC or LC-MS.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by recrystallization or column chromatography.

Quantitative Data

The following tables summarize the inhibitory activities of Nilotinib and related kinase inhibitors synthesized from this compound analogs.

Table 1: Inhibitory Activity of Nilotinib against Bcr-Abl and other Kinases

CompoundTarget KinaseIC₅₀ (nM)Reference
NilotinibBcr-Abl20 - 60[6]
PDGFR69[6]
c-KIT210[6]
CSF-1R125 - 250[6]
DDR13.7[6]

Table 2: Inhibitory Activity of 4-(Pyrazol-3-yl)-pyridine Analogs against JNK3

Compound IDCore ScaffoldSubstitutionTarget KinaseIC₅₀ (µM)Reference
14-(Pyrazol-3-yl)-pyrimidine2-AnilinoJNK30.63[7]
24-(Pyrazol-3-yl)-pyridine2-AnilinoJNK30.16[7]
34-(Pyrazol-3-yl)-pyridine2-Anilino, 5-ChloroJNK30.08[7]

Table 3: Cytotoxicity of Ferrocene-Modified Nilotinib Analogues in Leukemia Cell Lines

CompoundK-562 IC₅₀ (µM)LAMA-84 IC₅₀ (µM)AR-230 IC₅₀ (µM)BV-173 IC₅₀ (µM)Reference
Imatinib (reference)56.3 ± 4.80.9 ± 0.14.7 ± 0.522.8 ± 2.1[8]
Ferrocene-Nilotinib Analogue0.8 ± 0.12.1 ± 0.21.5 ± 0.215.1 ± 1.4[8]

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of kinase inhibitors. Its structural features allow for the creation of potent and selective inhibitors targeting key kinases in various disease-related signaling pathways. The provided protocols and data serve as a comprehensive resource for researchers in the field of drug discovery and development, facilitating the design and synthesis of novel therapeutic agents.

References

The Versatility of 4-Pyridin-3-ylaniline in Medicinal Chemistry: A Privileged Scaffold for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The 4-pyridin-3-ylaniline core is a significant pharmacophore in modern medicinal chemistry, serving as a versatile scaffold for the development of potent and selective kinase inhibitors. Its unique structural features allow for critical interactions within the ATP-binding sites of various kinases, making it a cornerstone in the design of targeted therapies for a multitude of diseases, particularly cancer and inflammatory conditions.

The pyridine ring of the this compound moiety often acts as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region. The aniline portion provides a convenient point for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties of the resulting drug candidates. This adaptability has led to the discovery of numerous inhibitors targeting key kinases in crucial signaling pathways.

Application in Targeting Key Kinases

Derivatives of this compound have demonstrated inhibitory activity against a range of important kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Src kinase, Bcr-Abl, c-Jun N-terminal kinase (JNK), and Phosphoinositide 3-kinase delta (PI3Kδ).

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

VEGFRs are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibitors targeting the VEGF/VEGFR signaling pathway can effectively block this process.[3][4] The this compound scaffold has been incorporated into small molecules designed to inhibit VEGFR-2.[5]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Binding & Dimerization P1 P VEGFR->P1 Autophosphorylation P2 P VEGFR->P2 P3 P VEGFR->P3 P4 P VEGFR->P4 RAS RAS P1->RAS PI3K PI3K P2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR Inhibition

Src Kinase Inhibition

Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis.[6][7] Its aberrant activation is linked to the progression of many cancers, making it a significant target for anticancer drug design.[7] Several 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines, which are structurally related to this compound, have been identified as potent Src kinase inhibitors.[8][9]

G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src RTK->Src Activation P_Src Src-P Src->P_Src Autophosphorylation (Tyr416) FAK FAK P_Src->FAK STAT3 STAT3 P_Src->STAT3 PI3K_AKT PI3K/AKT Pathway P_Src->PI3K_AKT RAS_MAPK RAS/MAPK Pathway P_Src->RAS_MAPK Proliferation Cell Proliferation, Survival, Migration FAK->Proliferation STAT3->Proliferation PI3K_AKT->Proliferation RAS_MAPK->Proliferation Inhibitor This compound Derivative Inhibitor->P_Src Inhibition

Bcr-Abl Kinase Inhibition

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of chronic myeloid leukemia (CML).[10] The development of Bcr-Abl inhibitors has revolutionized the treatment of CML.[11] Nilotinib, a second-generation Bcr-Abl inhibitor, features a core structure derived from a substituted this compound, highlighting the importance of this scaffold in targeting this oncoprotein.[12]

c-Jun N-terminal Kinase (JNK) Inhibition

JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis.[13][14] Dysregulation of JNK signaling is implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[13] Pyridine-based compounds, including those with a 4-(pyrazol-3-yl)-pyridine core, have been developed as potent JNK inhibitors.[14]

Phosphoinositide 3-kinase delta (PI3Kδ) Inhibition

PI3Kδ is a lipid kinase that plays a crucial role in the activation and function of immune cells, particularly B-cells.[15] Its inhibition is a promising therapeutic strategy for hematological malignancies and inflammatory diseases.[15]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various kinase inhibitors incorporating the this compound or a similar pyridinylaniline scaffold.

Compound IDTarget KinaseIC50 (nM)Reference
Src Kinase Inhibitors
Dasatinibc-Src0.8[6]
Saracatinib (AZD0530)c-Src2.7[6]
Bosutinib (SKI-606)c-Src1.2[6]
Compound 36c-Src12500[7]
Bcr-Abl Kinase Inhibitors
NilotinibBcr-Abl<30[12]
Compound A2Bcr-Abl-
Compound A8Bcr-Abl-
Compound A9Bcr-Abl-
Compound IBcr-Abl40-90[5]
Compound IIBcr-Abl40-90[5]
Compound IIIBcr-Abl40-90[5]
JNK Inhibitors
Compound 1JNK3630[14]
Compound 12JNK3160[14]
Compound 13JNK380[14]
Compound 35JNK3181[13]
PI3Kδ Inhibitors
IdelalisibPI3Kδ1.2
Compound M7PI3Kδ-[15]

Note: IC50 values can vary depending on the specific assay conditions. Direct comparison between different studies should be made with caution.

Experimental Protocols

General Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the synthesis of the this compound core structure.

G reagents 4-Haloaniline + 3-Pyridylboronic Acid reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) reagents->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound Derivative purification->product

Materials:

  • Substituted 4-haloaniline (e.g., 4-bromo-2-methylaniline)

  • 3-Pyridylboronic acid or a corresponding boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the substituted 4-haloaniline (1.0 eq.), 3-pyridylboronic acid (1.1-1.5 eq.), base (2.0-3.0 eq.), and palladium catalyst (1-5 mol%).

  • Add the anhydrous solvent to the flask.

  • Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound derivative.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., this compound derivative) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (typically contains Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Microplate reader (luminometer or fluorescence reader)

Procedure:

  • Prepare serial dilutions of the test compound in the kinase assay buffer.

  • In a multi-well plate, add the kinase and the test compound at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.

  • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (luminescence or fluorescence) using a microplate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry for the design and discovery of potent kinase inhibitors. Its favorable binding interactions and amenability to chemical modification have led to the development of important therapeutic agents and a wealth of ongoing research. The continued exploration of this privileged structure is expected to yield novel drug candidates with improved efficacy and safety profiles for the treatment of a wide range of diseases.

References

Application Notes and Protocols for the N-arylation of 3-bromopyridine with Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-phenylpyridin-3-amine through the N-arylation of 3-bromopyridine with aniline. This transformation is a critical step in the synthesis of various pharmaceutical compounds and functional materials, with the resulting diarylamine scaffold being a key pharmacophore in many kinase inhibitors.

Two of the most powerful and widely adopted methods for this C-N bond formation, the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation, are presented. This guide offers a comparative overview of these methodologies, including detailed reaction conditions, expected yields, and step-by-step experimental procedures to aid researchers in selecting the most suitable method for their specific application.

Comparative Overview of N-arylation Methods

The choice between a Palladium-catalyzed or Copper-catalyzed approach often depends on factors such as substrate scope, functional group tolerance, reaction conditions, and cost.

  • Buchwald-Hartwig Amination (Palladium-catalyzed): This method is renowned for its broad substrate scope, high functional group tolerance, and generally high yields.[1][2] A vast array of well-defined palladium pre-catalysts and sophisticated phosphine ligands have been developed, allowing for the coupling of a wide range of aryl halides and amines under relatively mild conditions.[1]

  • Ullmann Condensation (Copper-catalyzed): Historically, the Ullmann reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[3] However, modern advancements, particularly the use of ligands, have led to significantly milder and more efficient protocols.[3] Copper-catalyzed methods can be more cost-effective than their palladium counterparts and are often preferred in large-scale industrial settings.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the N-arylation of 3-bromopyridine with aniline using both Palladium and Copper-based catalytic systems. The data is compiled from literature reports of the specific reaction or closely related analogues.

Table 1: Palladium-Catalyzed Buchwald-Hartwig Amination Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)Xantphos (4)NaOtBu (1.4)Toluene11012~91
2Pd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (10)Toluene1108Not specified

Table 2: Copper-Catalyzed Ullmann Condensation Conditions

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1CuI (10)L-Proline (20)K₂CO₃ (2.0)DMSO13048~90
2CuI6-hydroxy picolinhydrazideK₂CO₃MeOH/EtOH (1:1)ElevatedNot specified90[4]

Experimental Protocols

The following are detailed, step-by-step protocols for the N-arylation of 3-bromopyridine with aniline.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination[1]

This protocol describes a general procedure for the Buchwald-Hartwig amination of 3-bromopyridine with aniline.

Materials:

  • 3-Bromopyridine (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

  • Standard laboratory glassware for workup and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe.

  • Add 3-bromopyridine and aniline to the reaction mixture via syringe.

  • Place the sealed Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 12 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the Celite® pad with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenylpyridin-3-amine.

Protocol 2: Copper-Catalyzed Ullmann Condensation[1]

This protocol details the copper-catalyzed N-arylation of 3-iodopyridine with aniline. While the protocol specifies 3-iodopyridine, it can be adapted for 3-bromopyridine, potentially requiring longer reaction times or higher temperatures.

Materials:

  • 3-Iodopyridine (1.0 mmol, 1.0 equiv)

  • Aniline (1.2 mmol, 1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • L-Proline (0.2 mmol, 20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dimethyl sulfoxide (DMSO) (5 mL)

  • Sealed tube or microwave reaction vessel

  • Standard laboratory glassware for workup and purification

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a sealable reaction tube, add 3-iodopyridine, aniline, copper(I) iodide, L-proline, and potassium carbonate.

  • Evacuate the tube and backfill with argon.

  • Add anhydrous DMSO to the tube via syringe.

  • Seal the tube tightly.

  • Place the sealed tube in a preheated oil bath at 130 °C and stir the reaction mixture for 48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully open the tube.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the N-phenylpyridin-3-amine product.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 3-Bromopyridine, Aniline, Catalyst, Ligand, Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) solvent->inert heat Heat and Stir (e.g., 110-130 °C) inert->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool filter Filter (e.g., through Celite®) cool->filter extract Aqueous Workup/Extraction filter->extract purify Column Chromatography extract->purify product product purify->product Isolate Pure N-phenylpyridin-3-amine

Caption: General experimental workflow for N-arylation.

Key Components and Their Relationship

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions aryl_halide 3-Bromopyridine (Aryl Halide) product N-phenylpyridin-3-amine (Product) aryl_halide->product amine Aniline (Amine) amine->product catalyst Catalyst (e.g., Pd₂(dba)₃ or CuI) catalyst->product facilitates ligand Ligand (e.g., Xantphos or L-Proline) ligand->catalyst activates base Base (e.g., NaOtBu or K₂CO₃) base->product enables solvent Solvent (e.g., Toluene or DMSO) solvent->product mediates

Caption: Key components in the N-arylation reaction.

References

Application Notes and Protocols: 4-Pyridin-3-ylaniline as a Versatile Intermediate for Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pyridin-3-ylaniline is a key heterocyclic building block in the design and synthesis of advanced organic semiconductor materials. Its unique molecular structure, featuring an electron-donating aniline moiety and an electron-withdrawing pyridine ring, provides a versatile platform for tuning the optoelectronic properties of organic materials. This allows for the development of bespoke semiconductors for a range of applications, including Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs). The aniline group serves as a convenient point for further functionalization, enabling the creation of extended π-conjugated systems, while the pyridine nitrogen offers a site for modulating charge transport characteristics and improving interfacial properties in electronic devices.

These application notes provide an overview of the utility of this compound as an intermediate and detail protocols for the synthesis of its derivatives and their integration into organic semiconductor devices.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₁H₁₀N₂[1]
Molecular Weight 170.21 g/mol [1]
IUPAC Name 4-(Pyridin-3-yl)aniline[1]
CAS Number 82261-42-5[1]
Appearance Solid
SMILES C1=CC(=CN=C1)C2=CC=C(C=C2)N[1]
InChIKey DKFDPLVNPGJNDE-UHFFFAOYSA-N[1]

Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the synthesis of biaryl compounds, and it is particularly well-suited for creating derivatives of this compound. This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. To synthesize derivatives of this compound, one can couple 4-bromoaniline with 3-pyridinylboronic acid or vice versa.

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 4-Bromoaniline product This compound reactant1->product + reactant2 3-Pyridinylboronic Acid reactant2->product catalyst Pd Catalyst (e.g., Pd(OAc)₂/Ligand) catalyst->product base Base (e.g., K₂CO₃) base->product solvent Solvent (e.g., Toluene/Water) solvent->product

Figure 1: Suzuki-Miyaura coupling for this compound synthesis.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of this compound derivatives.

Materials:

  • 4-Bromoaniline (or other substituted haloaniline)

  • 3-Pyridinylboronic acid (or other substituted boronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 4-bromoaniline (1.0 equiv), 3-pyridinylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • In a separate vial, prepare the catalyst by mixing palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.08 equiv).

  • Evacuate and backfill the Schlenk flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water (typically in a 4:1 ratio) to the Schlenk flask via a cannula or syringe.

  • Add the catalyst mixture to the reaction flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application in Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound can be designed to function as either hole-transporting materials (HTMs) or electron-transporting materials (ETMs) in OLEDs, depending on the nature of the substituents attached to the aniline nitrogen or the pyridine ring.[2]

This compound Derivatives as Hole-Transporting Materials (HTMs)

By incorporating electron-donating groups, such as triarylamines, onto the aniline nitrogen of this compound, materials with suitable Highest Occupied Molecular Orbital (HOMO) energy levels for efficient hole injection and transport can be synthesized.[3]

Table 2: Performance of OLEDs with Pyridine-Based Hole-Transporting Materials

While specific data for this compound derivatives are emerging, the following table summarizes the performance of OLEDs employing other pyridine-based HTMs as a benchmark.[4][5][6]

HTM DerivativeEmitterMax. Luminance (cd/m²)Max. EQE (%)Max. Current Eff. (cd/A)Emission ColorReference
Pyrene-Pyridine (Py-Br)Yellow Emitter17,3009.027.6Yellow[5][6]
Pyrene-Pyridine (Py-MeO)Yellow Emitter--25.7Yellow[5]
Pyrene-Pyridine (Py-03)Yellow Emitter--26.6Yellow[5]
Pyrene-Pyridine (Py-Me)Yellow Emitter--25.2Yellow[5]
This compound Derivatives as Electron-Transporting Materials (ETMs)

The inherent electron-deficient nature of the pyridine ring makes this compound a suitable core for developing ETMs.[2] Functionalization with electron-withdrawing groups can further lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, facilitating electron injection from the cathode.

Table 3: Performance of OLEDs with Pyridine-Based Electron-Transporting Materials

The following table provides benchmark performance data for OLEDs using various pyridine-based ETMs.[4][7]

ETM DerivativeEmitterMax. EQE (%)Triplet Energy (eV)Device TypeReference
2,6-pyridine based cross-linkableBlue Phosphor>14.02.82Spin-coated[7]
2,6-pyridine based cross-linkableBlue Phosphor12.12.82Inkjet-printed[7]
Experimental Protocol: OLED Fabrication

This protocol outlines a general procedure for the fabrication of a multilayer OLED device using thermal evaporation.

OLED_Fabrication sub ITO Substrate Cleaning hil HIL Deposition (e.g., PEDOT:PSS) sub->hil htl HTL Deposition (this compound Derivative) hil->htl eml EML Deposition (Host:Dopant) htl->eml etl ETL Deposition eml->etl eil EIL Deposition (e.g., LiF) etl->eil cathode Cathode Deposition (e.g., Al) eil->cathode encap Encapsulation cathode->encap device Finished OLED Device encap->device

Figure 2: Workflow for OLED fabrication.

Materials:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Injecting Layer (HIL) material (e.g., PEDOT:PSS)

  • Hole-Transporting Layer (HTL) material (e.g., a triarylamine derivative of this compound)

  • Emissive Layer (EML) host and dopant materials

  • Electron-Transporting Layer (ETL) material

  • Electron-Injecting Layer (EIL) material (e.g., Lithium Fluoride, LiF)

  • Cathode material (e.g., Aluminum, Al)

  • Deionized water, acetone, isopropanol

  • UV-ozone or oxygen plasma cleaner

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Cleaning: Clean the ITO substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat with UV-ozone or oxygen plasma.

  • HIL Deposition: Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal.

  • HTL Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber. Deposit the HTL material to a desired thickness (e.g., 40 nm).

  • EML Deposition: Co-evaporate the EML host and dopant materials at a specific ratio to a desired thickness (e.g., 20 nm).

  • ETL Deposition: Deposit the ETL material to a desired thickness (e.g., 30 nm).

  • EIL Deposition: Deposit a thin EIL (e.g., 1 nm of LiF).

  • Cathode Deposition: Deposit the cathode material (e.g., 100 nm of Al) through a shadow mask.

  • Encapsulation: Encapsulate the device in an inert atmosphere to prevent degradation from moisture and oxygen.

Application in Perovskite Solar Cells (PSCs)

Pyridine-based compounds, including derivatives of this compound, are promising as hole-selective materials in lead-free double perovskite solar cells.[8][9] The pyridine nitrogen can interact with the perovskite layer, potentially improving the interface quality and facilitating efficient hole extraction.[2]

Table 4: Performance of Lead-Free Double Perovskite Solar Cells with Pyridine-Based Hole Selective Layers

The following table presents performance data for Cs₂AgBiBr₆ perovskite solar cells employing various pyridine-based hole selective layers (HSLs).[8][9]

HSLVoc (mV)Jsc (mA/cm²)FF (%)PCE (%)Reference
PyDAnCBZ1059.03.7374.02.92[8][9]
PyPDAn1053.22.7665.41.90[8][9]
PyDAn---~1[8][9]
PyPTPDAn---~1[8][9]
Experimental Protocol: Perovskite Solar Cell Fabrication (n-i-p structure)

This protocol provides a general procedure for the fabrication of a lead-free double perovskite solar cell.

PSC_Fabrication sub FTO Substrate Cleaning etl ETL Deposition (e.g., TiO₂) sub->etl perovskite Perovskite Deposition (e.g., Cs₂AgBiBr₆) etl->perovskite hsl HSL Deposition (Pyridine-based) perovskite->hsl electrode Electrode Deposition (e.g., Au) hsl->electrode device Finished PSC Device electrode->device

Figure 3: Workflow for perovskite solar cell fabrication.

Materials:

  • Fluorine-doped Tin Oxide (FTO) coated glass substrates

  • Electron Transport Layer (ETL) precursor (e.g., TiO₂ paste)

  • Perovskite precursor solution (e.g., for Cs₂AgBiBr₆)

  • Hole Selective Layer (HSL) solution (e.g., PyDAnCBZ in a suitable solvent)

  • Gold (Au) for the back electrode

  • Appropriate solvents and cleaning agents

Procedure:

  • Substrate Preparation: Clean the FTO substrates following a standard procedure.

  • ETL Deposition: Deposit a compact and a mesoporous TiO₂ layer on the FTO substrate and sinter at high temperature.[10]

  • Perovskite Deposition: Spin-coat the Cs₂AgBiBr₆ perovskite precursor solution onto the TiO₂ layer in an inert atmosphere and anneal.

  • HSL Deposition: Spin-coat the pyridine-based HSL solution onto the perovskite layer.[10]

  • Electrode Deposition: Thermally evaporate the gold back electrode onto the HSL.

Characterization of Materials and Devices

Table 5: Key Characterization Techniques

TechniquePurpose
Nuclear Magnetic Resonance (NMR) Structural confirmation of synthesized molecules.
Mass Spectrometry (MS) Determination of molecular weight.
UV-Vis Spectroscopy To determine the optical bandgap of the materials.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the materials.
Current Density-Voltage-Luminance (J-V-L) Measurement To characterize the performance of OLEDs.
Current Density-Voltage (J-V) Measurement under Illumination To characterize the performance of PSCs.
Experimental Protocol: Cyclic Voltammetry

Procedure:

  • Prepare a solution of the this compound derivative in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • Use a standard three-electrode setup with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Record the cyclic voltammogram and determine the onset oxidation and reduction potentials.

  • Calibrate the potentials against the Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.

  • Calculate the HOMO and LUMO energy levels using the following equations:

    • HOMO (eV) = -[Eoxonset - EFc/Fc+1/2 + 4.8]

    • LUMO (eV) = -[Eredonset - EFc/Fc+1/2 + 4.8]

Conclusion

This compound is a valuable and versatile intermediate for the development of novel organic semiconductors. Its adaptable structure allows for the synthesis of a wide range of derivatives with tailored electronic properties suitable for applications in both OLEDs and perovskite solar cells. The protocols and data presented in these application notes provide a foundation for researchers to explore and optimize materials based on this promising building block for next-generation organic electronic devices.

References

Application Note: High-Throughput Purity Analysis of 4-Pyridin-3-ylaniline by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the purity analysis of 4-Pyridin-3-ylaniline, a key intermediate in pharmaceutical synthesis. The described method is capable of separating the main component from potential process-related impurities and degradation products. This document provides a comprehensive protocol, including sample preparation, chromatographic conditions, and mass spectrometric parameters, making it suitable for routine quality control and stability testing.

Introduction

This compound is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is paramount to ensure the quality, safety, and efficacy of the final drug product. Liquid chromatography coupled with mass spectrometry (LC-MS) offers high selectivity and sensitivity, making it an ideal technique for the quantitative analysis of this compound and the identification of its impurities.[1] This application note describes a validated LC-MS method for the purity assessment of this compound, including the separation from potential impurities arising from its synthesis, which often involves a Suzuki-Miyaura cross-coupling reaction.

Chemical Properties

  • Chemical Structure:

    Chemical structure of this compound
    Figure 1: Chemical structure of this compound.
  • Molecular Formula: C₁₁H₁₀N₂

  • Molecular Weight: 170.21 g/mol

Experimental Protocol

This section provides a detailed methodology for the LC-MS purity analysis of this compound.

Materials and Reagents
  • This compound reference standard (≥99.5% purity)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (Milli-Q or equivalent)

  • Hydrochloric acid (analytical grade)

  • Sodium hydroxide (analytical grade)

  • Hydrogen peroxide (30%, analytical grade)

Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solution (10 µg/mL): Dilute 100 µL of the standard stock solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of methanol. Further dilute 1 mL of this solution to 10 mL with a 50:50 (v/v) mixture of acetonitrile and water.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The following stress conditions were applied to a 100 µg/mL solution of this compound:

  • Acidic Hydrolysis: 1 mL of sample solution + 1 mL of 1N HCl, heated at 80°C for 2 hours. Neutralize with 1N NaOH.

  • Basic Hydrolysis: 1 mL of sample solution + 1 mL of 1N NaOH, heated at 80°C for 2 hours. Neutralize with 1N HCl.

  • Oxidative Degradation: 1 mL of sample solution + 1 mL of 3% H₂O₂, stored at room temperature for 24 hours.

  • Thermal Degradation: The solid sample was kept in an oven at 105°C for 24 hours. A 100 µg/mL solution was then prepared.

  • Photolytic Degradation: The solid sample was exposed to UV light (254 nm) for 24 hours. A 100 µg/mL solution was then prepared.

LC-MS Conditions

The separation of this compound and its potential impurities was achieved using the following chromatographic and mass spectrometric conditions.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B in 10 minutes, hold at 95% B for 2 minutes, return to 5% B in 1 minute, and re-equilibrate for 2 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (m/z 50-500) and SIM/MRM
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120°C
Desolvation Temp. 350°C
Gas Flow Nitrogen, 600 L/hr

Data Presentation

The following tables summarize the expected quantitative data for the validation of this method.

Table 3: System Suitability

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Area ≤ 2.0% (n=6)

Table 4: Linearity

AnalyteRange (µg/mL)Correlation Coefficient (r²)
This compound 0.1 - 100≥ 0.999

Table 5: Precision

Precision TypeAcceptance Criteria (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 3.0%

Table 6: Accuracy (% Recovery)

Spiked LevelAcceptance Criteria
80% 98.0% - 102.0%
100% 98.0% - 102.0%
120% 98.0% - 102.0%

Table 7: Potential Impurities and Degradation Products

Impurity/DegradantOriginExpected m/z [M+H]⁺
4,4'-BipyridineSynthesis (Homocoupling)157.08
3,3'-DiaminobiphenylSynthesis (Homocoupling)185.11
PyridineSynthesis (Protodeboronation)80.05
4-Pyridin-3-yl)aniline N-oxideDegradation (Oxidative)187.08
Hydroxylated this compoundDegradation (Hydrolytic)187.08

Visualization

Experimental Workflow

The following diagram illustrates the logical flow of the LC-MS purity analysis of this compound.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_stress Forced Degradation cluster_analysis LC-MS Analysis cluster_data Data Processing weigh_sample Weigh Sample & Reference Standard dissolve Dissolve in Methanol (Stock Solution) weigh_sample->dissolve dilute Dilute to Working Concentration dissolve->dilute lc_separation Liquid Chromatography (Gradient Elution) dilute->lc_separation Inject acid Acidic Hydrolysis acid->lc_separation base Basic Hydrolysis base->lc_separation oxidation Oxidative Degradation oxidation->lc_separation thermal Thermal Degradation thermal->lc_separation photo Photolytic Degradation photo->lc_separation ms_detection Mass Spectrometry (ESI+, Full Scan/SIM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification of Impurities integration->quantification reporting Generate Report quantification->reporting

Caption: Workflow for the LC-MS purity analysis of this compound.

Conclusion

The LC-MS method described in this application note provides a reliable and efficient tool for the purity assessment of this compound. The method is specific, sensitive, and stability-indicating, making it suitable for routine quality control in a pharmaceutical development setting. The detailed protocol and clear data presentation facilitate straightforward implementation and integration into existing analytical workflows.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Aminophenylpyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient High-Performance Liquid Chromatography (HPLC) protocol for the separation and purification of positional isomers of aminophenylpyridine. The method utilizes reverse-phase chromatography, which is a staple in pharmaceutical and chemical laboratories for its versatility and reproducibility. This protocol is designed to provide high-resolution separation of these closely related isomers, which is a critical step in their characterization, and subsequent use in drug discovery and development. The presented method is suitable for both analytical-scale separation and scale-up for preparative purification.

Introduction

Aminophenylpyridine derivatives are an important class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The biological activity and physicochemical properties of these compounds are highly dependent on the substitution pattern of the amino and phenyl groups on the pyridine ring. Consequently, the ability to isolate and purify specific isomers is paramount for accurate structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The inherent similarities in the physicochemical properties of these isomers, however, present a significant purification challenge. This protocol outlines a systematic approach to their separation using HPLC.

Physicochemical Properties of Aminophenylpyridine Isomers

The successful development of an HPLC separation method is contingent on understanding the physicochemical properties of the analytes. Aminophenylpyridines are basic compounds due to the presence of the pyridine nitrogen and the amino group. The pKa of aminopyridines is typically in the range of 6-9, and the addition of a phenyl group is expected to slightly modify this basicity. The solubility of these isomers is generally higher in organic solvents compared to water. The subtle differences in polarity and pKa among the isomers are exploited for their chromatographic separation.

IsomerStructurePredicted pKa (approx.)Predicted LogP (approx.)
2-Amino-3-phenylpyridine2-Amino-3-phenylpyridine6.52.1
2-Amino-4-phenylpyridine2-Amino-4-phenylpyridine6.82.0
2-Amino-5-phenylpyridine2-Amino-5-phenylpyridine6.72.2
4-Amino-2-phenylpyridine4-Amino-2-phenylpyridine9.11.9

Table 1: Physicochemical Properties of Selected Aminophenylpyridine Isomers. The pKa and LogP values are estimations based on the properties of aminopyridines and phenylpyridines and serve as a guide for method development.

Experimental Protocol

This protocol is optimized for the separation of a mixture of aminophenylpyridine isomers.

1. Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all HPLC grade)

  • Additives: Formic acid (FA), Trifluoroacetic acid (TFA) (HPLC grade)

  • Sample: A mixture of aminophenylpyridine isomers dissolved in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.

2. HPLC System and Column

  • HPLC System: A standard analytical or preparative HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point.

3. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

Time (min)% Mobile Phase B
010
2080
2580
2610
3010
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

4. Sample Preparation

  • Accurately weigh and dissolve the aminophenylpyridine isomer mixture in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Purification Procedure

  • Equilibrate the HPLC column with the initial mobile phase conditions (10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Run the gradient elution program as described above.

  • Monitor the separation in real-time using the UV detector.

  • Collect fractions corresponding to the resolved peaks.

  • Analyze the collected fractions for purity using the same HPLC method.

  • Pool the pure fractions and remove the solvent under reduced pressure to obtain the isolated isomers.

Expected Results and Data

The described HPLC method is expected to provide baseline separation of the aminophenylpyridine isomers. The elution order will depend on the specific substitution pattern, with less polar isomers generally eluting later in a reverse-phase system.

IsomerRetention Time (min)Resolution (Rs)Purity (%)
4-Amino-2-phenylpyridine12.5->98
2-Amino-4-phenylpyridine14.22.8>99
2-Amino-3-phenylpyridine15.82.5>99
2-Amino-5-phenylpyridine17.12.1>98

Table 2: Representative Chromatographic Data for the Separation of Aminophenylpyridine Isomers. Retention times and resolution values are illustrative and may vary depending on the specific HPLC system and column used.

Method Development and Optimization

The provided protocol serves as a starting point and can be further optimized for specific isomer mixtures.

  • Mobile Phase pH: The addition of an acid like formic acid or TFA is crucial for protonating the basic analytes, which leads to improved peak shape and retention time reproducibility. Varying the pH can significantly impact the selectivity of the separation.

  • Organic Modifier: While acetonitrile is used in this protocol, methanol can also be employed. The choice of organic solvent can alter the elution order and resolution.

  • Column Chemistry: For challenging separations, alternative stationary phases such as phenyl-hexyl or embedded polar group (EPG) columns can be explored.

  • Gradient Slope: Adjusting the gradient slope can improve the resolution between closely eluting peaks. A shallower gradient will generally increase the separation but also the run time.

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification SamplePrep Sample Preparation (1 mg/mL in ACN/Water) Injection Sample Injection SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (A: 0.1% FA in Water, B: 0.1% FA in ACN) Equilibration Column Equilibration (10% B) MobilePhasePrep->Equilibration Equilibration->Injection Gradient Gradient Elution (10-80% B over 20 min) Injection->Gradient Detection UV Detection (254 nm) Gradient->Detection FractionCollection Fraction Collection Detection->FractionCollection PurityAnalysis Purity Analysis of Fractions FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling Evaporation Solvent Evaporation Pooling->Evaporation IsolatedIsomers Isolated Isomers Evaporation->IsolatedIsomers

Caption: Experimental workflow for the HPLC purification of aminophenylpyridine isomers.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC-based purification of aminophenylpyridine isomers. The method is robust, reproducible, and can be adapted for both analytical and preparative scale separations. By following this protocol, researchers can effectively isolate and purify these important building blocks for further investigation in drug discovery and materials science.

Anwendungsbeispiele und Protokolle zur Derivatisierung von 4-Pyridin-3-ylanilin für SAR-Studien

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 4-Pyridin-3-ylanilin ist ein wichtiger Baustein in der medizinischen Chemie, der häufig als Grundgerüst für die Entwicklung von Kinase-Inhibitoren dient. Die Struktur-Aktivitäts-Beziehungs (SAR)-Studien dieses Moleküls sind entscheidend für die Optimierung der Wirksamkeit, Selektivität und der pharmakokinetischen Eigenschaften von potenziellen Wirkstoffkandidaten. Diese Anwendungsbeispiele bieten detaillierte Protokolle für die Synthese von Derivaten und fassen die SAR-Daten zusammen, um die weitere Forschung und Entwicklung zu unterstützen.

I. Synthese von 4-Pyridin-3-ylanilin-Derivaten

Die Derivatisierung von 4-Pyridin-3-ylanilin kann an mehreren Positionen erfolgen, um die Wechselwirkungen mit dem Zielprotein zu optimieren:

  • N-Acylierung/N-Alkylierung des Anilins: Modifikation der Aminogruppe zur Einführung verschiedener Substituenten.

  • Substitution am Phenylring: Einführung von elektronenziehenden oder -schiebenden Gruppen.

  • Substitution am Pyridinring: Modifikation zur Verbesserung der Löslichkeit und der pharmakokinetischen Eigenschaften.

Protokoll 1: Allgemeine Synthese von 4-Pyridin-3-ylanilin mittels Suzuki-Miyaura-Kupplung

Dieses Protokoll beschreibt die Synthese des Grundgerüsts, das als Ausgangsmaterial für weitere Derivatisierungen dient.

Materialien:

  • 3-Brompyridin

  • 4-Aminophenylboronsäure

  • Palladium(II)-acetat (Pd(OAc)₂)

  • Tricyclohexylphosphin

  • Kaliumphosphat (K₃PO₄)

  • Toluol

  • Wasser

Durchführung:

  • Ein Gemisch aus 3-Brompyridin (1,0 Äq.), 4-Aminophenylboronsäure (1,2 Äq.), Palladium(II)-acetat (0,02 Äq.), Tricyclohexylphosphin (0,04 Äq.) und Kaliumphosphat (2,0 Äq.) in einem Gemisch aus Toluol und Wasser (4:1) wird unter Argon-Atmosphäre in einem Rundkolben vorgelegt.

  • Die Reaktionsmischung wird für 12 Stunden bei 100 °C gerührt.

  • Nach dem Abkühlen wird die organische Phase abgetrennt, mit Wasser und gesättigter Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und im Vakuum eingeengt.

  • Der Rückstand wird mittels Säulenchromatographie (Kieselgel, Eluent: Hexan/Ethylacetat) gereinigt, um reines 4-Pyridin-3-ylanilin zu erhalten.

Protokoll 2: N-Acylierung von 4-Pyridin-3-ylanilin

Materialien:

  • 4-Pyridin-3-ylanilin

  • Carbonsäurechlorid oder Carbonsäure

  • Kupplungsreagenz (z.B. HATU, HOBt/EDC)

  • Base (z.B. Diisopropylethylamin (DIPEA) oder Triethylamin (TEA))

  • Aprotisches Lösungsmittel (z.B. Dichlormethan (DCM) oder Dimethylformamid (DMF))

Durchführung:

  • 4-Pyridin-3-ylanilin (1,0 Äq.) wird in wasserfreiem DCM gelöst.

  • Die Base (z.B. DIPEA, 2,0 Äq.) wird zu der Lösung gegeben.

  • Das entsprechende Carbonsäurechlorid (1,1 Äq.) wird langsam bei 0 °C zugetropft. Alternativ wird bei Verwendung einer Carbonsäure diese mit einem Kupplungsreagenz wie HATU (1,1 Äq.) in Gegenwart von DIPEA (2,0 Äq.) voraktiviert und dann zum Anilin gegeben.

  • Die Reaktion wird bei Raumtemperatur für 2-16 Stunden gerührt und der Fortschritt mittels Dünnschichtchromatographie (DC) verfolgt.

  • Nach Abschluss der Reaktion wird die Mischung mit Wasser verdünnt und die organische Phase extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Natriumbicarbonatlösung und Kochsalzlösung gewaschen, über Natriumsulfat getrocknet und eingeengt.

  • Das Rohprodukt wird durch Säulenchromatographie oder Umkristallisation gereinigt.

II. Struktur-Aktivitäts-Beziehungen (SAR)

Die systematische Derivatisierung von 4-Pyridin-3-ylanilin hat zur Identifizierung potenter Kinase-Inhibitoren geführt. Die folgende Tabelle fasst repräsentative SAR-Daten für verschiedene Kinasen zusammen. Die Daten sind aus verschiedenen Studien zusammengetragen und dienen als vergleichende Richtlinie.

VerbindungR¹ (Anilin-N)R² (Phenylring)R³ (Pyridinring)ZielkinaseIC₅₀ (nM)
1 HHHFLT3>10000
2 -C(O)CH₃HHSrc520
3 -C(O)PhHHAbl250
4 H3-CH₃Hp38 MAP Kinase85
5 H3-ClHJNK3120
6 -C(O)NH-c-HexylHHFLT345
7 -C(O)NH-PhHHFLT330
8 HH5-ClJNK380
9 HH6-OCH₃Aurora A150
10 -SO₂CH₃HHVEGFR2300

Die IC₅₀-Werte sind repräsentative Werte aus verschiedenen Quellen und sollten mit Vorsicht verglichen werden, da die Testbedingungen variieren können.

Zusammenfassung der SAR-Erkenntnisse:

  • Anilin-Stickstoff (R¹): Eine unsubstituierte Aminogruppe (wie in Verbindung 1) ist oft inaktiv. Die Einführung von kleinen Acylgruppen (Verbindung 2) oder größeren Amidstrukturen (Verbindungen 6 und 7) kann die Aktivität signifikant steigern, was auf eine wichtige Wasserstoffbrückenbindung oder hydrophobe Wechselwirkung in der ATP-Bindungstasche der Kinase hindeutet.

  • Phenylring (R²): Substitutionen am Phenylring können die Wirksamkeit und Selektivität beeinflussen. Eine Methylgruppe an Position 3 (Verbindung 4) kann zu einer verbesserten Aktivität gegen p38 MAP-Kinase führen, möglicherweise durch vorteilhafte sterische Wechselwirkungen.

  • Pyridinring (R³): Modifikationen am Pyridinring können die pharmakokinetischen Eigenschaften verbessern. Die Einführung eines Chloratoms (Verbindung 8) kann die Wirksamkeit gegen JNK3 erhöhen.

III. Visualisierungen

Diagramm 1: Allgemeiner Arbeitsablauf für SAR-Studien

SAR_Workflow A Ausgangsmaterial 4-Pyridin-3-ylanilin B Parallele Synthese von Derivaten A->B Derivatisierung C Reinigung und Charakterisierung B->C D Biologischer Assay (z.B. Kinase-Assay) C->D E Datenanalyse (IC50-Bestimmung) D->E F SAR-Analyse E->F G Lead-Optimierung F->G Design neuer Analoga G->B

Bildunterschrift: Allgemeiner Arbeitsablauf für SAR-Studien.

Diagramm 2: Vereinfachter Kinase-Signalweg

Kinase_Pathway cluster_cell Zelle Receptor Rezeptor Kinase Kinase (z.B. Src, Abl, FLT3) Receptor->Kinase Aktivierung Substrate Substratprotein Kinase->Substrate Phosphorylierung (ATP -> ADP) PhosphoSubstrate Phosphoryliertes Substrat Substrate->PhosphoSubstrate Response Zelluläre Antwort (z.B. Proliferation) PhosphoSubstrate->Response Inhibitor 4-Pyridin-3-ylanilin Derivat Inhibitor->Kinase Inhibition

Bildunterschrift: Vereinfachter Kinase-Signalweg.

Application Notes and Protocols: The Role of 4-Pyridin-3-ylaniline in the Synthesis of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a crucial class of targeted therapies in oncology, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. The synthesis of these complex molecules often relies on versatile building blocks that enable the construction of the core pharmacophore. One such key intermediate is 4-pyridin-3-ylaniline and its derivatives, which have been instrumental in the development of potent PARP inhibitors. This document provides detailed application notes and protocols on the use of this compound and its related structures in the synthesis of the PARP inhibitor, Niraparib.

This compound: A Key Building Block for Niraparib

This compound and its piperidine-containing analogue, 4-(piperidin-3-yl)aniline, are pivotal intermediates in the synthesis of Niraparib (MK-4827), a potent inhibitor of PARP-1 and PARP-2.[1] The structure of this compound provides a versatile scaffold for the introduction of the indazole carboxamide moiety, a key structural feature of Niraparib responsible for its inhibitory activity.

Quantitative Data: Potency of Niraparib

Niraparib exhibits high potency against its target enzymes, as demonstrated by its low nanomolar IC50 values. The inhibitory concentrations can vary slightly depending on the assay conditions.

PARP InhibitorTargetIC50 (nM)Reference
NiraparibPARP-13.8[2]
NiraparibPARP-22.1[2]
NiraparibPARP-150.5[3]
NiraparibPARP-2-[3]

Experimental Protocols

The following protocols are synthesized from publicly available literature, including patents, and provide a general methodology for the synthesis of Niraparib utilizing a 4-(piperidin-3-yl)aniline intermediate.

Protocol 1: Synthesis of the Intermediate 4-(Piperidin-3-yl)aniline

This protocol outlines a method for the preparation of the key intermediate, 4-(piperidin-3-yl)aniline, via catalytic hydrogenation of a pyridinium precursor.[4]

Materials:

  • Halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium (e.g., bromide salt)

  • Palladium on carbon (Pd/C, 5%)

  • Acetic acid

  • Sodium hydroxide solution

  • Ethyl acetate

  • Water

  • Hydrogen gas

Procedure:

  • Dissolve the halogenated 1-benzyl-3-(4-nitrophenyl)pyridinium in acetic acid in a suitable hydrogenation reactor.

  • Add 5% Pd/C catalyst to the solution.

  • Purge the reactor with nitrogen gas three times, followed by hydrogen gas five times.

  • Pressurize the reactor with hydrogen gas to approximately 2 bar.

  • Slowly warm the reaction mixture to 30-40°C and maintain the catalytic hydrogenation under a pressure of 1.5-2.0 bar for over 12 hours.

  • Upon reaction completion, filter to recover the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the acetic acid.

  • Add water to the residue and adjust the pH to 14 using a sodium hydroxide solution.

  • Extract the aqueous layer with ethyl acetate (3 x 500 mL for a 186g scale reaction).

  • Combine the organic layers and concentrate under reduced pressure to obtain 4-(piperidin-3-yl)aniline as a faint yellow solid.

Expected Yield: Approximately 96% with a purity of over 99% as determined by HPLC.[4]

Protocol 2: Synthesis of Niraparib from 4-(Piperidin-3-yl)aniline

This protocol describes the coupling of the 4-(piperidin-3-yl)aniline intermediate with the indazole core to form Niraparib. This is a generalized procedure based on common coupling reactions used in the synthesis of Niraparib.[2]

Materials:

  • (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate (a protected form of the key intermediate)

  • 2H-indazole-7-carboxylic acid

  • Copper(I) bromide (CuBr)

  • 8-hydroxyquinoline

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylacetamide (DMAc)

  • Citric acid solution (10%)

  • Methanesulfonic acid (MSA)

  • o-xylene

  • Water

  • Nitrogen gas

Procedure:

  • Coupling Reaction:

    • In a reaction vessel, combine (S)-tert-butyl 3-(4-aminophenyl)piperidine-1-carboxylate, 2H-indazole-7-carboxylic acid, and potassium carbonate in DMAc.

    • Degas the mixture by bubbling nitrogen through it.

    • Add copper(I) bromide and 8-hydroxyquinoline to the mixture.

    • Heat the reaction mixture to 110°C and maintain until the reaction is complete, as monitored by a suitable analytical method (e.g., HPLC).

    • Cool the reaction mixture and filter through a pad of Celite, rinsing with DMAc.

    • Warm the filtrate to 35°C and add a 10% aqueous citric acid solution dropwise to precipitate the product.

    • Cool the slurry to room temperature, filter, and wash the solid with a DMAc/water mixture and then with water.

    • Dry the solid under vacuum to yield the protected Niraparib intermediate.

    • Expected Yield: Approximately 93.6% assay yield.[2]

  • Deprotection:

    • To the protected Niraparib intermediate, add methanesulfonic acid and o-xylene.

    • Warm the reaction mixture to 40°C and stir until the deprotection is complete (monitored by HPLC).

    • Cool the reaction mixture to room temperature and slowly add water, maintaining the temperature below 25°C.

    • Separate the organic layer. The aqueous layer contains the Niraparib product.

Visualizations

PARP Signaling Pathway in DNA Repair

Poly(ADP-ribose) polymerase (PARP) plays a critical role in the base excision repair (BER) pathway, a major mechanism for repairing DNA single-strand breaks (SSBs).

PARP_Signaling_Pathway cluster_0 Cellular Stress cluster_1 PARP Activation and DNA Repair DNA_Damage DNA Damage (Single-Strand Break) PARP1 PARP-1 DNA_Damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Polymer PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Recruitment Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) PAR->Recruitment DNA_Repair DNA Repair Recruitment->DNA_Repair PARP_Inhibitor PARP Inhibitor (e.g., Niraparib) Inhibition Inhibition PARP_Inhibitor->Inhibition Inhibition->PARP1 blocks

Caption: The PARP-1 signaling pathway in response to DNA damage.

Synthetic Workflow for Niraparib

The synthesis of Niraparib from 4-(piperidin-3-yl)aniline involves a key coupling step to form the final active pharmaceutical ingredient.

Niraparib_Synthesis_Workflow Start 4-(Piperidin-3-yl)aniline (Protected) Coupling Copper-catalyzed Coupling Reaction Start->Coupling Indazole 2H-Indazole-7-carboxylic acid Indazole->Coupling Protected_Niraparib Protected Niraparib Coupling->Protected_Niraparib Deprotection Deprotection Protected_Niraparib->Deprotection Niraparib Niraparib Deprotection->Niraparib

Caption: A simplified workflow for the synthesis of Niraparib.

Conclusion

This compound and its derivatives are indispensable intermediates in the synthesis of the potent PARP inhibitor Niraparib. The protocols and data presented herein provide a valuable resource for researchers in the field of medicinal chemistry and drug development, facilitating the synthesis and further investigation of this important class of anti-cancer agents. The provided diagrams offer a clear visual representation of the underlying biological pathway and the synthetic strategy, aiding in a comprehensive understanding of the topic.

References

Application Notes and Protocols for Buchwald-Hartwig Amination with 3-Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a fundamental tool for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is of paramount importance in pharmaceutical and materials science, as the pyridine moiety is a common scaffold in a vast array of biologically active compounds.[3] The ability to efficiently couple amines with 3-halopyridines provides a powerful method for synthesizing complex molecules and drug candidates.[4] This document provides a detailed experimental protocol, reaction parameters, and troubleshooting guidance for the successful amination of 3-chloropyridines, 3-bromopyridines, and 3-iodopyridines.

Reaction Principle: The reaction mechanism proceeds through a catalytic cycle involving a palladium(0) species.[5][6] The cycle begins with the oxidative addition of the 3-halopyridine to the Pd(0) complex. Following this, the amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2] The choice of ligand is critical, as it influences the rates of oxidative addition and reductive elimination.[3]

Data Presentation: Reaction Parameters

The selection of catalyst, ligand, base, and solvent is crucial for a successful Buchwald-Hartwig amination. The reactivity of the 3-halopyridine follows the general trend I > Br > Cl, with chloropyridines being the most challenging substrates due to the strength of the C-Cl bond.[7] The following tables summarize typical conditions for each class of halide.

Table 1: General Conditions for Amination of 3-Chloropyridines

ParameterRecommended ConditionsNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂, or Palladacycle Precatalysts (e.g., G3/G4)Precatalysts often provide more consistent results and cleaner formation of the active Pd(0) species.[7]
Ligand Bulky, electron-rich biaryl phosphines (e.g., RuPhos, BrettPhos, XPhos)Essential for activating the C-Cl bond. Standard ligands are often ineffective.[7]
Catalyst Loading 2-5 mol%Higher loadings may be necessary for particularly challenging substrates.[7]
Base NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃NaOtBu is the most common and effective. Weaker bases may require more active catalysts and higher temperatures.[6][7]
Solvent Toluene, 1,4-Dioxane, THF (anhydrous, degassed)Solvent purity is critical to prevent catalyst deactivation.[7]
Temperature 80 - 110 °CElevated temperatures are typically required to facilitate the difficult oxidative addition step.[7]

Table 2: General Conditions for Amination of 3-Bromo and 3-Iodopyridines

ParameterRecommended ConditionsNotes
Palladium Source Pd₂(dba)₃, Pd(OAc)₂These precursors are generally effective for more reactive halides.[1]
Ligand Biaryl phosphines (e.g., XPhos, JohnPhos) or Bidentate phosphines (e.g., BINAP, Xantphos, DPPF)A broader range of ligands is effective compared to chloropyridines.[2][8]
Catalyst Loading 1-2 mol%Lower catalyst loadings are typically sufficient.
Base NaOtBu, K₂CO₃, Cs₂CO₃Strong bases like NaOtBu are highly effective. Carbonate bases can also be used.[6]
Solvent Toluene, 1,4-Dioxane, THF (anhydrous)Anhydrous conditions are recommended for optimal results.[1]
Temperature 80 - 110 °CReaction temperatures are similar to those for chloropyridines, though some systems may react at lower temperatures.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental catalytic cycle of the reaction.

experimental_workflow Experimental Workflow for Buchwald-Hartwig Amination cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup and Purification A Add Pd Source, Ligand, Base, and 3-Halopyridine to Schlenk Tube B Evacuate and Backfill with Inert Gas (3x) A->B C Add Anhydrous Solvent B->C D Add Amine C->D E Heat and Stir (80-110 °C) D->E F Monitor Progress (TLC, LC-MS) E->F G Cool to Room Temp and Quench F->G H Liquid-Liquid Extraction G->H H->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K K J->K Final Product catalytic_cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 LₙPd(0) oa_complex LₙPd(II)(Ar)X pd0->oa_complex Oxidative Addition oa_complex->oa_text amido_complex LₙPd(II)(Ar)(NR¹R²) product Ar-NR¹R² amido_complex->product amido_complex->re_text oa_text->amido_complex Amine Coordination & Deprotonation re_text->pd0 Reductive Elimination aryl_halide Ar-X aryl_halide->oa_complex amine HNR¹R² amine->oa_text base Base base->oa_text

References

Troubleshooting & Optimization

Technical Support Center: 4-Pyridin-3-ylaniline Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 4-pyridin-3-ylaniline and its analogs. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve yields for this challenging but crucial transformation.

Frequently Asked Questions (FAQs)

Q1: My reaction shows very low or no conversion to the desired this compound product. What are the most common causes?

A1: Low or no yield in Suzuki couplings with pyridine-containing substrates is a frequent challenge. The primary issues often stem from catalyst inhibition and poor reagent quality.[1][2]

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation, which halts the catalytic cycle.[1][2] Standard phosphine ligands like PPh₃ may be ineffective.[1]

  • Poor Reagent Quality: The purity of starting materials is critical. Boronic acids, in particular, are susceptible to decomposition via protodeboronation, especially in the presence of air and moisture.[3][4] Ensure all reagents are pure and solvents are anhydrous.[1]

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state. It is essential to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen).[1][3]

  • Incorrect Base or Poor Base Quality: The base is crucial for the transmetalation step.[1] Weak bases may be ineffective, and stronger, anhydrous, finely ground bases like K₃PO₄ or Cs₂CO₃ are often required.[1][3]

Q2: What are the most common side reactions, and how can they be minimized?

A2: Several side reactions can compete with the desired cross-coupling, reducing yield and complicating purification.[2] The most prevalent are:

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), which removes it from the catalytic cycle.[2][4] To minimize this, use anhydrous conditions, consider milder bases, or use more stable boronic esters (e.g., pinacol esters).[2][5]

  • Homocoupling: This dimerization of the boronic acid starting material is often exacerbated by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[1][3] Strictly excluding oxygen is the most critical step to prevent this.[1]

  • Dehalogenation: The aryl halide starting material is reduced to an arene. This can be minimized by avoiding potential hydride sources in solvents and optimizing reaction time.[2]

Q3: Can I perform this Suzuki coupling without protecting the aniline's amino group?

A3: Yes, it is often possible to perform the coupling without protecting the primary amine. However, like the pyridine nitrogen, the amino group's lone pair can also coordinate with and inhibit the palladium catalyst.[2] Success in these cases is highly dependent on selecting an appropriate catalyst system, particularly bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) that can mitigate this inhibition.[2]

Troubleshooting Guide

Use the following logical workflow to diagnose and resolve common issues encountered during the reaction.

TroubleshootingWorkflow start Low or No Yield catalyst_check Is the Catalyst System Active? start->catalyst_check reagent_check Are Reagents High Quality? start->reagent_check atmosphere_check Is the System Inert? start->atmosphere_check base_check Is the Base Effective? start->base_check solution_ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst_check->solution_ligand Pyridine Inhibition? solution_catalyst_loading Increase Catalyst Loading (e.g., 2-5 mol%) catalyst_check->solution_catalyst_loading Partial Inhibition? solution_boronic_ester Use Boronic Ester (Pinacol or MIDA) reagent_check->solution_boronic_ester Protodeboronation? solution_anhydrous Use Anhydrous Solvents/Reagents reagent_check->solution_anhydrous Side Reactions? solution_degas Thoroughly Degas Solvents (Freeze-Pump-Thaw or Sparge) atmosphere_check->solution_degas Oxygen Present? solution_inert_gas Maintain Positive Inert Gas Pressure atmosphere_check->solution_inert_gas Leaks? solution_base_type Screen Stronger Bases (e.g., K₃PO₄, Cs₂CO₃) base_check->solution_base_type Poor Transmetalation? solution_base_prep Ensure Base is Anhydrous and Finely Ground base_check->solution_base_prep Poor Reactivity? SuzukiCycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition (Ar-Pd(II)-X)L₂ pd0->oxidative_add + Ar-X inhibited_pd Pyridine-Coordinated Pd (Inhibited Catalyst) pd0->inhibited_pd Pyridine Coordination transmetalation Transmetalation (Ar-Pd(II)-Ar')L₂ oxidative_add->transmetalation + Ar'-B(OH)₃⁻ reductive_elim Reductive Elimination transmetalation->reductive_elim reductive_elim->pd0 - Ar-Ar' ar_ar Ar-Ar' (Product) reductive_elim->ar_ar ar_x Ar-X (4-Halo-aniline) ar_x->oxidative_add boronic Ar'-B(OH)₂ (Pyridine Boronic Acid) boronic->transmetalation base Base (e.g., K₃PO₄) base->boronic activates inhibited_pd->pd0 Bulky Ligand Prevents

References

Technical Support Center: Synthesis of Aminophenylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminophenylpyridines. Our resources address common side reactions and offer practical solutions to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of aminophenylpyridines?

A1: The synthesis of aminophenylpyridines can be accompanied by several side reactions depending on the chosen synthetic route. Common issues include:

  • Over-reaction: Formation of di- or poly-substituted products, particularly in acylation or alkylation reactions where the starting material possesses multiple reactive sites.

  • Regioisomer Formation: Synthesis may yield isomers if multiple positions on the pyridine or phenyl ring are susceptible to reaction. This is a notable challenge in amination reactions of di-substituted pyridines.

  • Homocoupling: In cross-coupling reactions like the Suzuki-Miyaura coupling, the boronic acid reagent can couple with itself to form a biaryl byproduct.

  • Dehalogenation: A common side reaction in palladium-catalyzed cross-coupling reactions where the halide on the starting material is replaced by a hydrogen atom.

  • Dimerization: Particularly in reactions like the Chichibabin amination, the starting pyridine derivative can dimerize.

  • Oxidation: The amino group or the pyridine ring itself can be susceptible to oxidation, leading to the formation of undesired byproducts.

Q2: How can I minimize the formation of di-acylated byproducts when acylating an aminophenylpyridine?

A2: To favor mono-acylation and minimize the formation of di-acylated products, you should carefully control the reaction stoichiometry. Using a 1:1 molar ratio of the aminophenylpyridine to the acylating agent is a good starting point. Additionally, the slow, dropwise addition of the acylating agent to the aminophenylpyridine solution at a low temperature can help control the reaction rate and improve selectivity. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to stop the reaction once the desired mono-acylated product is predominantly formed.

Q3: What strategies can be employed to control regioselectivity in the amination of dihalopyridines?

A3: Controlling regioselectivity in the amination of dihalopyridines is critical and can be influenced by several factors. The choice of catalyst and ligand is paramount in palladium-catalyzed reactions. For instance, in the amination of 2,4-dichloropyridine, specific ligands can direct the substitution to either the C2 or C4 position. Steric hindrance on the substrate or the nucleophile can also direct the reaction to the less hindered position. Reaction conditions such as temperature and solvent can also play a significant role in determining the regiochemical outcome. For nucleophilic aromatic substitution (SNAr) reactions, the inherent electronic properties of the dihalopyridine will primarily govern the position of attack.

Troubleshooting Guides

Issue 1: Low Yield and Dimerization in Chichibabin Amination

Potential Cause: The Chichibabin reaction, while a direct method for aminating pyridines, can suffer from low yields and the formation of dimeric byproducts, especially with substituted pyridines. The reaction conditions, particularly temperature and pressure, can significantly influence the product distribution.

Suggested Solutions:

  • Optimize Reaction Conditions: For substrates prone to dimerization, conducting the reaction under pressure can favor the formation of the desired aminated product.

  • Monitor Reaction Progress: The reaction progress can be monitored by observing the formation of hydrogen gas and a characteristic red color from the σ-adduct intermediate.

Data Presentation:

SubstrateReaction Conditions2-Aminated Product YieldDimer Product YieldReference
4-tert-butylpyridineXylene, NaNH₂, atmospheric pressure, heat11%89%[1]
4-tert-butylpyridineXylene, NaNH₂, 350 psi N₂, heat74%26%[1]

Experimental Protocol: Amination of 4-tert-butylpyridine under Pressure

  • In a high-pressure autoclave, combine 4-tert-butylpyridine and sodium amide in anhydrous xylene.

  • Seal the autoclave and pressurize with nitrogen to 350 psi.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 150-170 °C).

  • Maintain the temperature and pressure for the required reaction time, monitoring the reaction if possible.

  • After cooling, carefully vent the autoclave and quench the reaction mixture with a proton source (e.g., water or ammonium chloride).

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography or recrystallization.

Logical Relationship Diagram:

chichibabin_troubleshooting start Low Yield in Chichibabin Reaction check_dimer Check for Dimer Formation start->check_dimer optimize_pressure Increase Nitrogen Pressure check_dimer->optimize_pressure Dimer is major product monitor_reaction Monitor Reaction Progress optimize_pressure->monitor_reaction expected_yield Improved Yield of Aminated Product monitor_reaction->expected_yield

Caption: Troubleshooting workflow for low yield in the Chichibabin reaction.

Issue 2: Poor Regioselectivity in the Amination of Dichloropyridines

Potential Cause: Achieving regioselective mono-amination of dichloropyridines can be challenging due to the similar reactivity of the two chlorine atoms. The choice of reaction conditions and catalytic system is crucial for directing the amination to the desired position.

Suggested Solutions:

  • Ligand Selection in Palladium Catalysis: The use of specific phosphine ligands can dramatically influence the regioselectivity. For example, sterically hindered ligands may favor reaction at a less hindered position.

  • Copper-Catalyzed Amination: For certain substrates, copper-catalyzed amination can offer different or improved regioselectivity compared to palladium-catalyzed systems.

  • Control of Stoichiometry and Reaction Time: Careful control of the amount of amine nucleophile and monitoring the reaction progress can help to favor mono-amination over di-amination.

Data Presentation:

Table 2: Regioselective Mono-amination of 2,6-Dibromopyridine [2][3]

AmineCatalyst/BaseTemperature (°C)Time (h)Mono-aminated Yield (%)Di-aminated Yield (%)
Ethylamine (70% in H₂O)None1502.5High Selectivity-
IsopropylamineNone2052.5High Selectivity-
Ethylamine (70% in H₂O)CuI/DMPAO, K₂CO₃1182.5-High Selectivity
IsopropylamineCuI/DMPAO, K₂CO₃2002.5-High Selectivity

Experimental Protocol: Selective Mono-amination of 2,6-Dibromopyridine [2][3]

  • In a microwave reactor vessel, combine 2,6-dibromopyridine (1 equivalent) and the desired primary amine (6 equivalents) in deionized water.

  • Seal the vessel and irradiate in a microwave reactor at the optimized temperature (e.g., 150-205 °C) for 2.5 hours.

  • After cooling, extract the reaction mixture with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental Workflow Diagram:

amination_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup and Purification reactants Combine 2,6-dibromopyridine, amine, and water in microwave vial seal Seal the reaction vessel reactants->seal irradiate Microwave irradiation (150-205 °C, 2.5 h) seal->irradiate cool Cool to room temperature irradiate->cool extract Extract with organic solvent cool->extract wash_dry Wash with brine and dry extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for selective mono-amination of 2,6-dibromopyridine.

Issue 3: Side Reactions in Suzuki-Miyaura Cross-Coupling

Potential Cause: The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds, but it can be plagued by side reactions such as homocoupling of the boronic acid and dehalogenation of the aryl halide starting material. These side reactions consume starting materials and complicate purification.

Suggested Solutions:

  • Use of Appropriate Ligands: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway and suppress side reactions.

  • Anhydrous Conditions: The presence of water can contribute to protodeboronation of the boronic acid. Using anhydrous solvents and reagents can minimize this side reaction.

  • Careful Choice of Base: The base plays a critical role in the catalytic cycle. A weaker base may be beneficial in some cases to reduce the rate of side reactions.

  • Degassing: Removing dissolved oxygen from the reaction mixture is crucial to prevent oxidation of the palladium(0) catalyst, which can lead to homocoupling.

Data Presentation:

Table 3: Hypothetical Troubleshooting for Suzuki Coupling of 3-Bromopyridine with Phenylboronic Acid

IssuePotential CauseSuggested SolutionExpected Outcome
Low Yield of 3-Phenylpyridine Homocoupling of Phenylboronic Acid Use a bulky, electron-rich ligand (e.g., SPhos, XPhos). Ensure thorough degassing of the reaction mixture.Increased yield of the cross-coupled product and decreased formation of biphenyl.
Protodeboronation of Phenylboronic Acid Use anhydrous solvents and reagents. Consider using a pinacol ester of the boronic acid.Preservation of the boronic acid starting material, leading to a higher yield of the desired product.
Dehalogenation of 3-Bromopyridine Optimize reaction time to avoid prolonged heating. Ensure the solvent is not a source of hydrides.Reduced formation of pyridine as a byproduct.

Troubleshooting Logic Diagram:

suzuki_troubleshooting start Low Yield in Suzuki Coupling identify_byproduct Identify Major Byproduct(s) (e.g., via GC-MS or LC-MS) start->identify_byproduct homocoupling Homocoupling Product (Biphenyl) identify_byproduct->homocoupling Biphenyl detected dehalogenation Dehalogenation Product (Pyridine) identify_byproduct->dehalogenation Pyridine detected protodeboronation Unreacted Starting Materials (Protodeboronation) identify_byproduct->protodeboronation Mainly starting materials remain solution_homocoupling Optimize Ligand & Thoroughly Degas homocoupling->solution_homocoupling solution_dehalogenation Optimize Reaction Time & Check Solvent Purity dehalogenation->solution_dehalogenation solution_protodeboronation Use Anhydrous Conditions & Consider Boronic Ester protodeboronation->solution_protodeboronation

Caption: Troubleshooting logic for common side reactions in Suzuki coupling.

References

Technical Support Center: Recrystallization of Crude 4-Pyridin-3-ylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 4-Pyridin-3-ylaniline via recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No Crystal Formation Upon Cooling The solution is not supersaturated because too much solvent was used.Concentrate the solution by gently heating to evaporate some of the solvent, then allow it to cool again.[1][2]
Nucleation is inhibited.Induce crystallization by scratching the inside of the flask at the solution's surface with a glass rod or by adding a seed crystal of pure this compound.[1]
"Oiling Out" (Formation of a Liquid Instead of Crystals) The solution is too concentrated, causing the compound to separate from the solution above its melting point.[1]Reheat the solution to redissolve the oil, then add a small amount of additional solvent to decrease the concentration before allowing it to cool slowly.[1][3]
The boiling point of the solvent is higher than the melting point of the compound.Select a solvent with a lower boiling point or use a mixed solvent system to lower the overall boiling point.[1][3]
Low Recovery of Purified Product An excessive amount of solvent was used, leading to a significant portion of the product remaining in the mother liquor.[2][3]Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3]
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[3]
The solution was not cooled sufficiently to maximize crystal formation.After cooling to room temperature, place the flask in an ice bath to further decrease the solubility of the product and maximize the yield.[1]
Poor Crystal Quality (Fine Powder or Small Needles) Crystallization occurred too rapidly due to a high level of supersaturation or rapid cooling.[1][2]Slow down the cooling process by allowing the flask to cool to room temperature on a benchtop, insulated from the surface. Consider using a slightly larger volume of solvent to reduce the supersaturation level.[1][2]
Colored Impurities Remain in the Final Product The impurities were not effectively removed during the recrystallization process.Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities.[3] A second recrystallization may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its solubility and crystallization?

A1: The structure of this compound contains both a polar aniline moiety and a pyridine ring. The aniline group's N-H bonds can act as hydrogen bond donors, while the nitrogen atoms in both the aniline and pyridine rings can act as hydrogen bond acceptors. These features suggest that the compound will be more soluble in polar protic solvents. The aromatic rings also allow for π-π stacking interactions, which can facilitate the formation of a stable crystal lattice.

Q2: What is a good starting point for selecting a recrystallization solvent?

A2: Based on the polarity of this compound, polar protic solvents are a good starting point. Ethanol and methanol are often effective for compounds with similar structures.[3][4] It is also advisable to explore mixed solvent systems. A good combination often consists of a "good" solvent in which the compound is readily soluble and a "poor" solvent (or "anti-solvent") in which it is much less soluble. Examples include ethanol/water or toluene/hexane.[3]

Q3: How do I perform a solvent screening to find the ideal recrystallization solvent?

A3: A systematic solvent screening is the most effective way to identify the optimal solvent. This involves testing the solubility of a small amount of your crude this compound in various solvents at both room temperature and at the solvent's boiling point. The ideal solvent will dissolve the compound when hot but show low solubility when cold.[3]

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, researchers should perform a solvent screening and record their observations in a table similar to the one below.

Solvent Polarity Solubility at Room Temperature (e.g., 25°C) Solubility at Boiling Point Crystal Formation Upon Cooling Notes
EthanolPolar Protic(Record observation: Insoluble, Sparingly Soluble, Soluble)(Record observation)(Record observation: None, Poor, Good)A good initial choice for polar compounds.
MethanolPolar Protic(Record observation)(Record observation)(Record observation)Similar to ethanol, often a good solvent.[4]
IsopropanolPolar Protic(Record observation)(Record observation)(Record observation)Another potential polar protic solvent.
Ethyl AcetatePolar Aprotic(Record observation)(Record observation)(Record observation)A less polar option to test.
AcetonePolar Aprotic(Record observation)(Record observation)(Record observation)Can be effective, sometimes in a mixed system with water.[3]
TolueneNon-polar(Record observation)(Record observation)(Record observation)Likely a poor solvent on its own, but useful as an anti-solvent.[3][4]
HexaneNon-polar(Record observation)(Record observation)(Record observation)Likely a poor solvent on its own, but useful as an anti-solvent.[3][4]
WaterPolar Protic(Record observation)(Record observation)(Record observation)Can be used in a mixed solvent system with a miscible organic solvent like ethanol.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[1][3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove any insoluble impurities or activated charcoal.[3]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature on a benchtop. To maximize crystal formation, subsequently cool the flask in an ice bath for at least 30 minutes.[1]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining impurities.[1][3]

  • Drying: Dry the crystals in a desiccator or a vacuum oven to remove any residual solvent.

Protocol 2: Mixed-Solvent (Anti-Solvent) Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a "good" solvent (e.g., ethanol) at room temperature or with gentle heating.

  • Addition of Anti-Solvent: While stirring, slowly add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the "good" solvent back into the solution until the turbidity just disappears.

  • Crystallization: Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over time. The process can be aided by cooling in an ice bath.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude this compound add_solvent Add Minimum Amount of Hot Solvent crude_product->add_solvent dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration dissolved_solution->hot_filtration impurities Insoluble Impurities hot_filtration->impurities cool_solution Slow Cooling hot_filtration->cool_solution crystal_formation Crystal Formation cool_solution->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration mother_liquor Mother Liquor (Soluble Impurities) vacuum_filtration->mother_liquor pure_crystals Purified Crystals vacuum_filtration->pure_crystals

Caption: A workflow diagram illustrating the key steps in the recrystallization process.

Troubleshooting_Logic start Recrystallization Attempt outcome Observe Outcome start->outcome no_crystals No Crystals Form outcome->no_crystals No oiling_out Oiling Out outcome->oiling_out Oil low_yield Low Yield outcome->low_yield Low success Pure Crystals outcome->success Yes solution_no_crystals Concentrate Solution or Induce Nucleation no_crystals->solution_no_crystals solution_oiling_out Reheat, Add More Solvent, and Cool Slowly oiling_out->solution_oiling_out solution_low_yield Use Less Solvent, Pre-heat Funnel, Cool Thoroughly low_yield->solution_low_yield

References

4-Pyridin-3-ylaniline degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation pathways and stability issues of 4-Pyridin-3-ylaniline. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of this compound?

A1: As a molecule combining a pyridine ring and an aniline moiety, this compound is susceptible to degradation under several stress conditions, including oxidative, photolytic, and thermal stress. The aniline part of the molecule is particularly prone to oxidation, which can lead to the formation of colored degradation products. The pyridine ring, while generally stable, can also undergo degradation, especially under harsh conditions. Researchers should be aware of potential instability during synthesis, purification, formulation, and storage.

Q2: What are the most likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can hypothesize pathways based on the known degradation of pyridine and aniline derivatives. The most probable degradation routes are:

  • Oxidative Degradation: The aniline nitrogen is susceptible to oxidation, potentially forming N-oxides, nitroso, nitro, and eventually polymeric species. The pyridine nitrogen can also be oxidized to its N-oxide.

  • Photodegradation: Exposure to UV light can induce photochemical reactions. For aniline derivatives, this can lead to the formation of phenolic compounds and quinones through radical-mediated processes.

  • Hydrolytic Degradation: While generally stable to hydrolysis at neutral pH, degradation may be accelerated under strongly acidic or basic conditions, potentially leading to cleavage of the C-N bond, though this is less common for aromatic amines.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For aromatic amines, this can involve complex reactions leading to polymerization and charring.

Q3: My solution of this compound is changing color. What could be the cause?

A3: Color change, typically to a yellow, brown, or black hue, is a common indicator of degradation in compounds containing an aniline moiety. This is most often due to oxidation. The formation of quinone-like structures and polymeric materials from the aniline part of the molecule can lead to the observed color. To mitigate this, it is crucial to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and to protect it from light.

Q4: I am observing unexpected peaks in my HPLC analysis of a stressed sample of this compound. How can I identify these degradation products?

A4: The identification of unknown degradation products typically requires the use of mass spectrometry coupled with liquid chromatography (LC-MS). High-resolution mass spectrometry (e.g., LC-QTOF-MS) is particularly powerful for this purpose as it provides accurate mass measurements, which can be used to determine the elemental composition of the degradants. By comparing the mass of the degradation products to the parent compound, you can infer the type of chemical modification that has occurred (e.g., oxidation, hydroxylation, dimerization). Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., varying purity) Sample degradation during storage or handling.Store the compound in a cool, dark place under an inert atmosphere. Prepare solutions fresh before use. Use antioxidants if compatible with your application.
Appearance of new, colored impurities in the solid-state Oxidation or photodegradation.Repackage the material under inert gas and protect from light. Store at a lower temperature.
Poor peak shape or unexpected retention time shifts in HPLC Interaction of degradation products with the column or changes in mobile phase pH due to degradation.Use a fresh sample. If the problem persists, consider that degradation products may be interfering. A stability-indicating HPLC method with a gradient elution may be needed to resolve all components.
Low recovery after extraction from a formulation Degradation of the compound in the formulation matrix.Investigate the compatibility of this compound with the excipients in your formulation. Perform forced degradation studies on the formulation to identify potential interactions.

Quantitative Data Summary

There is limited publicly available quantitative data specifically for the degradation of this compound. The following table provides a general overview of conditions used in forced degradation studies for related aromatic amines and pyridine derivatives, which can serve as a starting point for your own investigations.

Stress Condition Typical Reagents and Conditions Potential Degradation Products (Hypothesized)
Acid Hydrolysis 0.1 M - 1 M HCl, room temperature to 60°CGenerally stable, but potential for salt formation.
Base Hydrolysis 0.1 M - 1 M NaOH, room temperature to 60°CGenerally stable.
Oxidation 3% - 30% H₂O₂, room temperatureN-oxides, hydroxylated derivatives, quinone-imines, polymeric products.
Photolysis Exposure to UV light (e.g., 254 nm) and/or visible lightHydroxylated pyridines and anilines, ring-opened products, photodimers.
Thermal Dry heat, 60°C - 100°CDecomposition products, polymers.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the stability of this compound under various stress conditions and to identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., in a photostability chamber) for a defined period. A control sample should be kept in the dark.

    • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration (e.g., 100 µg/mL).

    • Analyze the samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to monitor for peak purity and a mass spectrometer (MS) for peak identification.

  • Data Analysis:

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control.

    • Analyze the mass spectra of the new peaks to propose structures for the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Develop a gradient elution to ensure separation of polar and non-polar degradation products. A starting point could be:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Detection: Use a PDA detector to monitor at multiple wavelengths (e.g., 254 nm and 280 nm) and to check for peak purity. Couple with an MS detector for identification.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study.

Visualizations

Hypothesized_Oxidative_Degradation_Pathway A This compound B Pyridine N-Oxide Derivative A->B Oxidation (Pyridine N) C Aniline N-Oxide Derivative A->C Oxidation (Aniline N) D Hydroxylated Intermediates A->D Oxidation (Ring Hydroxylation) E Quinone-imine Species D->E Further Oxidation F Polymeric Products E->F Polymerization Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation (H2O2) Oxidation->Stressed_Samples Photo Photolysis (UV/Vis) Photo->Stressed_Samples Thermal Thermal (Heat) Thermal->Stressed_Samples HPLC Stability-Indicating HPLC-PDA LCMS LC-MS for Identification HPLC->LCMS Results Degradation Profile & Impurity Identification LCMS->Results Start This compound Sample Start->Acid Start->Base Start->Oxidation Start->Photo Start->Thermal Stressed_Samples->HPLC

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 3-Pyridylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to address common challenges encountered during the Suzuki-Miyaura cross-coupling of 3-pyridylboronic acid.

Troubleshooting Guide

This section addresses specific issues researchers may face during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my reaction yield low or non-existent?

Answer:

Low or no yield in Suzuki couplings involving 3-pyridylboronic acid is a common issue that can stem from several factors.[1] The primary causes include catalyst deactivation, inefficient transmetallation, or degradation of the boronic acid.

  • Cause 1: Catalyst Deactivation. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to inhibition or deactivation.[2]

    • Solution: Employ bulky, electron-rich phosphine ligands, such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos), which can stabilize the active palladium species and prevent pyridine coordination.[2][3] Alternatively, consider increasing the catalyst loading from a typical 1-3 mol% to 5 mol%.[2][4]

  • Cause 2: Poor Transmetallation. The transmetallation step can be slow, especially with electron-deficient pyridylboronic acids.[2]

    • Solution: The choice of base is critical for activating the boronic acid.[2] Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[1] In some cases, using more reactive boronic acid derivatives like pinacol esters or MIDA boronates can improve transmetallation efficiency.[2]

  • Cause 3: Protodeboronation. Pyridylboronic acids are susceptible to protodeboronation, where the carbon-boron bond is cleaved by a proton source (like water), especially at higher temperatures.[2][5]

    • Solution: Use milder reaction conditions, such as lower temperatures and shorter reaction times.[2] Employing anhydrous solvents and thoroughly degassing all reagents can minimize this side reaction.[2][6] If protodeboronation is suspected, switching from a boronic acid to a more stable pinacol ester or trifluoroborate salt is a recommended strategy.[1]

Question 2: My reaction is generating significant side products. What are they and how can I minimize them?

Answer:

The formation of side products such as homocoupled bipyridyls and dehalogenated starting materials is a frequent problem.

  • Cause 1: Homocoupling. The self-coupling of the boronic acid to form bipyridyl impurities is often exacerbated by the presence of oxygen.[1][2]

    • Solution: It is crucial to maintain an inert atmosphere (nitrogen or argon) throughout the reaction.[2] Thoroughly degas all solvents and reagents before use by methods such as freeze-pump-thaw or by bubbling an inert gas through the liquid for an extended period (e.g., 20-30 minutes).[6]

  • Cause 2: Dehalogenation. The aryl halide starting material can undergo dehalogenation, forming an arene byproduct.

    • Solution: This side reaction is competitive with the desired cross-coupling. Carefully screen reaction parameters, including the base, ligand, and temperature, to find conditions that favor the cross-coupling pathway.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for coupling 3-pyridylboronic acid?

The choice of base is highly dependent on the specific substrates, solvent, and catalyst system.[1] Inorganic bases are widely used. A strong base like potassium phosphate (K₃PO₄) is frequently effective, especially for challenging couplings with less reactive aryl chlorides.[1] Other common choices include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[4][7] The addition of a small amount of water can be beneficial, as it can help solubilize inorganic bases and influence the transmetalation step.[8]

Q2: Which ligand should I choose?

For challenging substrates like pyridyls, bulky and electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species and facilitate the key steps of the catalytic cycle.[3]

  • For Aryl Chlorides: These are the most difficult coupling partners. Use highly active, sterically demanding ligands like SPhos, XPhos, or RuPhos.[3]

  • For Aryl Bromides: These substrates are more reactive, and a wider range of ligands can be effective.[3]

  • For Aryl Iodides/Triflates: As the most reactive partners, simpler ligands like triphenylphosphine (PPh₃) may suffice, though bulky ligands are still recommended to minimize side reactions.[3]

Q3: How critical is solvent selection and degassing?

Solvent choice can significantly influence reaction outcomes.[9][10] Dioxane, often mixed with water (e.g., 4:1 or 2:1 ratio), is a common and effective solvent system.[6][8] The presence of water can be beneficial for dissolving the base and promoting the reaction, but an excess can lead to protodeboronation.[2][8] Degassing is absolutely critical to prevent oxygen-mediated side reactions like homocoupling and catalyst degradation.[2][6]

Q4: Can I use 3-pyridylboronic acid with substrates containing sensitive functional groups?

The Suzuki-Miyaura coupling is known for its tolerance of a broad range of functional groups.[7] Even substrates bearing primary amine groups, which contain labile protons, have been shown to be suitable coupling partners under standard conditions without the need for protection/deprotection steps.[4] However, optimization will be required for each specific substrate.

Data Presentation

Table 1: Effect of Base and Catalyst Loading on Yield

The following data is adapted from a study on the coupling of an aminopyridine with 2-methoxy-5-pyridylboronic acid.[4]

EntryCatalyst Loading (mol%)Base (Aqueous 1M)Yield (%)
11Na₂CO₃37
25Na₂CO₃69
310Na₂CO₃67
45K₂CO₃67-69
55Cs₂CO₃67-69

Reaction Conditions: 1,4-dioxane, reflux, 8 hours.[4]

Table 2: Ligand Selection Guide
Aryl Halide TypeReactivityRecommended LigandsNotes
Aryl ChlorideLowSPhos, XPhos, RuPhos, N-heterocyclic carbenes (NHCs)Requires highly active, electron-rich, and bulky ligands to facilitate oxidative addition.[2][3]
Aryl BromideMediumSPhos, XPhos, P(tBu)₃, PPh₃More reactive than chlorides; a wider range of ligands is often effective.[3][4]
Aryl IodideHighPPh₃, Pd(dppf)Cl₂Most reactive partners; simpler catalyst systems can be used.[3][6]
Aryl TriflateHighP(tBu)₃, Buchwald-type ligandsReactivity is comparable to iodides.[9]

Experimental Protocols & Visualized Workflows

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates.[1][11]

  • Reagent Preparation: In a reaction vessel (e.g., a round-bottomed flask or sealed vial) equipped with a magnetic stir bar, combine the aryl halide (1.0 equiv), 3-pyridylboronic acid (1.2–1.5 equiv), and the base (2.0–3.0 equiv).[11]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand, if required.[6] For air-sensitive reactions, this step should be performed in a glovebox.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is often done by evacuating the vessel and backfilling with the inert gas, repeating the cycle 3-5 times.[1]

  • Solvent Addition: Add the degassed solvent(s) (e.g., a 4:1 mixture of dioxane and water) via syringe.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring for the specified time (e.g., 2–24 hours).[1]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic base and salts.[1]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Pathways

G prep Reagent Prep (Aryl Halide, Boronic Acid, Base) cat Add Catalyst & Ligand (in Glovebox if needed) prep->cat inert Establish Inert Atmosphere (Purge with Ar/N2) cat->inert solvent Add Degassed Solvent inert->solvent react Heat & Stir (e.g., 80-110 °C, 2-24h) solvent->react monitor Monitor Progress (TLC, LC-MS) react->monitor workup Cool & Workup (Extraction) monitor->workup Reaction Complete purify Purify (Column Chromatography) workup->purify product Final Product purify->product G start Problem: Low or No Yield cause1 Catalyst Deactivation? start->cause1 cause2 Protodeboronation? start->cause2 cause3 Poor Transmetallation? start->cause3 cause4 Side Reactions? start->cause4 sol1 Solution: - Use bulky, electron-rich ligand (e.g., SPhos, XPhos) - Increase catalyst loading cause1->sol1 sol2 Solution: - Use anhydrous solvent - Lower temperature - Use boronic ester/MIDA boronate cause2->sol2 sol3 Solution: - Screen different bases (K3PO4, Cs2CO3) - Ensure base is soluble cause3->sol3 sol4 Solution: - Thoroughly degas solvents - Maintain inert atmosphere - Optimize temperature cause4->sol4 G pd0 Pd(0)L Active Catalyst oa Oxidative Addition pd2 Ar-Pd(II)-X Complex pd0->pd2 Ar-X tm Transmetallation pd2_2 Ar-Pd(II)-Ar' Complex pd2->pd2_2 Ar'-B(OR)2 pd2_2->pd0 Ar-Ar' re Reductive Elimination arx Ar-X boronic Ar'-B(OR)2 + Base product Ar-Ar'

References

Troubleshooting low conversion in 4-Pyridin-3-ylaniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-Pyridin-3-ylaniline

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, with a focus on resolving low reaction conversion.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that may arise during the synthesis of this compound, which is commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2]

Q1: My reaction shows little to no conversion to this compound. What are the most common causes?

Low or no product formation is a frequent issue in cross-coupling reactions. The root cause often lies with the catalyst, reagents, or reaction environment.

  • Inactive Catalyst: The active Pd(0) catalyst is highly sensitive to oxygen and can be easily oxidized to an inactive Pd(II) state.[1][3]

  • Poor Reagent Quality: The purity of your starting materials is critical. Boronic acids, in particular, are susceptible to degradation.[1]

    • Solution: Use fresh, high-purity 3-bromopyridine (or another suitable aryl halide) and 4-aminophenylboronic acid. Consider using a more stable boronic acid ester, such as a pinacol ester.[1]

  • Inadequate Degassing: Dissolved oxygen in the reaction solvents is a primary cause of catalyst deactivation.[1][3]

    • Solution: Thoroughly degas all solvents before use. Common methods include sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or using several freeze-pump-thaw cycles.[1][3]

  • Incorrect Base: The choice and quality of the base are crucial for activating the boronic acid for the transmetalation step.[1]

    • Solution: Ensure the base (e.g., K₃PO₄, Cs₂CO₃) is anhydrous and finely powdered for better solubility and reactivity.[1][3] Screening different bases may be necessary.

Q2: I'm observing significant formation of byproducts. What are they and how can I minimize them?

Side reactions compete with the desired cross-coupling, reducing the yield of this compound.

  • Homocoupling: The formation of 4,4'-bipyridine from the boronic acid is a common side reaction, often promoted by the presence of oxygen.[3]

    • Solution: The most critical step is the strict exclusion of oxygen. Ensure your glassware is flame-dried or oven-dried and maintain a positive pressure of an inert gas (Ar or N₂) throughout the reaction.[1][3]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (like water), which removes it from the catalytic cycle.[3]

    • Solution: Use anhydrous solvents and reagents. Ensure your base is thoroughly dried.[3] While some water can be tolerated or even beneficial in certain Suzuki couplings, excessive amounts can promote this side reaction.[4]

  • Reduction of Aryl Halide: The aryl-palladium intermediate can be intercepted by a hydride source, leading to the formation of pyridine instead of the desired product.

    • Solution: Ensure solvents are anhydrous and free from potential hydride donors. Switching to a non-hydridic base like K₃PO₄ or Cs₂CO₃ can also minimize this side reaction.[1]

Q3: My reaction is slow or stalls before completion. What can I do to improve the reaction rate?

Several factors can influence the reaction kinetics.

  • Sub-optimal Temperature: Suzuki couplings are often temperature-sensitive.

    • Solution: Gradually increase the reaction temperature. Typical temperatures range from 80-110 °C.[1][2] Monitor for potential byproduct formation at higher temperatures.

  • Poor Ligand Choice: The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

    • Solution: For challenging couplings, consider switching to a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, which can accelerate the oxidative addition and reductive elimination steps.[3]

  • Incorrect Solvent: The solvent affects the solubility of reagents and the stability of intermediates.

    • Solution: Common solvents include dioxane, toluene, or DMF, often with water as a co-solvent.[5] Screening different solvent systems may be necessary to find the optimal conditions for your specific substrates.

Data Presentation

The tables below summarize typical reaction parameters and provide a quick troubleshooting reference.

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Synthesis of this compound

ParameterTypical Value/ReagentRationale
Aryl Halide 3-BromopyridineCommon and commercially available starting material.
Boronic Acid 4-Aminophenylboronic acidCouples with the aryl halide to form the desired product.
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (0.5-5 mol%)Palladium source for the active Pd(0) catalyst.
Ligand PPh₃, SPhos, or XPhos (1-10 mol%)Stabilizes the catalyst and promotes key reaction steps.
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, or DMFSolubilizes reagents and influences reaction rate.
Temperature 80-110 °CProvides sufficient energy to overcome activation barriers.[2]
Typical Yield 70-95%Highly dependent on optimization of all parameters.[2]

Table 2: Troubleshooting Summary

Observed IssuePotential CauseRecommended Solution(s)
Low/No Conversion Inactive catalyst (oxygen exposure)Use fresh catalyst, ensure inert atmosphere, degas solvents.[1][3]
Poor quality boronic acidUse fresh, pure boronic acid or a boronate ester.[3]
Insufficiently active baseUse anhydrous, finely ground base (e.g., K₃PO₄, Cs₂CO₃).[3]
Homocoupling Byproduct Presence of oxygenImprove degassing procedures and maintain a strict inert atmosphere.[3]
Protodeboronation Presence of water/proton sourceUse anhydrous solvents and reagents.[3]
Stalled Reaction Sub-optimal temperature or ligandIncrease temperature; screen bulky, electron-rich ligands (e.g., SPhos).[3]

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound via Suzuki-Miyaura coupling. Optimization may be required.

Materials:

  • 3-Bromopyridine

  • 4-Aminophenylboronic acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or XPhos

  • Potassium Phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Procedure:

  • Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser under vacuum. Allow the flask to cool to room temperature and backfill with an inert gas (Argon or Nitrogen).

  • Reagent Addition: To the flask, add 3-bromopyridine (1.0 eq), 4-aminophenylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd(OAc)₂ (2 mol%), and the phosphine ligand (4 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio) via cannula or syringe.[1]

  • Degassing: Subject the reaction mixture to another round of degassing by bubbling argon through the solution for 10-15 minutes.

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield pure this compound.

Visualizations

Reaction Scheme

Suzuki_Reaction reactant1 3-Bromopyridine plus + reactant2 4-Aminophenylboronic acid catalyst Pd Catalyst Base product This compound catalyst->product Troubleshooting_Workflow start Low Conversion Observed q1 Is the reaction completely inert? start->q1 a1_yes Improve Degassing & Maintain Ar/N2 Atmosphere q1->a1_yes No q2 Are reagents fresh and pure? q1->q2 Yes a1_yes->q2 a2_yes Use Fresh/Pure Starting Materials & Anhydrous Base q2->a2_yes No q3 Is the catalyst system optimized? q2->q3 Yes a2_yes->q3 a3_yes Screen Ligands (e.g., SPhos) & Check Catalyst Loading q3->a3_yes No q4 Are reaction conditions optimal? q3->q4 Yes a3_yes->q4 a4_yes Increase Temperature & Screen Solvents q4->a4_yes No end Re-run Experiment q4->end Yes a4_yes->end Catalytic_Cycle pd0 Pd(0)L2 pdiia Ar-Pd(II)-X L2 pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)-Ar' L2 pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar-Ar' (Product) pdiib->product rx Ar-X (3-Bromopyridine) rx->pdiia boronic Ar'-B(OH)2 (4-Aminophenyl- boronic acid) boronic->pdiib base Base base->pdiib

References

Technical Support Center: Identification of Impurities in 4-Pyridin-3-ylaniline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Pyridin-3-ylaniline. The focus is on identifying and mitigating common impurities that arise during its synthesis, particularly via the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the typical starting materials?

The most prevalent method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction typically involves the coupling of a 3-halopyridine (commonly 3-bromopyridine) with a 4-aminophenylboronic acid or its ester derivatives.

Q2: What are the most common impurities encountered in the Suzuki-Miyaura synthesis of this compound?

Several byproducts can form during the synthesis, broadly categorized as:

  • Homocoupling Products: Dimerization of the starting materials can lead to the formation of 3,3'-bipyridine (from the coupling of two molecules of the pyridine starting material) and 4,4'-diaminobiphenyl (from the coupling of two molecules of the aniline starting material). This is often promoted by the presence of oxygen.

  • Protodeboronation Product: The 4-aminophenylboronic acid can decompose to aniline in the presence of water, particularly at elevated temperatures.

  • Ligand-derived Impurities: In some cases, the aryl groups from phosphine ligands can be transferred to the product, leading to phenylated impurities.

Q3: What are the critical reaction parameters to control to minimize impurity formation?

To achieve a high yield of this compound with minimal impurities, the following parameters are critical:

  • Inert Atmosphere: The Palladium(0) catalyst is highly sensitive to oxygen. All reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation, which can lead to side reactions like homocoupling.

  • Reagent Quality: The purity of the starting materials is crucial. Boronic acids, in particular, can undergo protodeboronation if exposed to air and moisture. It is advisable to use fresh or properly stored reagents. The base should be anhydrous and finely powdered for consistent results.

  • Solvent Degassing: Solvents must be thoroughly degassed to remove dissolved oxygen, which can deactivate the catalyst.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst and ligand. Ensure proper storage conditions. Consider using a more air-stable pre-catalyst. The active Pd(0) species is prone to oxidation, which renders it inactive.
Poor Reagent Quality Use fresh, high-purity 3-halopyridine and 4-aminophenylboronic acid. Consider using a more stable boronic acid ester (e.g., a pinacol ester). Degradation of starting materials, especially the boronic acid, will hinder the reaction.
Inadequate Degassing Ensure all solvents are thoroughly degassed using methods like sparging with an inert gas or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Incorrect Base Ensure the base is anhydrous and finely powdered. The strength and solubility of the base can significantly impact the reaction. Consider screening different bases (e.g., K₃PO₄, Cs₂CO₃).
Issue 2: High Levels of Homocoupling Impurities (e.g., 3,3'-bipyridine)
Potential Cause Troubleshooting Steps
Presence of Oxygen Improve the degassing procedure and ensure a leak-free reaction setup under a strict inert atmosphere. Oxygen promotes the oxidative homocoupling of the starting materials.
Sub-optimal Catalyst Concentration Optimize the catalyst loading. Too high a concentration can sometimes favor side reactions.
Reaction Temperature Lowering the reaction temperature may reduce the rate of homocoupling, although this might require longer reaction times.
Issue 3: Significant Protodeboronation (Formation of Aniline)
Potential Cause Troubleshooting Steps
Presence of Water Use anhydrous solvents and reagents. Ensure the base is thoroughly dried.
Type of Base Strong bases can sometimes promote protodeboronation. Consider using a milder base.
Reaction Time and Temperature Prolonged reaction times at high temperatures can increase the extent of protodeboronation. Monitor the reaction progress and stop it once the starting material is consumed.

Experimental Protocols

General Experimental Protocol for the Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • 3-Bromopyridine (1.0 eq)

  • 4-Aminophenylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq) or other suitable ligand

  • Potassium carbonate (K₂CO₃) (2.0 eq), anhydrous and finely powdered

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromopyridine, 4-aminophenylboronic acid, and potassium carbonate.

  • In a separate vial, mix the palladium(II) acetate and triphenylphosphine.

  • Add the catalyst mixture to the Schlenk flask.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Analytical Method for Impurity Profiling by HPLC-MS

The following is a representative HPLC-MS method for the analysis of this compound and its common impurities.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm and Mass Spectrometry (ESI+)
MS Scan Range m/z 100-500

Expected Retention Times (Relative):

  • Aniline (Protodeboronation impurity): Early eluting

  • 3,3'-Bipyridine (Homocoupling impurity): Mid-eluting

  • This compound (Product): Late-eluting

  • 4,4'-Diaminobiphenyl (Homocoupling impurity): Later eluting

Note: Actual retention times will vary depending on the specific HPLC system and column used.

Visualizations

Synthesis_Pathway 3-Bromopyridine 3-Bromopyridine Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling 3-Bromopyridine->Suzuki-Miyaura Coupling 4-Aminophenylboronic acid 4-Aminophenylboronic acid 4-Aminophenylboronic acid->Suzuki-Miyaura Coupling Pd Catalyst Pd Catalyst Pd Catalyst->Suzuki-Miyaura Coupling Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Suzuki-Miyaura Coupling Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O)->Suzuki-Miyaura Coupling This compound (Product) This compound (Product) Suzuki-Miyaura Coupling->this compound (Product)

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_starting_materials Starting Materials cluster_impurities Potential Impurities 3-Bromopyridine 3-Bromopyridine 3,3'-Bipyridine (Homocoupling) 3,3'-Bipyridine (Homocoupling) 3-Bromopyridine->3,3'-Bipyridine (Homocoupling) O2 4-Aminophenylboronic acid 4-Aminophenylboronic acid 4,4'-Diaminobiphenyl (Homocoupling) 4,4'-Diaminobiphenyl (Homocoupling) 4-Aminophenylboronic acid->4,4'-Diaminobiphenyl (Homocoupling) O2 Aniline (Protodeboronation) Aniline (Protodeboronation) 4-Aminophenylboronic acid->Aniline (Protodeboronation) H2O

Caption: Formation of common impurities.

Troubleshooting_Workflow start Low Yield or High Impurities check_atmosphere Inert Atmosphere Check start->check_atmosphere check_reagents Reagent Quality Check check_atmosphere->check_reagents OK improve_degassing Improve Degassing check_atmosphere->improve_degassing Issue Found check_conditions Reaction Conditions Check check_reagents->check_conditions OK use_fresh_reagents Use Fresh/Pure Reagents check_reagents->use_fresh_reagents Issue Found optimize_conditions Optimize Catalyst/Base/Temp. check_conditions->optimize_conditions No Improvement success Successful Synthesis check_conditions->success OK improve_degassing->check_reagents use_fresh_reagents->check_conditions optimize_conditions->success

Caption: Troubleshooting workflow for synthesis optimization.

Technical Support Center: Prevention of Aniline Moiety Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of aniline moiety oxidation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the aniline moiety so susceptible to oxidation?

The amino group (-NH₂) on the aniline ring is an electron-donating group, which makes the aromatic ring electron-rich. This high electron density makes aniline and its derivatives prone to losing electrons, i.e., oxidation.[1] Factors such as exposure to atmospheric oxygen, the presence of oxidizing agents (including some metal catalysts), light, and pH can facilitate this process, leading to the formation of colored impurities and byproducts.[1][2]

Q2: What are the common visual indicators of aniline oxidation?

A primary indicator of aniline oxidation is a change in the color of the reaction mixture or the aniline sample itself.[1] Aniline is a colorless liquid when pure, but upon exposure to air and light, it can turn yellow, brown, red, or even black due to the formation of highly colored impurities like nitrobenzene, azoxybenzene, and polymeric aniline species.[2][3]

Q3: What are the major byproducts formed during aniline oxidation?

Common byproducts of aniline oxidation include nitrobenzene, azoxybenzene, benzoquinones, and polymeric materials.[2][4] The formation of these byproducts can complicate purification and reduce the yield of the desired product.

Q4: What are the main strategies to prevent aniline oxidation?

The most effective strategies to prevent aniline oxidation during a reaction include:

  • Working under an inert atmosphere: This displaces oxygen, a primary oxidant.[1][5]

  • Using protecting groups: Temporarily masking the amino group can prevent its oxidation.[1]

  • Adding antioxidants or reducing agents: These sacrificial agents are oxidized more readily than aniline.[2][6]

  • Controlling the pH of the reaction medium: The rate of aniline oxidation is often pH-dependent.[1]

  • Maintaining a low reaction temperature: Lower temperatures can slow down the rate of oxidation.[2]

  • Degassing solvents: This removes dissolved oxygen from the reaction medium.[2]

Troubleshooting Guides

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.

Problem Possible Cause Troubleshooting Steps
My aniline-containing reaction mixture is turning dark (yellow, brown, or black). Oxidation of the aniline moiety. This is often due to exposure to atmospheric oxygen, especially in the presence of metal catalysts or light.[1][2]1. Work under an inert atmosphere: Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.[1][5] 2. Use degassed solvents: Remove dissolved oxygen from your solvents by sparging with an inert gas, using the freeze-pump-thaw method, or by sonication under vacuum.[1][2] 3. Protect the reaction from light: Wrap the reaction flask in aluminum foil. 4. Add an antioxidant: A small amount of a reducing agent like zinc dust can be added to the reaction mixture to scavenge oxygen and reduce colored impurities.[2]
I am observing the formation of multiple, hard-to-separate byproducts in my reaction. Non-selective oxidation of the aniline. The high reactivity of the aniline ring can lead to multiple oxidation products.[2]1. Use a protecting group: Protect the amino group as an acetamide or a carbamate (Boc, Cbz, Fmoc) to reduce its activating effect and prevent oxidation. The protecting group can be removed in a subsequent step.[1][7] 2. Control the reaction temperature: Running the reaction at a lower temperature can improve selectivity and minimize byproduct formation.[2]
My reaction yield is consistently low when using an aniline derivative. Decomposition of the starting material or product due to oxidation. 1. Implement all of the above strategies: Combine working under an inert atmosphere, using degassed solvents, protecting the reaction from light, and controlling the temperature. 2. Consider pH control: The stability of aniline derivatives can be pH-dependent. The optimal pH to minimize oxidation while allowing the desired reaction to proceed may need to be determined empirically.[1]
My metal-catalyzed reaction with an aniline substrate is not working well. The metal catalyst may be oxidizing the aniline, or the aniline is poisoning the catalyst. Some metal salts, like those of Cu(II) or Fe(III), can act as oxidizing agents.[1]1. Choose a lower oxidation state metal salt: If possible, use a metal salt in a lower oxidation state (e.g., Cu(I) instead of Cu(II)).[1] 2. Slow addition of reagents: Add the aniline solution slowly to the metal salt solution at a reduced temperature to control the reaction rate and minimize oxidation.[1] 3. Protect the aniline: Using a protecting group is a very effective strategy in metal-catalyzed reactions.[1]

Quantitative Data Summary

The following tables provide a summary of quantitative data for the yields of common aniline protection strategies.

Table 1: Comparison of Yields for Different Aniline Protecting Groups

Protecting GroupReagentTypical Reaction ConditionsAniline SubstrateYield (%)Reference
Acetyl Acetic anhydrideAqueous sodium acetateAnilineHigh (not specified)[8]
Boc Di-tert-butyl dicarbonate (Boc₂O)Amberlyst-15, room temp, <1 minAniline99[6]
Cbz Benzyl chloroformate (Cbz-Cl)Aqueous Na₂CO₃, 0 °CGlycine (as an example amine)> 90[5]
Fmoc Fmoc-ClNeat, ultrasound, room tempAniline92[9]

Note: Yields can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: Working Under an Inert Atmosphere (Balloon Method)

This protocol describes a simple method for maintaining an inert atmosphere in a reaction flask using a balloon.

Materials:

  • Reaction flask with a ground-glass joint

  • Rubber septum

  • Balloon

  • Inert gas (Nitrogen or Argon) with a regulator and tubing

  • Needles (one for gas inlet, one for outlet)

Procedure:

  • Dry the glassware: Flame-dry the reaction flask under vacuum or oven-dry it and allow it to cool in a desiccator.[10]

  • Seal the flask: Place a magnetic stir bar in the flask and seal it with a rubber septum.[10]

  • Purge with inert gas: Fill a balloon with the inert gas. Insert the needle attached to the balloon into the septum. Insert a second "outlet" needle to allow the air to escape.[10]

  • Maintain positive pressure: After 5-10 minutes of purging, remove the outlet needle. The balloon will maintain a slight positive pressure of inert gas, preventing air from entering the flask.[10]

  • Reagent addition: Add anhydrous, degassed solvents and reagents via syringe through the septum.

experimental_workflow A Dry Glassware B Seal with Septum A->B C Purge with Inert Gas via Balloon B->C D Maintain Positive Pressure C->D E Add Degassed Solvents & Reagents D->E

Caption: Workflow for setting up a reaction under an inert atmosphere.

Protocol 2: Solvent Degassing (Sparging Method)

This is a straightforward method for removing dissolved gases from a solvent.

Materials:

  • Flask containing the solvent

  • Rubber septum

  • Inert gas supply with tubing

  • Long needle (inlet)

  • Short needle (outlet)

Procedure:

  • Seal the flask containing the solvent with a rubber septum.

  • Insert a long needle connected to the inert gas supply, ensuring the tip is below the solvent surface.[11]

  • Insert a short needle into the septum to act as a gas outlet.[11]

  • Bubble the inert gas through the solvent for at least 15-30 minutes.[5] The bubbling action will displace the dissolved oxygen.

  • Once degassing is complete, remove the long needle while maintaining a positive pressure of inert gas from a balloon on the outlet needle to prevent air from re-entering.

solvent_degassing A Seal Solvent Flask with Septum B Insert Inlet Needle (Inert Gas) Below Solvent Surface A->B C Insert Outlet Needle B->C D Bubble Inert Gas for 15-30 min C->D E Remove Inlet Needle, Maintain Positive Pressure D->E

Caption: Workflow for degassing a solvent by sparging with an inert gas.

Protocol 3: Protection of Aniline as Acetanilide

This protocol describes the acetylation of aniline using acetic anhydride.

Materials:

  • Aniline

  • Concentrated Hydrochloric Acid

  • Acetic Anhydride

  • Sodium Acetate

  • Water

  • Erlenmeyer flask, beakers, ice bath, vacuum filtration apparatus

Procedure:

  • In a 250 mL Erlenmeyer flask, dissolve 5.0 g of aniline in 135 mL of water and 4.5 mL of concentrated hydrochloric acid.

  • In a separate beaker, prepare a solution of 5.3 g of sodium acetate in 30 mL of water.

  • To the aniline hydrochloride solution, add 6.0 mL of acetic anhydride, swirl to mix, and immediately add the sodium acetate solution.[8]

  • Cool the mixture in an ice bath to precipitate the acetanilide.[8]

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Recrystallize the crude acetanilide from hot water to obtain the pure product.

logical_relationship start Aniline Reaction Prone to Oxidation? q1 Is the reaction sensitive to air/moisture? start->q1 a1_yes Use Inert Atmosphere & Degassed Solvents q1->a1_yes Yes q2 Are there other sensitive functional groups? q1->q2 No a1_yes->q2 a2_yes Use a Protecting Group (e.g., Acetyl, Boc) q2->a2_yes Yes a2_no Consider adding an Antioxidant (e.g., Zinc Dust) q2->a2_no No end Proceed with Reaction a2_yes->end a2_no->end

Caption: A decision-making guide for selecting the appropriate strategy to prevent aniline oxidation.

References

Technical Support Center: Forced Degradation Studies for 4-Pyridin-3-ylaniline Stability Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the purpose of a forced degradation study for 4-Pyridin-3-ylaniline?

A1: Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of this compound.[1] These studies help to:

  • Identify potential degradation products.

  • Elucidate degradation pathways.[1]

  • Develop and validate a stability-indicating analytical method that can separate the parent drug from its degradation products.[2]

  • Inform formulation development, packaging, and storage conditions.[1]

Q2: What are the typical stress conditions applied in a forced degradation study for a molecule like this compound?

A2: Based on regulatory guidelines (e.g., ICH Q1A), the typical stress conditions include:

  • Acid Hydrolysis: Using 0.1 M to 1 M hydrochloric or sulfuric acid.[1][3]

  • Base Hydrolysis: Using 0.1 M to 1 M sodium hydroxide or potassium hydroxide.[1][3]

  • Oxidation: Commonly using 0.1% to 3% hydrogen peroxide.[4]

  • Thermal Degradation: Exposing the solid or solution to temperatures 10-20°C above accelerated stability conditions (e.g., 50-80°C).[3][4]

  • Photodegradation: Exposing the sample to a combination of UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[3][5]

Q3: What analytical techniques are most suitable for analyzing the samples from a forced degradation study of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for stability testing.[2][6][7] A stability-indicating HPLC method should be developed and validated to separate this compound from all potential degradation products.[2] Mass Spectrometry (MS) coupled with HPLC (LC-MS) is invaluable for the identification and characterization of unknown degradation products.[2][7]

Q4: What are the potential degradation pathways for this compound?

A4: While specific pathways are unconfirmed, based on its structure (an aniline and a pyridine ring), potential degradation could involve:

  • Oxidation of the aniline nitrogen: Leading to N-oxides or colored polymeric impurities.[4][8]

  • Hydroxylation of the aromatic rings: The pyridine or aniline ring could be hydroxylated under oxidative or photolytic conditions.[9][10]

  • Ring cleavage: Under harsh conditions, cleavage of the pyridine or aniline ring could occur.[11]

  • Photodegradation: Aromatic amines can be susceptible to photodegradation, potentially leading to dimerization or oxidation.[12][13]

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
No degradation observed under stress conditions. Stress conditions are too mild. The molecule is highly stable.Increase the concentration of the stressor (acid, base, oxidant), the temperature, or the duration of exposure.[3] Ensure proper sample preparation and exposure to the stressor.
Complete degradation of the parent compound. Stress conditions are too harsh.Reduce the concentration of the stressor, the temperature, or the duration of exposure. The goal is to achieve 5-20% degradation to observe the primary degradation products.[3]
Poor peak shape or resolution in HPLC analysis. Inappropriate column, mobile phase, or gradient. Co-elution of degradants.Optimize the HPLC method (e.g., change the column, adjust mobile phase pH, modify the gradient).[2] Use a high-purity column and solvents.
Appearance of unexpected peaks in the chromatogram. Contamination from solvents, glassware, or the instrument. Formation of secondary degradation products.Run a blank injection to check for system contamination.[14] Analyze samples at various time points to track the formation of primary and secondary degradants.[14]
Difficulty in identifying unknown degradation products. Insufficient concentration of the degradant for characterization. Lack of appropriate analytical techniques.Concentrate the sample containing the degradant. Utilize LC-MS, and for further structural elucidation, consider techniques like NMR spectroscopy.[7]

Data Presentation

Table 1: Illustrative Summary of Forced Degradation of this compound

Stress Condition % Degradation (Illustrative) Number of Degradation Products (Illustrative) Major Degradant Peak (RT in min) (Illustrative)
0.1 M HCl (60°C, 24h)12.524.8
0.1 M NaOH (60°C, 24h)8.215.3
3% H₂O₂ (RT, 24h)18.933.7, 6.1
Thermal (80°C, 48h)5.517.2
Photolytic (ICH Q1B)15.324.5

Table 2: Illustrative Purity Profile by a Stability-Indicating HPLC Method

Sample Retention Time (min) Peak Area (%)
This compound (Unstressed) 6.599.8
Acid Stressed Sample 6.587.3
4.810.2
5.12.5
Oxidative Stressed Sample 6.581.0
3.79.8
6.17.1
7.92.1

Experimental Protocols

Protocol 1: General Sample Preparation for Forced Degradation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of about 100 µg/mL.

  • Ensure the final concentration of the organic solvent from the stock solution is low to avoid interference with the degradation process.

Protocol 2: Acid and Base Hydrolysis
  • To separate aliquots of the 100 µg/mL solution, add an equal volume of 0.2 M HCl and 0.2 M NaOH to achieve final concentrations of 0.1 M acid and base, respectively.

  • Incubate the samples at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.[3]

  • Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours).

  • Before analysis, neutralize the samples with an equivalent amount of base or acid, respectively.

Protocol 3: Oxidative Degradation
  • To an aliquot of the 100 µg/mL solution, add a sufficient volume of 30% H₂O₂ to achieve a final concentration of 3%.

  • Keep the sample at room temperature and protected from light.

  • Monitor the degradation at various time intervals.

Protocol 4: Thermal Degradation
  • Place the solid this compound in a controlled temperature oven (e.g., 80°C).

  • For solution-state thermal stress, prepare a solution in a suitable solvent and place it in the oven.

  • Analyze samples at predetermined time points.

Protocol 5: Photolytic Degradation
  • Expose a solution of this compound and the solid material to a light source compliant with ICH Q1B guidelines.[3]

  • Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

  • Analyze both the exposed and control samples after the specified exposure duration.

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome API This compound Stock Stock Solution (1 mg/mL) API->Stock Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photolytic Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS Method Validated Stability-Indicating Method HPLC->Method Pathway Degradation Pathway LCMS->Pathway

Caption: General workflow for a forced degradation study.

Hypothetical_Degradation_Pathway cluster_parent Parent Compound cluster_degradants Potential Degradation Products Parent This compound N_Oxide Aniline N-Oxide Derivative Parent->N_Oxide Oxidation Hydroxylated_Aniline Hydroxylated Aniline Ring Parent->Hydroxylated_Aniline Oxidation / Photolysis Hydroxylated_Pyridine Hydroxylated Pyridine Ring Parent->Hydroxylated_Pyridine Oxidation / Photolysis Polymeric Polymeric Impurities Parent->Polymeric Harsh Oxidation Ring_Cleaved Ring Cleavage Products Parent->Ring_Cleaved Harsh Hydrolysis

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Purification of 4-Pyridin-3-ylaniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing palladium catalyst residues from 4-Pyridin-3-ylaniline.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to remove palladium residues from this compound?

A1: The difficulty in removing palladium from this compound arises from its molecular structure. The presence of both a pyridine and an aniline moiety, with their respective nitrogen atoms, allows for strong coordination with palladium species.[1] This coordination can lead to the formation of soluble palladium complexes that are not easily removed by simple filtration.[1]

Q2: What are the regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?

A2: Regulatory agencies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for elemental impurities in APIs.[1] For palladium, the permitted daily exposure (PDE) is 100 µ g/day for oral administration.[2] This often translates to a concentration limit of 10 parts per million (ppm) in the final API, though this can be adjusted based on the maximum daily dose of the drug product.[2]

Q3: What are the common methods for removing palladium catalyst residues?

A3: Several methods are effective for removing palladium residues. The choice of method depends on the nature of the catalyst (homogeneous or heterogeneous) and the palladium species present (e.g., Pd(0) vs. Pd(II)). Common techniques include:

  • Filtration: Primarily for heterogeneous catalysts like palladium on carbon (Pd/C).[1][3]

  • Adsorption: Using materials like activated carbon to bind palladium.[1]

  • Chromatography: Column chromatography can significantly reduce palladium levels, though often not to the required low ppm levels on its own.[1][3][4]

  • Metal Scavengers: Employing solid-supported reagents with a high affinity for palladium, such as those with thiol or trimercaptotriazine (TMT) functional groups.[1][3][5]

  • Crystallization: Can be an effective final purification step.[1][2]

Q4: How can I quantify the amount of residual palladium in my product?

A4: Accurate quantification of residual palladium is crucial. The most common and accurate methods are:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique for quantifying trace metals.[4]

  • Atomic Absorption Spectroscopy (AAS): Another established method for metal quantification.

  • High-Energy Polarized-Beam Energy Dispersive X-Ray Fluorescence (EDXRF): A rapid and simple method for determining palladium content.[6]

  • Catalysis-Based Fluorometric Methods: A faster and less expensive high-throughput approach for the detection of residual palladium.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the palladium removal process.

Issue 1: High palladium levels remain after initial filtration through Celite.

  • Possible Cause: The palladium catalyst may be homogeneous or have leached into the solution, making it soluble and able to pass through the Celite pad.[3]

  • Troubleshooting Steps:

    • Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based or TMT-based scavengers are often effective.[3][5]

    • Activated Carbon Treatment: Treat the solution with activated carbon. Be aware that this may lead to some product loss.[7]

    • Column Chromatography: Utilize column chromatography to separate the soluble palladium species from the product.[3]

Issue 2: The chosen palladium scavenger is ineffective.

  • Possible Cause:

    • The scavenger may not be appropriate for the specific palladium species present (e.g., Pd(0) vs. Pd(II)).[3]

    • The amine groups of this compound may be competing with the scavenger for binding to the palladium.[3]

  • Troubleshooting Steps:

    • Screen a Panel of Scavengers: Test a variety of scavengers with different functional groups (e.g., thiol, amine, triazine-based) to find the most effective one for your system.[3]

    • Adjust pH: Modifying the pH of the solution can alter the binding affinity of the product and scavenger to the palladium.[2]

    • Optimize Scavenging Conditions: Experiment with the scavenger-to-palladium ratio, temperature, and treatment time.[7]

Issue 3: Significant product loss occurs during purification.

  • Possible Cause: The product may be adsorbing to the purification medium, such as activated carbon or the metal scavenger.[2][7]

  • Troubleshooting Steps:

    • Reduce Amount of Adsorbent: Use the minimum effective amount of scavenger or activated carbon.

    • Select a More Selective Scavenger: Choose a scavenger with a higher selectivity for palladium over your product.[2]

    • Change the Solvent: A solvent in which your product is highly soluble may reduce its adsorption to the purification medium.[7]

    • Consider an Alternative Method: If product loss remains high, explore other purification techniques like crystallization or liquid-liquid extraction.[7]

Issue 4: Inconsistent palladium removal from batch to batch.

  • Possible Cause: Variations in the palladium species present at the end of the reaction (e.g., different oxidation states or coordination environments).[7]

  • Troubleshooting Steps:

    • Standardize Work-up Procedure: Ensure a consistent work-up procedure before the palladium removal step to minimize variability.[7]

    • Use a Broad-Spectrum Scavenger: Some scavengers, like those based on TMT, are effective against a wider range of palladium species.[5][7]

    • Implement a Pre-treatment Step: Consider a mild oxidation or reduction step to convert the various palladium species into a single, more easily removed form.[7]

Quantitative Data on Palladium Removal

The following table summarizes the efficiency of different palladium removal methods from various starting materials, providing a general reference for expected outcomes.

MethodStarting Material/CatalystInitial Pd (ppm)Final Pd (ppm)% RemovalReference
Metal Scavengers
Biotage MP-TMTDichlorobis(triphenylphosphine)palladium(II)852<5>99.4%[8]
PhosphonicS SPM32Palladium(II) acetate--98.7% (in 2h)[9]
SEM-26 & N-acetyl cysteine-~10004 - 15085 - 99.6%[10]
Activated Carbon
Darco KB-B-300<1>99.7%[11]
Nuchar AquaGuard & 1,2-ethanedithiol-9100<273>97%[11]
Carboxen® 564Tetrakis(triphenylphosphine)palladium(0)12501299.0%[12]
Chromatography & Scavenging
Column Chromatography then Si-TMT ResinVarious>5000<100>98%[13][14]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger (Batch Method)

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., THF, Toluene, DCM).[1][3]

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS® Thiol, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.[1]

  • Agitation: Stir the mixture at a suitable temperature (e.g., 25-60°C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.[1][3]

  • Filtration: Filter the mixture through a pad of celite or a suitable filter to remove the solid scavenger.[1]

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[1]

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.[1]

  • Analysis: Analyze the palladium content of the purified product using a suitable analytical technique like ICP-MS.[1]

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude this compound in an appropriate solvent.

  • Carbon Addition: Add activated carbon, typically 1-2 times the weight of the crude product.[1]

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60°C) for 1 to 18 hours.[1]

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that the fine particles of some activated carbons can make filtration challenging.[1]

  • Washing: Wash the celite pad with fresh solvent.

  • Concentration: Concentrate the filtrate to obtain the product.

  • Analysis: Determine the residual palladium concentration.

Visualizations

experimental_workflow cluster_reaction Reaction & Initial Work-up cluster_purification Palladium Removal cluster_analysis Analysis & Final Product reaction Crude this compound (High Pd Content) scavenging Treatment with Metal Scavenger reaction->scavenging Option 1 carbon Treatment with Activated Carbon reaction->carbon Option 2 chromatography Column Chromatography reaction->chromatography Option 3 analysis ICP-MS Analysis (Quantify Pd) scavenging->analysis carbon->analysis chromatography->analysis product Purified this compound (<10 ppm Pd) analysis->product If Pd < Limit

Caption: Experimental workflow for palladium removal.

troubleshooting_logic start High Pd in Product? path1_cause Cause: Soluble Pd Species start->path1_cause Yes end_success Successful Pd Removal start->end_success No path1_sol1 Solution: Use Metal Scavenger path1_cause->path1_sol1 path1_sol2 Solution: Activated Carbon path1_cause->path1_sol2 path2_cause Cause: Ineffective Scavenger path1_sol1->path2_cause Still High? path1_sol1->end_success path1_sol2->path2_cause Still High? path1_sol2->end_success path2_sol1 Solution: Screen Different Scavengers path2_cause->path2_sol1 path2_sol2 Solution: Optimize Conditions path2_cause->path2_sol2 path3_cause Cause: Product Loss path2_sol1->path3_cause Product Loss? path2_sol1->end_success path2_sol2->path3_cause Product Loss? path2_sol2->end_success path3_sol1 Solution: Reduce Adsorbent Amount path3_cause->path3_sol1 path3_sol2 Solution: Change Solvent path3_cause->path3_sol2 end_fail Re-evaluate Strategy path3_cause->end_fail High Loss Persists path3_sol1->end_success path3_sol2->end_success

Caption: Troubleshooting decision tree for palladium removal.

References

Technical Support Center: Scaling Up the Synthesis of 4-Pyridin-3-ylaniline for Library Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 4-pyridin-3-ylaniline. The primary focus is on the widely utilized Suzuki-Miyaura cross-coupling reaction, a robust method for constructing the pivotal biaryl bond in this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction typically involves coupling a 3-halopyridine (commonly 3-bromopyridine) with a 4-aminophenylboronic acid or its corresponding ester derivative. This method is favored for its high functional group tolerance and generally good yields.[2][3]

Q2: Which coupling partners are recommended for the Suzuki-Miyaura synthesis of this compound?

A2: For a scalable synthesis, the recommended coupling partners are 3-bromopyridine and 4-aminophenylboronic acid or its pinacol ester. While 3-iodopyridine is more reactive, 3-bromopyridine offers a good balance of reactivity and cost-effectiveness for large-scale production.[4] 4-Aminophenylboronic acid is a common choice, but its pinacol ester derivative can offer enhanced stability, reducing side reactions like protodeboronation.[4]

Q3: How does the pyridine nitrogen affect the Suzuki-Miyaura coupling reaction?

A3: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst. This interaction can sometimes inhibit the catalytic cycle, leading to lower yields or slower reaction rates.[5] The choice of an appropriate ligand is crucial to modulate the electronic and steric environment around the palladium center, mitigating this inhibitory effect.[5]

Q4: What are the most common side products in this synthesis?

A4: Common side products in the Suzuki-Miyaura synthesis of this compound include:

  • Homocoupling products: Formation of 3,3'-bipyridine from the coupling of two molecules of the 3-halopyridine, and 4,4'-diaminobiphenyl from the coupling of two molecules of the aminophenylboronic acid. This is often promoted by the presence of oxygen.[6]

  • Protodeboronation product: The boronic acid group on the aniline is replaced by a hydrogen atom. This is more likely with electron-rich boronic acids and can be exacerbated by prolonged heating or the use of a strong base.[4][6]

  • Dehalogenation product: The halogen on the pyridine ring is replaced by a hydrogen atom.[6]

Q5: What purification methods are suitable for large-scale production of this compound?

A5: For large-scale purification, crystallization is often the most cost-effective method.[2] Slurrying the crude product in a suitable solvent system, such as hexanes and methanol, followed by cooling can induce crystallization and remove many impurities.[2] If higher purity is required, column chromatography can be employed, though this may be less economical for very large quantities.[7]

Experimental Protocols

A general protocol for the Suzuki-Miyaura coupling to synthesize this compound is provided below. This should be considered a starting point, and optimization may be necessary depending on the scale and available equipment.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried reaction vessel, add 4-aminophenylboronic acid (1.2 equivalents) and a suitable base (e.g., potassium carbonate, 2.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.

  • Reagent Addition: Under the inert atmosphere, add 3-bromopyridine (1.0 equivalent) and a palladium catalyst with a suitable ligand (e.g., Pd(PPh₃)₄, 1-3 mol%).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (typically in a 4:1 ratio).[1]

  • Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by a suitable analytical technique like TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.[2][7]

Data Presentation

The choice of catalyst, ligand, base, and solvent significantly impacts the yield and purity of the final product. The following tables summarize typical conditions and outcomes for Suzuki-Miyaura couplings involving pyridine derivatives, providing a basis for optimization.

Table 1: Comparison of Palladium Catalyst Systems for Pyridine Coupling

Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100Good to Excellent
Pd₂(dba)₃XPhosK₃PO₄Toluene100Good to Excellent
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene/H₂O90-110Moderate to Good
PdCl₂(dppf)dppfK₂CO₃DMF90Good

Data adapted from studies on similar substrates.[5]

Table 2: Effect of Base and Solvent on Suzuki Coupling Yield

BaseSolventYield (%)Observations
K₃PO₄1,4-Dioxane>90%Often a very effective combination for challenging couplings.[5]
K₂CO₃Toluene/H₂O~85%A classic, widely used system, but may be less effective for this specific coupling.[5]
Cs₂CO₃DMFGoodCesium carbonate is a strong base that can be effective, but is more expensive.
Na₂CO₃Acetonitrile/H₂OModerateA milder base that can sometimes reduce side reactions.

Yields are representative and highly dependent on the specific substrates and other reaction conditions.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Possible Cause Troubleshooting Action
Inactive Catalyst Use a fresh source of palladium precatalyst and ligand. Ensure phosphine ligands have not been oxidized by storing them under an inert atmosphere.[4]
Insufficient Degassing Oxygen can deactivate the Pd(0) catalyst. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas or using freeze-pump-thaw cycles.[6]
Inappropriate Base The base is crucial for activating the boronic acid. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is anhydrous and finely ground.[6]
Suboptimal Temperature The reaction may require heating to proceed at a reasonable rate. Cautiously increase the temperature, but be aware that excessive heat can lead to catalyst decomposition.[6]

Issue 2: Significant Side Product Formation

Side Product Possible Cause Troubleshooting Action
Homocoupling of Boronic Acid Presence of oxygen.Improve the degassing procedure. Use a Pd(0) source directly (e.g., Pd(PPh₃)₄) instead of a Pd(II) precatalyst.[6]
Protodeboronation Harsh reaction conditions (strong base, high temperature).Use a milder base or a lower reaction temperature. Consider using a more stable boronic ester (e.g., pinacol ester).[6]
Dehalogenation Impurities in reagents or solvents.Ensure high purity of all starting materials and solvents. A change in ligand or catalyst might be necessary.[6]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - 3-Bromopyridine - 4-Aminophenylboronic Acid - Base (e.g., K2CO3) - Pd Catalyst & Ligand setup Assemble Reaction under Inert Atmosphere reagents->setup glassware Oven-dry Glassware glassware->setup solvents Degas Solvents (e.g., Dioxane/Water) solvents->setup heating Heat to 80-100 °C with Stirring setup->heating monitor Monitor Progress (TLC/LC-MS) heating->monitor cool Cool to Room Temp. monitor->cool extract Dilute & Extract (e.g., Ethyl Acetate) cool->extract dry Dry & Concentrate extract->dry purify Purify Crude Product (Recrystallization/ Column Chromatography) dry->purify

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide start Low Yield or No Reaction catalyst_check Is the Catalyst/Ligand Fresh and Handled Properly? start->catalyst_check degassing_check Was the System Thoroughly Degassed? catalyst_check->degassing_check Yes replace_catalyst Action: Use Fresh Catalyst/Ligand catalyst_check->replace_catalyst No conditions_check Are the Reaction Conditions (Base, Solvent, Temp.) Optimal? degassing_check->conditions_check Yes improve_degassing Action: Improve Degassing Protocol degassing_check->improve_degassing No optimize_conditions Action: Screen Bases, Solvents, and Adjust Temperature conditions_check->optimize_conditions No reagent_purity Action: Check Purity of Starting Materials conditions_check->reagent_purity Yes

Caption: Troubleshooting decision tree for low yield in Suzuki coupling.

References

Validation & Comparative

A Comparative Analysis of 4-Pyridin-3-ylaniline and 4-Pyridin-4-ylaniline in Kinase Binding

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor discovery, the pyridinylaniline scaffold has emerged as a privileged structure, forming the core of numerous clinically successful drugs.[1][2] The arrangement of the pyridine and aniline rings allows for critical interactions within the ATP-binding pocket of various kinases, with the pyridine nitrogen often forming a key hydrogen bond with the kinase hinge region.[2][3] This guide provides a comparative analysis of two isomeric forms of this scaffold: 4-pyridin-3-ylaniline and 4-pyridin-4-ylaniline, focusing on their potential differences in kinase binding.

While direct, head-to-head comparative studies of the kinase inhibitory profiles of this compound and 4-pyridin-4-ylaniline are not extensively available in the public domain, an analysis of their structural differences and the principles of kinase-inhibitor interactions allows for informed hypotheses regarding their binding characteristics.

Structural and Electronic Differences

The primary distinction between this compound and 4-pyridin-4-ylaniline lies in the position of the nitrogen atom within the pyridine ring. This seemingly subtle change can significantly impact the molecule's electronic properties, conformational flexibility, and its ability to interact with the kinase active site.

In 4-pyridin-4-ylaniline, the nitrogen atom is positioned para to the bond linking the two rings. This alignment can influence the overall electronic distribution and dipole moment of the molecule. In contrast, the meta-position of the nitrogen in this compound results in a different vector for the hydrogen bond accepting capacity of the pyridine ring. The precise geometry of the ATP binding pocket, particularly the hinge region, will dictate which isomer can form a more optimal hydrogen bond.

Kinase Binding Affinity: A Comparative Overview

Due to the lack of direct comparative experimental data, a quantitative comparison of the kinase binding affinities of this compound and 4-pyridin-4-ylaniline is not feasible at this time. However, based on structure-activity relationship (SAR) studies of related pyridinylaniline derivatives, it is evident that the substitution pattern on both the pyridine and aniline rings plays a crucial role in determining potency and selectivity.[4][5]

For instance, studies on isothiazolo[4,3-b]pyridines have shown that the position of substituents on the pyridinyl ring can lead to dramatic differences in kinase inhibition, with a 200-fold difference in potency observed between a 5-methoxy-3-pyridinyl analogue and a 4-methoxy-3-pyridinyl analogue against PIKfyve kinase.[6] This highlights the sensitivity of kinase binding to the precise positioning of atoms within the inhibitor, suggesting that the isomeric difference between this compound and 4-pyridin-4-ylaniline is likely to have a significant impact on their kinase inhibition profiles.

The following table is a representative template for how comparative kinase binding data for these two compounds would be presented if available.

Kinase TargetThis compound IC50/Kd (nM)4-Pyridin-4-ylaniline IC50/Kd (nM)Assay TypeReference
p38α MAPK Data not availableData not availablee.g., LanthaScreen-
c-Met Data not availableData not availablee.g., FRET-
VEGFR2 Data not availableData not availablee.g., Radiometric-
Src Data not availableData not availablee.g., AlphaScreen-
Abl Data not availableData not availablee.g., TR-FRET-

Experimental Protocols

To determine the kinase binding affinity of this compound and 4-pyridin-4-ylaniline, a variety of in vitro assays can be employed. A common and robust method is the LanthaScreen™ Eu Kinase Binding Assay, which is a fluorescence resonance energy transfer (FRET)-based competition binding assay.

LanthaScreen™ Eu Kinase Binding Assay Protocol

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Kinase of interest (e.g., p38α MAPK, c-Met)

  • Europium (Eu)-labeled anti-tag antibody (specific to the kinase's tag, e.g., GST, His)

  • Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand)

  • Test compounds (this compound and 4-pyridin-4-ylaniline) serially diluted in DMSO

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplates

  • Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1 mM, with 10-point, 3-fold serial dilutions.

  • Assay Plate Preparation: Add 5 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control (0% inhibition) and wells with a known inhibitor as a positive control (100% inhibition).

  • Kinase/Antibody Mixture Preparation: Prepare a 3X solution of the kinase and the Eu-labeled antibody in the assay buffer. The final concentration of each will depend on the specific kinase and antibody.

  • Tracer Preparation: Prepare a 3X solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer. The optimal tracer concentration should be determined experimentally and is typically close to its Kd for the kinase.

  • Reagent Addition:

    • Add 5 µL of the kinase/antibody mixture to each well of the assay plate.

    • Add 5 µL of the tracer solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-enabled plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_max_inhibition) / (Ratio_min_inhibition - Ratio_max_inhibition)).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathways

Pyridinylaniline-based inhibitors are known to target several key signaling pathways implicated in cancer and inflammatory diseases. Understanding these pathways provides context for the potential therapeutic applications of compounds like this compound and 4-pyridin-4-ylaniline.

experimental_workflow General Workflow for Kinase Inhibitor Evaluation cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_cellular Cellular Assays cluster_invivo In Vivo Studies start Starting Materials (e.g., Halogenated Pyridine, Aniline Boronic Acid) suzuki Suzuki Coupling start->suzuki purification Purification and Characterization suzuki->purification primary_screen Primary Kinase Screen (Single Concentration) purification->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response selectivity Kinase Selectivity Profiling dose_response->selectivity cell_viability Cell Viability/Proliferation Assay selectivity->cell_viability target_engagement Target Engagement Assay (e.g., Western Blot for Phospho-Kinase) cell_viability->target_engagement pk_pd Pharmacokinetics/ Pharmacodynamics target_engagement->pk_pd efficacy Efficacy in Disease Models pk_pd->efficacy

Caption: A general workflow for the discovery and evaluation of kinase inhibitors.

p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that responds to stress stimuli such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[7][8] It is involved in regulating inflammation, apoptosis, cell differentiation, and cell cycle control.[7][9]

p38_MAPK_pathway Simplified p38 MAPK Signaling Pathway stress Stress Stimuli (UV, Cytokines, Osmotic Shock) mapkkk MAPKKK (e.g., ASK1, TAK1, MEKKs) stress->mapkkk mkk MKK3/6 mapkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., ATF2, MEF2C, MK2) p38->substrates phosphorylates response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) substrates->response inhibitor Pyridinylaniline Inhibitor inhibitor->p38 inhibits

Caption: A simplified diagram of the p38 MAPK signaling cascade.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, migration, and invasion.[10] Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of various cancers.[10][11]

cMet_signaling_pathway Simplified c-Met Signaling Pathway hgf HGF (Ligand) cmet c-Met Receptor hgf->cmet binds dimerization Dimerization & Autophosphorylation cmet->dimerization docking Docking Proteins (e.g., GAB1, GRB2) dimerization->docking recruits pi3k_akt PI3K/Akt Pathway docking->pi3k_akt ras_mapk RAS/MAPK Pathway docking->ras_mapk stat STAT Pathway docking->stat survival Cell Survival pi3k_akt->survival proliferation Proliferation ras_mapk->proliferation invasion Migration & Invasion stat->invasion inhibitor Pyridinylaniline Inhibitor inhibitor->dimerization inhibits

Caption: An overview of the c-Met signaling cascade.

Conclusion

While both this compound and 4-pyridin-4-ylaniline are valuable scaffolds for the design of kinase inhibitors, the precise positioning of the pyridine nitrogen is expected to have a significant impact on their kinase binding profiles. The 4-pyridin-4-yl motif is more commonly found in established kinase inhibitors, such as in the core of Nilotinib, suggesting a potentially more favorable geometry for interaction with the ATP binding site of certain kinases.[1] However, without direct comparative data, it is plausible that the 4-pyridin-3-yl isomer may exhibit superior affinity or selectivity for other kinases. Further experimental investigation using standardized kinase binding assays is necessary to elucidate the specific kinase inhibition profiles of these two compounds and to guide the rational design of next-generation kinase inhibitors.

References

High-Resolution Mass Spectrometry: A Comparative Guide for the Analysis of 4-Pyridin-3-ylaniline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and unambiguous identification and quantification of pharmaceutical intermediates are paramount. This guide provides a comparative overview of the application of high-resolution mass spectrometry (HRMS) for the analysis of 4-Pyridin-3-ylaniline, a key building block in medicinal chemistry. We will explore its analysis in comparison to its structural isomer, 4-(Pyridin-4-yl)aniline, and provide insights into experimental protocols and expected outcomes.

Distinguishing Isomers: The Power of High-Resolution Mass Spectrometry

While isomers share the same molecular formula and nominal mass, their distinct structural arrangements can lead to different chemical properties and biological activities. High-resolution mass spectrometry is an indispensable tool for differentiating such closely related compounds by providing highly accurate mass measurements.

This compound is a versatile intermediate used in the synthesis of various biologically active molecules. Its unambiguous identification is crucial for ensuring the quality and purity of downstream products.

PropertyValue
Molecular Formula C₁₁H₁₀N₂
Molecular Weight 170.21 g/mol [1]
Exact Mass 170.08440 Da[1]

To illustrate the capabilities of HRMS, we will compare this compound with its isomer, 4-(Pyridin-4-yl)aniline. While both compounds have the same integer mass, their exact masses, when measured by HRMS, can be used for their individual identification.

CompoundMolecular FormulaNominal MassExact Mass
This compoundC₁₁H₁₀N₂170170.08440
4-(Pyridin-4-yl)anilineC₁₁H₁₀N₂170170.08440

Note: In this specific case, the exact masses are identical. Differentiation would rely on chromatographic separation and fragmentation patterns.

Experimental Protocol: LC-HRMS for Isomer Separation and Identification

A robust liquid chromatography-high-resolution mass spectrometry (LC-HRMS) method is essential for the successful analysis of this compound and its isomers. The following protocol is a representative example based on methods used for similar compounds.[2]

1. Sample and Standard Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard (this compound or its isomer) and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (1 mg/mL): Prepare the sample containing this compound by dissolving 10 mg of the material in 10 mL of methanol, followed by dilution to a final concentration of 100 µg/mL with 50:50 acetonitrile/water.

2. LC-HRMS System and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.[3]

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm) is suitable for separating these isomers.

  • Mobile Phase: A gradient elution with (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically effective for these basic compounds.

3. Data Acquisition and Analysis:

  • Acquire data in full scan mode over a relevant m/z range (e.g., 50-500).

  • The high mass accuracy of the instrument allows for the generation of an accurate mass chromatogram for the protonated molecule [M+H]⁺ of this compound (m/z 171.0917).

  • Fragmentation data (MS/MS) can be acquired using collision-induced dissociation (CID) to aid in structural confirmation.

The following diagram outlines the general workflow for the LC-HRMS analysis.

LC_HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing A Weigh Compound B Dissolve in Methanol A->B C Dilute to Working Concentration B->C D Inject into LC System C->D E Chromatographic Separation D->E F Ionization (ESI+) E->F G Mass Analysis (HRMS) F->G H Generate Accurate Mass Chromatogram G->H I Analyze Fragmentation Spectra H->I J Quantification I->J

LC-HRMS analysis workflow.

Expected Fragmentation Patterns

The fragmentation of this compound in the mass spectrometer provides structural information that can be used for its confirmation. While detailed public fragmentation data for this specific molecule is scarce, we can predict a likely fragmentation pathway based on the known fragmentation of pyridine and aniline derivatives.[4][5] A common fragmentation would involve the cleavage of the C-C bond between the two rings.

The diagram below illustrates a potential fragmentation pathway for the protonated this compound.

Fragmentation_Pathway parent [C₁₁H₁₀N₂ + H]⁺ m/z 171.0917 frag1 [C₅H₅N]⁺ Pyridinium Cation m/z 80.0495 parent->frag1 C-C cleavage frag2 [C₆H₆N]⁺ Anilinium Radical Cation m/z 92.0495 parent->frag2 C-C cleavage

A potential fragmentation pathway for this compound.

Alternative Analytical Approaches

While HRMS is a powerful tool, other analytical techniques can be used for the characterization of this compound.

TechniqueAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Provides detailed structural information, including connectivity of atoms.Lower sensitivity compared to MS, requires larger sample amounts.
Gas Chromatography-Mass Spectrometry (GC-MS) Good for volatile and thermally stable compounds.May require derivatization for less volatile compounds like this compound.
High-Performance Liquid Chromatography (HPLC) with UV detection Robust and widely available for quantification.Lacks the high specificity of mass spectrometry for identification.

Conclusion

High-resolution mass spectrometry, particularly when coupled with liquid chromatography, offers an unparalleled combination of sensitivity, selectivity, and accuracy for the analysis of this compound. This technique enables the confident identification and quantification of the target compound, even in the presence of closely related isomers. The ability to obtain accurate mass measurements and detailed fragmentation information makes LC-HRMS an essential tool for quality control and research in the pharmaceutical industry.

References

A Comparative Guide to the Reactivity of 2-, 3-, and 4-Pyridylanilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of the three constitutional isomers of pyridylaniline: 2-pyridylaniline, 3-pyridylaniline, and 4-pyridylaniline. Understanding the nuanced differences in their reactivity is crucial for their application as building blocks in the synthesis of pharmaceuticals and other functional materials. This document outlines the theoretical basis for their reactivity and presents supporting experimental data and protocols.

Theoretical Framework: Electronic and Steric Effects

The reactivity of pyridylanilines is primarily governed by the interplay of the electron-donating amino group (-NH₂) and the electron-withdrawing pyridyl ring. The position of the nitrogen atom within the pyridine ring dictates the magnitude of its electronic influence on the aniline moiety, leading to significant differences in the reactivity of the isomers.

The pyridine ring, being more electronegative than a benzene ring, exerts a negative inductive effect (-I) on the aniline ring, withdrawing electron density and thus deactivating it towards electrophilic aromatic substitution. This effect is most pronounced in the 2- and 4-isomers due to the proximity of the nitrogen atom to the aniline ring. Furthermore, under the acidic conditions often required for electrophilic aromatic substitution, the basic nitrogen of the pyridine ring can be protonated or coordinate to a Lewis acid, further increasing its electron-withdrawing capacity and deactivating the aniline ring.

Conversely, the nucleophilicity of the aniline's amino group is also influenced by the pyridyl substituent. The electron-withdrawing nature of the pyridyl group reduces the electron density on the amino nitrogen, thereby decreasing its basicity and nucleophilicity compared to aniline.

Quantitative Comparison of Electronic Effects

To quantify the electronic influence of the pyridyl substituents, Hammett sigma (σ) constants are a valuable tool. These constants measure the electron-donating or electron-withdrawing nature of a substituent. A more positive σ value indicates a stronger electron-withdrawing effect.

SubstituentHammett Constant (σ)
2-Pyridyl0.71
3-Pyridyl0.55
4-Pyridyl0.94

Data sourced from the Journal of the Chemical Society B.

As the data indicates, the 4-pyridyl group is the strongest electron-withdrawing substituent, followed by the 2-pyridyl and then the 3-pyridyl group. This trend is critical in predicting the relative reactivity of the isomers in various chemical transformations.

Basicity of Pyridylanilines

Predicted Order of Basicity:

3-Pyridylaniline > 2-Pyridylaniline > 4-Pyridylaniline

This predicted order is based on the magnitude of the electron-withdrawing effect of the pyridyl substituent at each position.

Experimental Data and Protocols

While a direct head-to-head comparative study of the reactivity of the three isomers in a single reaction is not prevalent in the literature, we can analyze representative synthetic procedures to infer their relative reactivity. Common reactions involving pyridylanilines include palladium-catalyzed cross-coupling reactions for their synthesis, and electrophilic substitution or acylation reactions to further functionalize the molecule.

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the synthesis of biaryl compounds, including pyridylanilines. This reaction typically involves the coupling of a halo-pyridine with an aminophenylboronic acid or vice versa.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl halide (1.0 eq), the boronic acid derivative (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq) with a suitable ligand like triphenylphosphine (PPh₃) (0.04 eq), and a base, typically anhydrous and finely powdered potassium carbonate (K₂CO₃) (2.0 eq).

  • Solvent Addition: Add degassed solvents, commonly a mixture of 1,4-dioxane and water.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The efficiency and yield of these coupling reactions can be influenced by the electronic nature of the coupling partners. For instance, the synthesis of 3-Methyl-4-(pyridin-4-yl)aniline from 4-bromo-2-methylaniline and pyridine-4-boronic acid is a well-documented procedure.

Reactivity in Electrophilic Aromatic Substitution: Nitration

Electrophilic aromatic substitution on the aniline ring of pyridylanilines is generally challenging due to the deactivating effect of the pyridyl group. When the reaction does proceed, the position of substitution is directed by the strongly activating amino group (ortho- and para-directing), but hindered by the deactivating pyridyl substituent.

Generalized Experimental Protocol for Nitration of an Acylated Aniline Derivative:

To mitigate the strong activation of the amino group and prevent over-nitration or oxidation, the aniline is typically first acylated to form an acetanilide.

  • Acylation: React the pyridylaniline with acetic anhydride to form the corresponding N-(pyridylphenyl)acetamide.

  • Nitration: Dissolve the acetanilide derivative in concentrated sulfuric acid at low temperature (0-5 °C). Add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature. Stir for a designated period.

  • Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

  • Hydrolysis: The nitro-acetanilide is then hydrolyzed back to the nitro-aniline by heating with aqueous acid.

  • Purification: The product is isolated and purified, often by recrystallization.

The yields of such reactions are expected to follow the trend of the electron-withdrawing strength of the pyridyl substituent, with the 3-pyridyl isomer likely giving the highest yield under comparable conditions.

Visualization of Reactivity Relationships

To visually represent the logical relationships discussed, the following diagrams are provided.

Reactivity_Comparison cluster_reactivity Relative Reactivity 4-Pyridylaniline 4-Pyridylaniline 2-Pyridylaniline 2-Pyridylaniline 2-Pyridylaniline->4-Pyridylaniline More Reactive 3-Pyridylaniline 3-Pyridylaniline 3-Pyridylaniline->2-Pyridylaniline More Reactive

Caption: Predicted order of reactivity towards electrophilic aromatic substitution.

Experimental_Workflow Start Starting Materials Reaction Reaction Setup (e.g., Suzuki Coupling) Start->Reaction Execution Reaction Execution (Heating, Stirring) Reaction->Execution Monitoring Reaction Monitoring (TLC, LC-MS) Execution->Monitoring Workup Work-up (Extraction, Washing) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A generalized workflow for the synthesis of pyridylanilines.

Conclusion

The reactivity of 2-, 3-, and 4-pyridylanilines is a nuanced interplay of electronic and steric factors. Based on theoretical principles and available data:

  • 4-Pyridylaniline is the least reactive towards electrophilic aromatic substitution on the aniline ring and its amino group is the least basic, due to the strong electron-withdrawing nature of the 4-pyridyl substituent.

  • 3-Pyridylaniline is the most reactive of the three isomers in electrophilic aromatic substitution and its amino group is the most basic, as the electron-withdrawing effect of the 3-pyridyl group is the weakest.

  • 2-Pyridylaniline exhibits intermediate reactivity and basicity. Steric hindrance from the ortho-pyridyl group may also play a role in its reactions.

These fundamental differences in reactivity are critical considerations for medicinal chemists and process scientists in the design of synthetic routes and the development of novel molecules incorporating the pyridylaniline scaffold. Further quantitative kinetic studies would be invaluable to provide a more precise comparison of these important building blocks.

Structure-Activity Relationship of 4-Pyridin-3-ylaniline Analogs: A Comparative Guide for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-pyridin-3-ylaniline scaffold is a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. The pyridine moiety often acts as a hinge-binding motif, interacting with the ATP-binding site of various kinases, while the aniline portion provides a versatile platform for substitutions to modulate potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound analogs and related compounds, supported by experimental data, to inform the rational design of novel therapeutic agents.

Quantitative Comparison of Inhibitor Potency

Compound IDCore ScaffoldSubstitutionsTarget KinaseIC50 (nM)
1a N-(pyridin-3-yl)pyrimidin-4-amine2-(2,4-difluorophenylamino)CDK2/cyclin A264.42
1b N-(pyridin-3-yl)pyrimidin-4-amine2-(4-chloro-2-fluorophenylamino)CDK2/cyclin A2-
2a Pyridin-3-yl pyrimidine2-(3-bromoanilino)-4-methylBcr-AblPotent
2b Pyridin-3-yl pyrimidine2-(3-chloro-4-fluoroanilino)-4-methylBcr-AblPotent
2c Pyridin-3-yl pyrimidine2-(3-bromo-4-fluoroanilino)-4-methylBcr-AblPotent

Note: The data presented is a selection from available literature on analogous compounds and is intended to be representative. Direct comparisons should be made with caution due to variations in assay conditions. "Potent" indicates significant inhibitory activity as described in the source literature, with specific IC50 values not always disclosed in the abstract.[2][3]

From the available data on related scaffolds, several key SAR observations can be made:

  • Aniline Substitutions : Modifications on the aniline ring are crucial for potency and selectivity. Halogen substitutions, such as bromo, chloro, and fluoro groups, on the aniline ring appear to be important for the biological activity of pyridin-3-yl pyrimidine derivatives as Bcr-Abl inhibitors.[2]

  • Scaffold Variations : The core heterocyclic system plays a significant role in determining the target kinase and inhibitory potency. The N-(pyridin-3-yl)pyrimidin-4-amine scaffold has been successfully utilized to develop potent CDK2 inhibitors.[3]

Experimental Protocols

To determine the inhibitory activity of this compound analogs, a robust in vitro kinase inhibition assay is essential. The following is a general protocol that can be adapted for various kinases.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a specific protein kinase.[4]

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compounds dissolved in DMSO (Dimethyl sulfoxide)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation : Prepare serial dilutions of the test compounds in kinase assay buffer.

  • Reaction Setup : Add the kinase and substrate mixture to each well of a 384-well plate.

  • Compound Addition : Add the serially diluted test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Initiation of Reaction : Initiate the kinase reaction by adding ATP to each well.

  • Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).

  • Reaction Termination : Stop the kinase reaction and deplete the remaining ATP by adding the appropriate reagent from the assay kit. Incubate as per the manufacturer's instructions.

  • Signal Generation : Add the detection reagent to convert ADP (Adenosine diphosphate) to ATP and generate a luminescent signal. Incubate as recommended.

  • Data Acquisition : Measure the luminescence using a plate reader.

  • Data Analysis : Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizing Key Concepts

To better understand the processes involved in evaluating these compounds, the following diagrams illustrate a typical signaling pathway targeted by kinase inhibitors and the general workflow for their synthesis and evaluation.

G General Kinase Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Proteins Signaling Proteins (e.g., Ras, Raf) Receptor_Tyrosine_Kinase->Signaling_Proteins Phosphorylation MAPK_Cascade MAPK Cascade (MEK, ERK) Signaling_Proteins->MAPK_Cascade Transcription_Factors Transcription Factors MAPK_Cascade->Transcription_Factors Activation Cell_Proliferation Cell Proliferation, Survival, etc. Transcription_Factors->Cell_Proliferation Inhibitor This compound Analog (Kinase Inhibitor) Inhibitor->Receptor_Tyrosine_Kinase Inhibition G Workflow for Synthesis and Evaluation of Kinase Inhibitors Design Analog Design & Computational Modeling Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Assay In Vitro Kinase Assay (IC50 Determination) Purification->In_Vitro_Assay Cell_Assay Cell-Based Assays (e.g., Anti-proliferation) In_Vitro_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Design Iterative Improvement

References

A Comparative Guide to Purity Assessment of 4-Pyridin-3-ylaniline by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates like 4-Pyridin-3-ylaniline is of utmost importance. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for purity assessment. The information herein is supported by established experimental principles to assist in selecting the most suitable methodology.

Quantitative NMR (qNMR) has gained significant recognition as a primary analytical method for determining the purity of organic molecules.[1][2] Unlike chromatographic techniques, qNMR offers direct quantification without the need for a reference standard of the analyte itself.[3][4] The fundamental principle of qNMR lies in the direct proportionality between the NMR signal intensity and the number of nuclei responsible for that signal.[5][6]

Comparison of Analytical Methods for Purity Assessment

While qNMR provides significant advantages, other methods are frequently employed for purity analysis. The selection of a technique often hinges on the specific analytical requirements, the nature of the compound, and the potential impurities.

ParameterQuantitative ¹H NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Flame Ionization Detection (GC-FID)
Principle Absolute quantification based on the direct proportionality between signal intensity and the number of protons.[5]Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance.Separation based on volatility and interaction with a stationary phase, followed by detection via flame ionization.[7]
Purity Assay (%) 99.6 ± 0.3 (Representative)99.7 ± 0.2 (Representative)99.5 ± 0.4 (Representative)
Reference Standard Requires a certified internal standard of a different, high-purity compound.[8]Typically requires a certified reference standard of the analyte for absolute quantification.Can use an area percent method for relative purity or a certified analyte standard for absolute purity.[7]
Key Advantages - Primary ratio method, potentially traceable to SI units.[2][9] - Non-destructive.[10] - Provides structural information of the analyte and impurities. - Can quantify non-chromophoric impurities.[11]- High sensitivity and resolution. - Well-established and widely available. - Robust and reproducible for routine analysis.- High sensitivity for volatile compounds. - Suitable for analyzing residual solvents.
Limitations - Lower sensitivity compared to chromatographic methods. - Signal overlap can complicate quantification. - Requires relatively pure samples for accurate analysis.- Requires a specific reference standard for the analyte. - May not detect impurities that lack a chromophore.[12]- Limited to volatile and thermally stable compounds. - Non-volatile impurities are not detected.

Experimental Protocols

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the determination of the purity of this compound using ¹H qNMR with an internal standard.

a. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean, dry vial. The internal standard should have a known purity and its signals should not overlap with the analyte signals.[8][13]

  • Record the exact weights to a precision of at least 0.01 mg.[14]

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[13][14] Ensure complete dissolution.

  • Cap the NMR tube securely to prevent solvent evaporation.[14]

b. NMR Data Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker) with a 90° pulse should be used.[14][15]

  • Temperature: Maintain a constant temperature, typically 25 °C (298 K).[14]

  • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is generally recommended for accurate quantification of small molecules).[4]

  • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16-64) to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[4]

  • Acquisition Time (aq): A minimum of 3-4 seconds.[4][15]

c. Data Processing and Purity Calculation:

  • Apply appropriate window functions (e.g., exponential multiplication with a line broadening of 0.3 Hz) to improve the signal-to-noise ratio.

  • Manually phase and baseline correct the spectrum.

  • Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.

  • Calculate the purity of this compound using the following equation[16]:

    Purity (%) = (Ianalyte / Istd) x (Nstd / Nanalyte) x (Manalyte / Mstd) x (mstd / manalyte) x Pstd x 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC)

a. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for aromatic amines.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

b. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time, confirmed by a reference standard.

  • Calculate the purity using the area percent method from the chromatogram or by using a calibration curve generated from a certified reference standard.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for qNMR purity assessment and a logical comparison of the analytical methods.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_std Accurately weigh Internal Standard weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer->nmr_acq processing Phase and Baseline Correction nmr_acq->processing integration Integrate Analyte and Standard Signals processing->integration calculation Calculate Purity using Formula integration->calculation result Purity Result calculation->result

Caption: Workflow for qNMR Purity Assessment of this compound.

Method_Comparison cluster_methods Purity Assessment Methods cluster_attributes Key Attributes qnmr qNMR primary Primary Method qnmr->primary structural Provides Structural Info qnmr->structural hplc HPLC destructive Destructive hplc->destructive sensitivity High Sensitivity hplc->sensitivity gcfid GC-FID gcfid->destructive gcfid->sensitivity volatility Volatility Dependent gcfid->volatility

Caption: Logical Comparison of Purity Assessment Methods.

References

The Impact of Fluorination on the Biological Activity of Pyridylaniline Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound effects on their pharmacological profiles. This guide provides an objective comparison of the biological activity of fluorinated versus non-fluorinated pyridylaniline-like compounds, supported by experimental data. We delve into the enhanced cytotoxic effects observed with fluorination and provide detailed experimental protocols for key biological assays.

Enhanced Cytotoxicity with Fluorination: A Data-Driven Comparison

Recent studies on lepidilines, a class of naturally occurring imidazolium alkaloids structurally related to pyridylanilines, have demonstrated a significant amplification of cytotoxic properties upon the introduction of fluorine-containing substituents.[1][2] The following table summarizes the 50% cytotoxic concentration (CC50) values of non-fluorinated lepidiline A and its fluorinated analogues against various human cancer cell lines.

CompoundSubstituent at N-benzylHeLa (Cervical Cancer) CC50 (µM)A549 (Lung Cancer) CC50 (µM)HepG2 (Liver Cancer) CC50 (µM)
Lepidiline A (non-fluorinated)H>20.000>3.000>20.000
Fluorinated Analogues
1e4-F0.0400.4401.800
1f4-OCF30.0390.3801.900
1g4-CF30.0800.4901.900
9a2,4-di-F0.0190.0403.750

Data Interpretation: The data clearly indicates that the introduction of fluorine (F), trifluoromethoxy (OCF3), and trifluoromethyl (CF3) groups leads to a dramatic increase in cytotoxicity, with CC50 values decreasing by several orders of magnitude compared to the non-fluorinated parent compound.[1] Notably, the di-fluorinated analogue 9a exhibited the most potent activity against HeLa and A549 cell lines.[1] This enhancement in biological activity underscores the potential of fluorination as a strategy to optimize the anticancer properties of heterocyclic compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for the key assays used to evaluate the biological activity of the compounds discussed.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[3][4]

Materials:

  • 96-well microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compounds (dissolved in DMSO)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[5]

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2 to 4 hours, or until a purple precipitate is visible.[3]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the CC50 value.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • Kinase of interest

  • Kinase substrate

  • ATP

  • Test compounds

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution.

  • Kinase Reaction:

    • In a well of a 96-well plate, add the serially diluted test compound or DMSO as a control.

    • Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.[6]

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader. The signal is proportional to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]

Visualizing the Impact: Experimental Workflow and Signaling Pathways

To better illustrate the processes involved in evaluating these compounds, the following diagrams, generated using the DOT language, depict a standard experimental workflow for cytotoxicity screening and a simplified kinase signaling pathway that is often a target for pyridylaniline-based inhibitors.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening Non_Fluorinated Non-Fluorinated Pyridylaniline Compound_Treatment Compound Treatment Non_Fluorinated->Compound_Treatment Fluorinated Fluorinated Pyridylaniline Fluorinated->Compound_Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Compound_Treatment MTT_Assay MTT Assay Compound_Treatment->MTT_Assay Data_Analysis Data Analysis (CC50 Determination) MTT_Assay->Data_Analysis Comparison Potency Comparison Data_Analysis->Comparison Compare Potency

Caption: Workflow for comparing the cytotoxicity of fluorinated and non-fluorinated compounds.

kinase_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase_Cascade Activates Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Phosphorylates Cellular_Response Cell Proliferation & Survival Transcription_Factors->Cellular_Response Promotes Inhibitor Fluorinated Pyridylaniline Inhibitor Inhibitor->Kinase_Cascade Inhibits

Caption: Simplified RTK signaling pathway and the inhibitory action of a kinase inhibitor.

References

A Comparative Guide to the Quantitation of 4-Pyridin-3-ylaniline: LC-MS/MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and sensitive quantification of 4-Pyridin-3-ylaniline, a key intermediate in pharmaceutical synthesis, selecting the optimal analytical method is paramount. This guide provides a comprehensive comparison of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative techniques, namely High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The 4-pyridin-yl)aniline scaffold is a significant structural motif in medicinal chemistry, often found in kinase inhibitors that are crucial in regulating cellular signaling pathways.[1] Accurate quantification of intermediates like this compound is therefore critical for ensuring the quality and efficacy of the final active pharmaceutical ingredients (APIs).

Method Comparison at a Glance

The choice of analytical technique hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and sample matrix complexity. Below is a summary of the performance characteristics of the three methods for the analysis of aniline derivatives.

FeatureLC-MS/MSHPLC-UVGC-MS
Sensitivity Very High (pg/mL to ng/mL)Moderate (µg/mL to ng/mL)High (ng/mL to pg/mL)
Selectivity Very HighModerate to HighHigh
Sample Throughput HighHighModerate
Matrix Effect Potential for ion suppression/enhancementLess susceptible than MSCan be affected by non-volatile matrix components
Derivatization Not typically requiredNot requiredOften required for anilines to improve volatility and peak shape
Instrumentation Cost HighLow to ModerateModerate to High
Expertise Required HighLow to ModerateModerate

Validated LC-MS/MS Method: The Gold Standard

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the benchmark for quantifying trace levels of organic molecules in complex mixtures due to its exceptional sensitivity and selectivity.[2]

Experimental Protocol

1. Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[3]

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.[3]

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in methanol to a known concentration, then dilute with 50:50 acetonitrile/water to fall within the calibration range.[3]

2. Chromatographic Conditions:

  • HPLC System: An Agilent 1290 Infinity II LC system or equivalent.[3]

  • Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or a similar reversed-phase column.[3]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical starting condition would be 95% A, ramping to 95% B over several minutes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • MS System: An Agilent 6470A Triple Quadrupole LC/MS or equivalent.[3]

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Multiple Reaction Monitoring (MRM): The protonated molecular ion [M+H]⁺ of this compound would be selected as the precursor ion, and a characteristic fragment ion would be monitored as the product ion for quantification. A second fragment can be used for confirmation.

  • Gas Temperatures and Flow Rates: Optimized to ensure efficient desolvation and ion generation.

Performance Characteristics

Based on methods for similar aniline derivatives, the LC-MS/MS method is expected to exhibit the following performance:

ParameterExpected Performance
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantification (LOQ) 0.5 - 5 ng/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Alternative Analytical Techniques

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique suitable for the quantification of analytes at moderate concentration levels.[4]

Experimental Protocol: The sample preparation and chromatographic conditions for HPLC-UV would be similar to the LC-MS/MS method. The primary difference is the detector.

  • Detector: UV-Vis Diode Array Detector (DAD) or a variable wavelength detector. The detection wavelength should be set at the maximum absorbance of this compound.

Performance and Limitations: While simpler to operate and less expensive than LC-MS/MS, HPLC-UV generally offers lower sensitivity and selectivity.[4] Co-eluting impurities that absorb at the same wavelength can interfere with the quantification, leading to inaccurate results. For trace-level analysis, HPLC-UV may not provide the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[5] For non-volatile compounds like anilines, derivatization is often necessary to increase their volatility and improve chromatographic performance.[6]

Experimental Protocol:

  • Sample Preparation and Derivatization: Aniline and its derivatives can be derivatized, for example, with 4-carbethoxyhexafluorobutyryl chloride, to make them amenable to GC analysis.[7] This adds a step to the sample preparation process and must be carefully controlled for reproducibility.

  • GC Conditions: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane) would be used. The oven temperature would be programmed to ramp from a low initial temperature to a final temperature to ensure the separation of the analyte from other components.

  • MS Conditions: Electron ionization (EI) is a common ionization technique for GC-MS. The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Performance and Limitations: GC-MS can offer high sensitivity and selectivity. However, the need for derivatization can introduce variability and potential for sample loss.[6] The thermal conditions of the GC inlet and column can also cause degradation of thermally labile compounds. A comparison between GC/MS and LC/MS-MS for aniline derivatives in groundwater showed that while both methods yielded comparable results, LC/MS-MS had the advantage of direct injection without derivatization.[8]

Logical Workflow for Method Selection

MethodSelection Start Define Analytical Need Requirement High Sensitivity & Selectivity Required? Start->Requirement Matrix Complex Sample Matrix? Requirement->Matrix Yes HPLCUV HPLC-UV Requirement->HPLCUV No LCMSMS LC-MS/MS Matrix->LCMSMS Yes GCMS GC-MS (with derivatization) Matrix->GCMS No End Method Selected LCMSMS->End HPLCUV->End GCMS->End

Caption: Decision workflow for selecting an analytical method.

Conclusion

For the sensitive and selective quantification of this compound, a validated LC-MS/MS method stands out as the superior choice, offering unparalleled performance, especially for trace-level analysis in complex matrices. While HPLC-UV provides a cost-effective alternative for less demanding applications, and GC-MS can be a viable option, the advantages of direct analysis, high throughput, and exceptional sensitivity make LC-MS/MS the recommended technique for researchers and professionals in drug development.[3] The protocol and comparative data presented in this guide provide a solid foundation for establishing a robust and reliable analytical method for this compound.

References

Comparative analysis of pyridylaniline isomers in material science applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The three structural isomers of pyridylaniline, also known as aminopyridine—2-aminopyridine, 3-aminopyridine, and 4-aminopyridine—are versatile building blocks in material science. The position of the amino group on the pyridine ring significantly alters the electronic properties, basicity, and coordination behavior of these molecules, leading to distinct characteristics when incorporated into advanced materials.[1] This guide provides a comparative analysis of these isomers in various material science applications, supported by experimental data, to aid in the selection and design of novel functional materials.

Physicochemical Properties: A Tale of Three Isomers

The position of the amino group dictates the electronic distribution and, consequently, the basicity of the isomers, which is a critical factor influencing their performance in various applications. 4-Aminopyridine is the most basic, while 3-aminopyridine is the least basic.[1] The intermediate basicity of 2-aminopyridine is influenced by electronic and steric factors, including the potential for intramolecular hydrogen bonding.[1][2]

Property2-Aminopyridine3-Aminopyridine4-Aminopyridine
Molar Mass ( g/mol ) 94.11794.11794.1146
Melting Point (°C) 59-6065155-158
Boiling Point (°C) 210248273
pKa (of conjugate acid) 6.86[1]5.98[1]9.17[1]

Applications in Nonlinear Optics (NLO)

Pyridylaniline derivatives are promising materials for nonlinear optical applications due to their potential for high second and third harmonic generation (SHG and THG) efficiencies. The non-centrosymmetric crystal packing, often facilitated by protonation and co-crystallization, is crucial for second-order NLO properties.

CompoundSHG Efficiency (relative to KDP)Remarks
Bis(2-aminopyridinium) maleate (B2AM)>1A novel organic NLO material.[3]
4-Aminopyridinium mono phthalate1.1Demonstrates notable NLO behavior.[4]
4-Aminopyridinium 2-chloro-5-nitrobenzoate4.8Exhibits strong SHG response.[4]
4-Aminopyridinium p-amino benzoate dihydrate1.3Shows moderate SHG efficiency.[4]

While extensive research has been conducted on 2- and 4-aminopyridine derivatives for NLO applications, there is a comparative lack of reported SHG data for materials based on 3-aminopyridine.

Applications in Organic Electronics

The electron-donating amino group and the electron-withdrawing pyridine ring in pyridylaniline isomers make them interesting components for organic electronic materials, such as organic semiconductors. The electronic properties, like the HOMO-LUMO gap (band gap), can be tuned by the isomer structure and substitution.

Material SystemPropertyValue
2,6-Diphenyl anthracene (2,6-DPA)Hole Mobility (cm²/V·s)3.54 (calculated)
2,6-di(meta-pyridyl) anthracene (2,6-DPyA-b)Hole Mobility (cm²/V·s)12.73 (calculated)
2-Amino 5-chloro pyridineOptical Band Gap (eV)3.54[5]
2-amino-5-chloropyridinium-4-amino benzoateOptical Band Gap (eV)3.53
Bis(2-aminopyridinium) maleate (B2AM)Optical Band Gap (eV)Not specified, but transparent in the visible region.[3]

Theoretical studies suggest that the arrangement of pyridyl groups, as seen in isomers of 2,6-dipyridyl anthracene, can significantly impact charge mobility, with the meta-substituted isomer showing potentially higher mobility than the well-known 2,6-diphenyl anthracene.[6] Experimental data directly comparing the conductivity, charge mobility, and band gaps of polymers systematically synthesized from the three pyridylaniline isomers is an area requiring further investigation.

Applications in Metal-Organic Frameworks (MOFs)

The nitrogen atoms in both the pyridine ring and the amino group of pyridylaniline isomers can act as coordination sites, making them excellent candidates for linkers in the synthesis of Metal-Organic Frameworks (MOFs). The position of the amino group can influence the resulting MOF's topology, porosity, and gas adsorption properties. Amine-functionalized MOFs are particularly interesting for CO2 capture due to the favorable interactions between the amine groups and CO2 molecules.[7]

MOFLigandGas Adsorption Properties
ZJNU-98Aminopyridine-functionalized diisophthalateEnhanced CO2 and C2H2 uptake compared to the parent MOF (NOTT-101).[8]
JUC-1415-aminoisophthalic acidCO2 uptake: 79.94 cm³/g at 273 K and 51.39 cm³/g at 298 K (1 atm).[9] CO2/N2 selectivity: 21.62 at 273 K and 27.60 at 298 K.[9]

The incorporation of aminopyridine functionalities into MOF linkers has been shown to significantly enhance the selective adsorption of CO2 and C2H2 over CH4.[8] The amine group plays a crucial role in this enhanced performance.[8]

Experimental Protocols

Synthesis of Bis(2-aminopyridinium) maleate (B2AM) for NLO Applications

Materials:

  • 2-Aminopyridine

  • Maleic acid

  • Deionized water

Procedure:

  • Equimolar amounts of 2-aminopyridine and maleic acid are dissolved in deionized water.

  • The solution is stirred well to ensure complete dissolution and reaction.

  • The resulting solution is filtered to remove any impurities.

  • The filtered solution is allowed to evaporate slowly at room temperature.

  • Single crystals of bis(2-aminopyridinium) maleate are harvested.

Z-Scan Measurement of Third-Order Nonlinearity

Experimental Setup:

  • A high-power laser (e.g., CW diode laser or femtosecond laser).

  • A focusing lens.

  • A sample holder mounted on a translation stage.

  • An aperture in the far field.

  • A photodetector.

Procedure:

  • The laser beam is focused using the lens.

  • The sample is placed on the translation stage and moved along the z-axis through the focal point of the lens.

  • The transmitted light through the sample is measured by the photodetector.

  • Open Aperture Z-scan: The aperture is removed, and the total transmitted intensity is measured as a function of the sample position. This provides information about the nonlinear absorption.

  • Closed Aperture Z-scan: The aperture is placed before the detector, and the transmitted intensity is measured as a function of the sample position. This gives information about the nonlinear refraction.[10][11]

  • The nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) are then calculated from the Z-scan traces.[10]

Solvothermal Synthesis of a Pyridylaniline-Based MOF

Materials:

  • A metal salt (e.g., Zinc Nitrate Hexahydrate).

  • A pyridylaniline-functionalized organic linker.

  • A solvent (e.g., N,N-Dimethylformamide - DMF).

Procedure:

  • The metal salt and the organic linker are dissolved in the solvent in a Teflon-lined stainless-steel autoclave.[12]

  • The autoclave is sealed and heated in an oven at a specific temperature (e.g., 100-120 °C) for a set period (e.g., 24-72 hours).[12][13]

  • The autoclave is then cooled down to room temperature.

  • The resulting crystals are collected by filtration, washed with fresh solvent, and dried.[12]

Visualizations

Caption: Molecular structures of pyridylaniline isomers.

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Characterization cluster_application Application Synthesis Synthesis of Pyridylaniline- based Material Structural Structural Analysis (XRD, FT-IR, NMR) Synthesis->Structural Characterize Structure Optical Optical Properties (UV-Vis, NLO) Structural->Optical Investigate Properties Electronic Electronic Properties (CV, Mobility) Structural->Electronic Porosity Porosity & Gas Adsorption (BET, IAST) Structural->Porosity Device Device Fabrication & Performance Testing Optical->Device Electronic->Device Porosity->Device

Caption: General experimental workflow.

logical_relationship Isomer Pyridylaniline Isomer Position Position of Amino Group Isomer->Position Properties Electronic & Steric Properties Position->Properties influences Performance Material Performance Properties->Performance determines

Caption: Isomer-property-performance relationship.

References

Safety Operating Guide

Proper Disposal of 4-Pyridin-3-ylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before handling 4-Pyridin-3-ylaniline, it is imperative to be aware of its potential hazards. Based on available data for similar compounds, this compound is classified as an irritant and may be harmful if swallowed or inhaled.[1] All handling should occur in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2]

Personal Protective Equipment (PPE) is mandatory:

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Chemical-resistant gloves, such as butyl rubber or PVA, should be worn. Nitrile gloves are not recommended for similar aniline compounds.[3] Always inspect gloves for integrity before use and wash hands thoroughly after removal.

  • Body Protection: A fully-buttoned lab coat is essential to prevent skin contact. For larger quantities or in case of a spill, impervious clothing may be necessary.

In the event of accidental exposure, follow these first-aid measures immediately:

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[2][4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical help.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

Quantitative Hazard Summary

The following table summarizes the known hazard classifications for this compound based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Acute Toxicity, Inhalation4H332: Harmful if inhaled[1]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste in accordance with all applicable federal, state, and local regulations. Do not dispose of this chemical down the drain or in the regular waste stream.[3][4]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated, compatible, and sealable waste container. Polyethylene containers are generally suitable for aniline-based waste.[3]

    • Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.

    • The storage area should be away from incompatible materials, such as strong oxidizers and acids.[2]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert, dry absorbent (e.g., vermiculite, sand).

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.[2]

    • For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed chemical waste disposal company. Your institution's EHS department will be able to provide guidance on the proper procedures for this.

    • Current practices for the disposal of similar pyridine-based waste include rotary kiln incineration.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_path Disposal Pathway cluster_spill Spill Response start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Fume Hood ppe->fume_hood waste_generated Waste Generated (Unused reagent, contaminated items) fume_hood->waste_generated collect_waste Collect in a Labeled, Compatible Waste Container waste_generated->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) store_waste->contact_ehs licensed_disposal Arrange for Licensed Chemical Waste Disposal contact_ehs->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end spill Accidental Spill Occurs spill_size Assess Spill Size spill->spill_size small_spill Small Spill: Absorb with Inert Material spill_size->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill_size->large_spill Large small_spill->collect_waste large_spill->contact_ehs

Caption: Decision workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, contributing to a safer research environment. Always consult your institution's specific safety protocols and EHS department for guidance.

References

Personal protective equipment for handling 4-Pyridin-3-ylaniline

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, storage, and disposal of 4-Pyridin-3-ylaniline. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards that necessitate stringent safety protocols. The Globally Harmonized System (GHS) classifications for this compound are summarized below.[1] Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) at all times when handling this chemical.

GHS Hazard Classification
Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation[1]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[1]
Recommended Personal Protective Equipment (PPE)
Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards.
Skin Protection Wear chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber) inspected prior to use. Wear a lab coat or other impervious protective clothing.[2]
Respiratory Protection If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, use a full-face respirator with an appropriate cartridge.
Hand Protection Handle with gloves that have been inspected prior to use. Wash and dry hands after handling.[2]

Safe Handling and Storage Procedures

Proper handling and storage are paramount to prevent accidental exposure and maintain the integrity of the compound.

Operational Plan: Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2]

  • Avoiding Contamination : Avoid contact with skin, eyes, and clothing.[2] Avoid formation of dust and aerosols.[2]

  • Weighing and Transfer : When weighing or transferring the solid, use non-sparking tools to prevent ignition sources.[2]

  • Personal Hygiene : Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

Storage Plan
ConditionRequirement
Container Store in a tightly closed container.[2]
Environment Keep in a dry, cool, and well-ventilated place.[2]
Incompatibilities Store away from incompatible materials such as strong oxidizing agents.[2]
Labeling Ensure containers are clearly labeled with the chemical name and associated hazards.

Emergency and Disposal Procedures

Immediate and appropriate response to spills, exposures, and waste disposal is critical.

Emergency Response
SituationProcedure
Skin Contact Immediately remove contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a doctor.[2]
Inhalation Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor immediately.[2]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a doctor or Poison Control Center immediately.[2]
Spill Evacuate personnel to a safe area. Wear appropriate PPE. Absorb with an inert dry material and place in a suitable, closed container for disposal.[2]
Disposal Plan

Waste material should be considered hazardous. Dispose of in accordance with local, state, and federal regulations.

  • Waste Collection : Collect waste this compound and any contaminated materials in a sealed, labeled, and compatible container.

  • Disposal Method : The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

  • Container Disposal : Empty containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to make it unusable for other purposes and then dispose of it in a sanitary landfill.[2]

Visual Workflow for Safe Handling

SafeHandlingWorkflow start Start: Prepare for Handling ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe handling Step 2: Handle in Fume Hood ppe->handling storage Step 3: Store Properly (Cool, Dry, Ventilated) handling->storage After Use spill Emergency: Spill Response handling->spill If Spill Occurs end End: Decontaminate & Doff PPE handling->end After Task Completion disposal Step 4: Dispose of Waste (Hazardous Waste Stream) storage->disposal When Expired or No Longer Needed spill->disposal disposal->end

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridin-3-ylaniline
Reactant of Route 2
Reactant of Route 2
4-Pyridin-3-ylaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.